molecular formula C26H31FN4O4 B1669503 CP-481715 CAS No. 212790-31-3

CP-481715

货号: B1669503
CAS 编号: 212790-31-3
分子量: 482.5 g/mol
InChI 键: YEQJVHQCUDMXFG-FHZYATBESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CP 481715 a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases. P-481,715 binds to human CCR1 with a Kd of 9.2 nm. and displaces 125I-labeled CCL3 from CCR1-transfected cells with an IC50 of 74 nm. CP-481,715 fully blocks the ability of CCL3 and CCL5 to stimulate receptor signaling (guanosine 5'-O-(thiotriphosphate) incorporation;  IC50 = 210 nm), calcium mobilization (IC50 = 71 nm), monocyte chemotaxis (IC50 = 55 nm), and matrix metalloproteinase 9 release (IC50 = 54 nm). CP-481,715 retains activity in human whole blood, inhibiting CCL3-induced CD11b up-regulation and actin polymerization (IC50 = 165 and 57 nm, respectively) on monocytes. CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[(2S,3S,5R)-5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4O4/c1-26(2,35)11-10-17(24(28)33)14-23(32)21(13-16-6-5-7-18(27)12-16)31-25(34)22-15-29-19-8-3-4-9-20(19)30-22/h3-9,12,15,17,21,23,32,35H,10-11,13-14H2,1-2H3,(H2,28,33)(H,31,34)/t17-,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQJVHQCUDMXFG-FHZYATBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(CC(C(CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC[C@H](C[C@@H]([C@H](CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175540
Record name CP 481715
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212790-31-3
Record name CP 481715
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212790313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP 481715
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-481715
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3TDA066ME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CP-481715: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-481715 is a potent, selective, and reversible antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] This document provides an in-depth overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its effects on cellular signaling pathways. The information presented is intended to support further research and development efforts in the field of inflammatory diseases.

Core Mechanism of Action: CCR1 Antagonism

This compound functions as a competitive antagonist at the human CCR1, a G-protein coupled receptor (GPCR) that plays a pivotal role in leukocyte migration to sites of inflammation.[1] Its primary mechanism involves binding to CCR1 with high affinity, thereby preventing the binding of its natural chemokine ligands, primarily CCL3 (MIP-1α) and CCL5 (RANTES).[1] This blockade of ligand-receptor interaction inhibits the downstream signaling cascades that are crucial for the recruitment and activation of inflammatory cells.[1]

Binding and Selectivity

Radiolabeled binding studies have demonstrated that this compound binds to human CCR1 with a dissociation constant (Kd) of 9.2 nM.[1][2] It effectively displaces 125I-labeled CCL3 from cells transfected with CCR1, exhibiting an IC50 of 74 nM.[1][2] A key characteristic of this compound is its high selectivity for CCR1. It has been shown to be over 100-fold more selective for CCR1 compared to a panel of other GPCRs, including related chemokine receptors, highlighting its specificity of action.[1][2]

Functional Antagonism

This compound is a pure antagonist, meaning it lacks any intrinsic agonist activity.[1][2] It completely blocks the physiological responses initiated by the binding of CCL3 and CCL5 to CCR1.[1] This has been demonstrated across a range of cellular assays that measure different stages of the inflammatory cascade.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified across various functional assays, providing a clear profile of its cellular effects.

ParameterAssayLigandCell TypeIC50 (nM)Reference
Receptor Binding125I-CCL3 DisplacementCCL3CCR1-transfected cells74[1][2]
G-Protein Signaling[35S]GTPγS IncorporationCCL3/CCL5CCR1-transfected cells210[1][2]
Calcium MobilizationIntracellular Ca2+ fluxCCL3/CCL5Monocytes71[1][2]
ChemotaxisCell MigrationCCL3/CCL5Monocytes55[1][2]
Enzyme ReleaseMMP-9 ReleaseCCL3/CCL5Monocytes54[1][2]
Adhesion Molecule UpregulationCD11b UpregulationCCL3Monocytes (human whole blood)165[1][2]
Cytoskeletal RearrangementActin PolymerizationCCL3Monocytes (human whole blood)57[1][2]

Signaling Pathways Modulated by this compound

The antagonism of CCR1 by this compound disrupts key intracellular signaling pathways that are essential for leukocyte function in inflammation.

CCR1_Signaling_Pathway CCR1 Signaling Pathway and Inhibition by this compound cluster_ligands Chemokine Ligands cluster_intracellular Intracellular Signaling cluster_cellular_responses Cellular Responses CCL3 CCL3 (MIP-1α) CCR1 CCR1 Receptor CCL3->CCR1 Binds to CCL5 CCL5 (RANTES) CCL5->CCR1 Binds to G_protein Gαi/o Activation CCR1->G_protein Activates CP481715 This compound CP481715->CCR1 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates Chemotaxis Chemotaxis (Cell Migration) G_protein->Chemotaxis PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->Chemotaxis Actin Actin Polymerization Ca_release->Actin Adhesion CD11b Upregulation (Adhesion) PKC->Adhesion MMP9 MMP-9 Release PKC->MMP9

Caption: CCR1 signaling pathway and its inhibition by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action involved a series of in vitro and in vivo experiments. Below are the methodologies for key assays.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kd) of this compound to CCR1 and its ability to displace a natural ligand (IC50).

  • Cells: Human embryonic kidney (HEK) 293 cells stably transfected with human CCR1.

  • Radioligand: 125I-labeled CCL3.

  • Procedure:

    • CCR1-expressing cell membranes are incubated with a fixed concentration of 125I-CCL3.

    • Increasing concentrations of unlabeled this compound are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled CCL3.

    • After incubation, the membranes are washed to remove unbound radioligand.

    • The amount of bound radioactivity is measured using a gamma counter.

    • Data are analyzed using non-linear regression to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay
  • Objective: To measure the ability of this compound to inhibit chemokine-induced intracellular calcium release.

  • Cells: Human monocytes or CCR1-transfected cells.

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), CCL3 or CCL5.

  • Procedure:

    • Cells are loaded with the calcium-sensitive dye.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • The baseline fluorescence is measured.

    • A stimulating concentration of CCL3 or CCL5 is added.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • The IC50 is calculated from the concentration-response curve of this compound's inhibition.

Chemotaxis Assay
  • Objective: To assess the effect of this compound on the directed migration of leukocytes.

  • Cells: Isolated human monocytes.

  • Apparatus: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Procedure:

    • The lower wells are filled with a solution containing a chemoattractant (CCL3 or CCL5).

    • Human monocytes, pre-incubated with different concentrations of this compound, are placed in the upper wells.

    • The chamber is incubated for a period to allow cell migration through the membrane towards the chemoattractant.

    • The number of cells that have migrated to the lower side of the membrane is quantified by microscopy after staining or by using a fluorescent cell label.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Experimental_Workflow start Start: Hypothesis (Compound X inhibits CCR1) binding_assay In Vitro Binding Assays (Radioligand Displacement) start->binding_assay functional_assays In Vitro Functional Assays binding_assay->functional_assays selectivity Selectivity Screening (vs. other GPCRs) binding_assay->selectivity calcium Calcium Mobilization functional_assays->calcium gtp GTPγS Binding functional_assays->gtp chemotaxis Chemotaxis functional_assays->chemotaxis in_vivo In Vivo Models (hCCR1 transgenic mice) chemotaxis->in_vivo selectivity->in_vivo dth Delayed-Type Hypersensitivity in_vivo->dth infiltration Leukocyte Infiltration in_vivo->infiltration conclusion Conclusion: This compound is a potent and selective CCR1 antagonist dth->conclusion infiltration->conclusion

Caption: A typical experimental workflow for characterizing a CCR1 antagonist.

In Vivo Corroboration

Due to the specificity of this compound for human CCR1, its in vivo activity was evaluated in transgenic mice where the murine CCR1 gene was replaced with the human CCR1 gene.[3] In these "knock-in" mice, this compound demonstrated its anti-inflammatory properties by inhibiting CCL3-induced neutrophil infiltration and reducing the swelling and Th1 cytokine response in a delayed-type hypersensitivity model.[3] These findings provide in vivo evidence that the mechanism of action observed in vitro translates to a functional anti-inflammatory effect.

Therapeutic Implications

The role of CCR1 and its ligands in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, has been well-documented.[1][4] By potently and selectively blocking the CCR1 pathway, this compound represents a targeted therapeutic strategy to disrupt the cycle of chronic inflammation. Its ability to inhibit monocyte chemotactic activity in synovial fluid from rheumatoid arthritis patients further underscores its potential clinical utility.[1]

Conclusion

This compound is a well-characterized small molecule antagonist of CCR1. Its mechanism of action is centered on the competitive and reversible blockade of the receptor, leading to the inhibition of G-protein signaling, calcium mobilization, and ultimately, the suppression of leukocyte chemotaxis and activation. The extensive in vitro and in vivo data provide a robust foundation for its consideration as a therapeutic agent for a range of inflammatory conditions. This technical guide summarizes the core pharmacological profile of this compound to aid researchers and drug development professionals in their ongoing efforts.

References

CP-481715: A Technical Guide to a Potent and Selective CCR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-481715 is a potent, selective, and reversible antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] This small molecule, identified as quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide, has demonstrated significant potential in the modulation of inflammatory responses.[1] CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key players in the recruitment of leukocytes to sites of inflammation, implicating them in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[1][3] this compound competitively inhibits the binding of these chemokines to CCR1, thereby blocking downstream signaling cascades responsible for cell migration and activation.[1] This technical guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and experimental evaluation of this compound.

Core Compound Properties

PropertyValueReference
Chemical Name quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide[1]
Molecular Target C-C chemokine receptor 1 (CCR1)[1][2]
Mechanism of Action Competitive and reversible antagonist[1]
Selectivity >100-fold selective for CCR1 over other G-protein-coupled receptors[1][2]

In Vitro Pharmacological Profile

The following tables summarize the quantitative data regarding the binding affinity and functional inhibition of this compound against human CCR1.

Table 2.1: Receptor Binding Affinity
ParameterValue (nM)Cell SystemRadioligandReference
Kd9.2Human CCR1[3H]this compound[1][2]
IC5074CCR1-transfected cells125I-labeled CCL3[1][2]
Table 2.2: Functional Inhibitory Activity
AssayIC50 (nM)Cell Type/SystemStimulusReference
Guanosine 5'-O-(thiotriphosphate) incorporation210CCR1-transfected cellsCCL3 and CCL5[1]
Calcium Mobilization71MonocytesCCL3 and CCL5[1]
Monocyte Chemotaxis55MonocytesCCL3 and CCL5[1]
Matrix Metalloproteinase 9 (MMP-9) Release54MonocytesCCL3 and CCL5[1]
CD11b Up-regulation (in human whole blood)165MonocytesCCL3[1]
Actin Polymerization (in human whole blood)57MonocytesCCL3[1]

Mechanism of Action: CCR1 Signaling Pathway and Inhibition by this compound

CCR1 is a G-protein coupled receptor (GPCR) that, upon binding its cognate chemokines such as CCL3 and CCL5, activates intracellular signaling pathways crucial for leukocyte trafficking and inflammation.[3][4] this compound acts as a competitive antagonist, binding to CCR1 and preventing the conformational changes necessary for signal transduction.

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3/CCL5 CCL3/CCL5 CCR1 CCR1 CCL3/CCL5->CCR1 Binds G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Actin_polym Actin Polymerization Ca_release->Actin_polym Gene_transcription Gene Transcription PKC->Gene_transcription Chemotaxis Chemotaxis Actin_polym->Chemotaxis MMP9_release MMP-9 Release Gene_transcription->MMP9_release This compound This compound This compound->CCR1 Blocks

Figure 1. CCR1 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of this compound for CCR1 by measuring its ability to displace a radiolabeled ligand.

  • Cell Preparation: Membranes are prepared from CCR1-transfected cells.

  • Assay Components:

    • CCR1-expressing cell membranes.

    • 125I-labeled CCL3 (radioligand).

    • Varying concentrations of this compound.

    • Binding buffer.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of 125I-labeled CCL3 and varying concentrations of this compound.

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Radioligand_Binding_Workflow A Prepare CCR1-expressing cell membranes B Incubate membranes with ¹²⁵I-CCL3 and this compound A->B C Separate bound and free radioligand via filtration B->C D Wash filters to remove non-specific binding C->D E Quantify radioactivity D->E F Determine IC₅₀ value E->F

Figure 2. Experimental workflow for the competitive radioligand binding assay.
Calcium Mobilization Assay

This functional assay measures the ability of this compound to block chemokine-induced intracellular calcium release.

  • Cell Preparation: Human monocytes are isolated from peripheral blood.

  • Assay Components:

    • Isolated human monocytes.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • CCL3 or CCL5 as the agonist.

    • Varying concentrations of this compound.

  • Procedure:

    • Load the monocytes with the calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of CCL3 or CCL5.

    • Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve of this compound inhibition of the agonist-induced calcium flux.

Calcium_Mobilization_Workflow A Isolate human monocytes B Load cells with a calcium-sensitive dye A->B C Pre-incubate with varying [this compound] B->C D Stimulate with CCL3/CCL5 C->D E Measure fluorescence change D->E F Calculate IC₅₀ E->F

Figure 3. Experimental workflow for the calcium mobilization assay.
Monocyte Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the directed migration of monocytes towards a chemoattractant.

  • Cell Preparation: Human monocytes are isolated from peripheral blood.

  • Assay Components:

    • Isolated human monocytes.

    • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.

    • CCL3 or CCL5 as the chemoattractant.

    • Varying concentrations of this compound.

  • Procedure:

    • Place the chemoattractant (CCL3 or CCL5) in the lower chamber of the chemotaxis plate.

    • Pre-incubate the monocytes with varying concentrations of this compound.

    • Add the pre-incubated monocytes to the upper chamber, separated from the lower chamber by the porous membrane.

    • Incubate the plate to allow for cell migration.

    • Quantify the number of cells that have migrated to the lower chamber, for example, by cell counting or using a fluorescent dye.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell migration against the concentration of this compound.

Chemotaxis_Workflow A Isolate human monocytes B Pre-incubate monocytes with this compound A->B D Add monocytes to upper chamber B->D C Add chemoattractant to lower chamber C->D E Incubate to allow migration D->E F Quantify migrated cells E->F G Determine IC₅₀ F->G

Figure 4. Experimental workflow for the monocyte chemotaxis assay.

In Vivo Activity and Therapeutic Potential

This compound has demonstrated anti-inflammatory properties in animal models. Due to its specificity for human CCR1, studies have been conducted in human CCR1 transgenic mice.[5] In these models, this compound effectively inhibited CCL3-induced neutrophil infiltration and reduced inflammation in a delayed-type hypersensitivity model.[5] These findings, coupled with its ability to inhibit monocyte chemotactic activity in synovial fluid from rheumatoid arthritis patients, highlight its therapeutic potential for inflammatory diseases.[1] this compound has undergone clinical trials for rheumatoid arthritis.[6]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of CCR1. Its ability to block multiple downstream signaling events initiated by CCR1 activation translates to significant anti-inflammatory effects in both in vitro and in vivo models. The comprehensive data presented in this guide underscore the potential of this compound as a therapeutic agent for the treatment of a range of inflammatory and autoimmune disorders. Further research and clinical development will continue to elucidate its full therapeutic utility.

References

CP-481715: A Potent and Selective CCR1 Antagonist for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The C-C chemokine receptor 1 (CCR1) is a key mediator in the inflammatory cascade, primarily involved in the recruitment of monocytes and other leukocytes to sites of inflammation. Its role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis, has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of CP-481715, a potent and selective small-molecule antagonist of human CCR1. We delve into its pharmacological properties, mechanism of action, and the detailed experimental protocols used for its characterization. Quantitative data from various in vitro and in vivo studies are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of the CCR1 signaling pathway and experimental workflows, generated using the DOT language, to provide a clear visual representation of the scientific concepts.

Introduction

Inflammatory diseases such as rheumatoid arthritis are characterized by the chronic infiltration of leukocytes into affected tissues, leading to tissue damage and loss of function.[1] Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in orchestrating this leukocyte migration.[2] CCR1, which is expressed on various immune cells including monocytes, T lymphocytes, and neutrophils, is activated by several chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[3][4] The interaction between these chemokines and CCR1 triggers a cascade of intracellular signaling events that result in chemotaxis, cellular activation, and the release of inflammatory mediators.[5]

This compound (Quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide) is a novel, potent, and selective antagonist of the human CCR1 receptor.[1] Its ability to block the functional responses mediated by CCR1 makes it a promising candidate for the treatment of inflammatory conditions. This document serves as a technical resource for researchers and drug development professionals, providing detailed information on the pharmacological profile of this compound and the methodologies employed in its evaluation.

Mechanism of Action

This compound acts as a competitive and reversible antagonist at the human CCR1 receptor.[1] It binds to the receptor with high affinity, thereby preventing the binding of its natural chemokine ligands, CCL3 and CCL5. This blockade of ligand binding inhibits the subsequent intracellular signaling pathways, ultimately preventing the biological responses mediated by CCR1 activation.[1]

CCR1 Signaling Pathway

CCR1 is a Gαi-coupled receptor.[2] Upon ligand binding, it facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector molecules. Key downstream events include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical signal for cellular activation and chemotaxis.[4]

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 G_protein Gαiβγ CCR1->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ligand CCL3 / CCL5 Ligand->CCR1 Binds CP481715 This compound CP481715->CCR1 Blocks G_alpha->AC Inhibits G_betagamma->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cell_Response Chemotaxis & Cellular Activation Ca_release->Cell_Response

CCR1 Signaling Pathway

Quantitative Data Summary

The pharmacological activity of this compound has been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Potency of this compound
ParameterValue (nM)AssayCell Type
Kd9.2Radiolabeled BindingHuman CCR1-transfected cells
IC50 (vs. 125I-CCL3)74Radiolabeled BindingHuman CCR1-transfected cells
IC50 (GTPγS Incorporation)210GTPγS BindingHuman CCR1-transfected cells
IC50 (Calcium Mobilization)71Calcium MobilizationHuman CCR1-transfected cells
IC50 (Monocyte Chemotaxis)55Chemotaxis AssayHuman Monocytes
IC50 (MMP-9 Release)54MMP-9 Release AssayHuman Monocytes
IC50 (CD11b Up-regulation)165Flow CytometryHuman Whole Blood (Monocytes)
IC50 (Actin Polymerization)57Flow CytometryHuman Whole Blood (Monocytes)

Data sourced from Gladue et al., 2003.[1]

Table 2: Selectivity of this compound

This compound demonstrates high selectivity for CCR1, with over 100-fold greater affinity for CCR1 compared to a panel of other G protein-coupled receptors, including other chemokine receptors.[1][6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to CCR1.

Materials:

  • Human CCR1-transfected cell membranes

  • 125I-labeled CCL3 (radioligand)

  • This compound

  • Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add CCR1-transfected cell membranes (typically 5-10 µg of protein per well).

  • Add the diluted this compound or vehicle control to the wells.

  • Add a fixed concentration of 125I-labeled CCL3 (typically at its Kd concentration) to all wells.

  • To determine non-specific binding, add a high concentration of unlabeled CCL3 to a set of control wells.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - CCR1 Membranes - 125I-CCL3 - this compound dilutions start->prep_reagents add_membranes Add CCR1 Membranes to 96-well plate prep_reagents->add_membranes add_compound Add this compound or vehicle control add_membranes->add_compound add_radioligand Add 125I-CCL3 add_compound->add_radioligand incubation Incubate at RT (60-90 min) add_radioligand->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing drying Dry Filters washing->drying scintillation Add Scintillation Fluid & Count Radioactivity drying->scintillation analysis Data Analysis: Calculate IC50 scintillation->analysis end End analysis->end

Radioligand Binding Assay Workflow
Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of monocytes towards a chemoattractant.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes

  • Chemoattractant (CCL3 or CCL5)

  • This compound

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (with appropriate pore size, e.g., 5 µm)

  • 24-well plates

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Isolate monocytes from human PBMCs.

  • Label the monocytes with a fluorescent dye according to the manufacturer's protocol.

  • Resuspend the labeled monocytes in chemotaxis buffer.

  • Prepare serial dilutions of this compound in chemotaxis buffer.

  • Pre-incubate the labeled monocytes with the diluted this compound or vehicle control.

  • In a 24-well plate, add the chemoattractant (CCL3 or CCL5) to the lower chamber.

  • Place the Transwell inserts into the wells.

  • Add the pre-incubated monocyte suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.

  • After incubation, remove the Transwell inserts.

  • Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Chemotaxis_Assay_Workflow start Start isolate_cells Isolate & Label Monocytes start->isolate_cells pre_incubate Pre-incubate Monocytes with this compound isolate_cells->pre_incubate prep_compound Prepare this compound dilutions prep_compound->pre_incubate add_cells Add pre-incubated Monocytes to upper chamber pre_incubate->add_cells setup_plate Add Chemoattractant to lower chamber of 24-well plate add_inserts Place Transwell inserts in wells setup_plate->add_inserts add_inserts->add_cells incubation Incubate at 37°C (1-3 hours) add_cells->incubation remove_inserts Remove Transwell inserts incubation->remove_inserts quantify Quantify Migrated Cells (Fluorescence Plate Reader) remove_inserts->quantify analysis Data Analysis: Calculate IC50 quantify->analysis end End analysis->end

Chemotaxis Assay Workflow
Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by CCR1 agonists.

Materials:

  • Human CCR1-transfected cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • CCR1 agonist (CCL3 or CCL5)

  • This compound

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Seed CCR1-transfected cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted this compound or vehicle control to the wells and incubate for a short period.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the CCR1 agonist (CCL3 or CCL5) into the wells and immediately begin recording the change in fluorescence over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Calculate the inhibition of the calcium response at each concentration of this compound and determine the IC50 value.

Calcium_Mobilization_Workflow start Start seed_cells Seed CCR1-transfected cells in 96-well plate start->seed_cells dye_loading Load cells with Calcium-sensitive dye seed_cells->dye_loading wash_cells Wash cells to remove extracellular dye dye_loading->wash_cells add_compound Add this compound or vehicle control wash_cells->add_compound measure_baseline Measure baseline fluorescence in plate reader add_compound->measure_baseline inject_agonist Inject CCR1 agonist (CCL3 or CCL5) measure_baseline->inject_agonist record_fluorescence Record change in fluorescence over time inject_agonist->record_fluorescence analysis Data Analysis: Calculate IC50 record_fluorescence->analysis end End analysis->end

References

The Discovery and Synthesis of CP-481715: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Potent and Selective CCR1 Antagonist

CP-481715 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1), a key mediator in inflammatory responses. Its discovery has provided a valuable tool for investigating the role of CCR1 in various inflammatory diseases and has been a subject of interest for therapeutic development, particularly in the context of rheumatoid arthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Pharmacological Profile

This compound, with the chemical name N-[(1S,2S,4R)-4-(aminocarbonyl)-1-[(3-fluorophenyl)methyl]-2,7-dihydroxy-7-methyloctyl]-2-quinoxalinecarboxamide, was identified as a high-affinity ligand for human CCR1.[1][2] It exhibits competitive and reversible binding, effectively blocking the signaling and chemotactic effects of the native CCR1 ligands, CCL3 (MIP-1α) and CCL5 (RANTES).[2]

Biological Activity

The biological activity of this compound has been extensively characterized through a series of in vitro assays. The compound demonstrates potent inhibition of key cellular processes involved in inflammation.

Assay TypeParameterValue (nM)Cell System
Radioligand BindingKd9.2Human CCR1
Radioligand Displacement (125I-CCL3)IC5074CCR1-transfected cells
GTPγS BindingIC50210CCR1-transfected cells
Calcium MobilizationIC5071CCR1-transfected cells
Monocyte ChemotaxisIC5055Human Monocytes
MMP-9 ReleaseIC5054Human Monocytes
CD11b Up-regulation (in whole blood)IC50165Human Monocytes
Actin Polymerization (in whole blood)IC5057Human Monocytes

This compound is highly selective for CCR1, showing over 100-fold greater affinity for CCR1 compared to a panel of other G-protein coupled receptors, including other chemokine receptors.[2]

Synthetic Route

The synthesis of this compound has been described as a streamlined process commencing from a lactone precursor. The core of the synthesis involves a diastereoselective alkylation followed by a series of functional group manipulations to yield the final compound.

Key Synthetic Steps:
  • Diastereoselective Alkylation: The synthesis begins with the diastereoselective alkylation of lactone 2 with prenyl bromide.

  • Deprotection and Hydration: This is followed by the deprotection of the N-Boc group and a concomitant hydration of the olefin.

  • Aminolysis: The final step involves the aminolysis of the lactone in methanolic ammonia (B1221849) to afford the target compound, this compound.[1]

Synthesis_Workflow Lactone Lactone 2 Alkylated_Lactone Prenylated Lactone Lactone->Alkylated_Lactone Prenyl Bromide Deprotected_Hydrated Deprotected and Hydrated Intermediate Alkylated_Lactone->Deprotected_Hydrated N-Boc Deprotection, Olefin Hydration CP481715 This compound Deprotected_Hydrated->CP481715 Methanolic Ammonia

Simplified synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the methodologies for the key biological assays used to characterize this compound.

Radioligand Binding Assay

This assay is performed to determine the binding affinity of a compound to its target receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human CCR1.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, 125I-labeled CCL3 (radioligand), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of this compound.

Radioligand_Binding_Workflow Start Start Membrane CCR1-expressing Cell Membranes Start->Membrane Ligand 125I-labeled CCL3 Start->Ligand Compound This compound Start->Compound Incubate Incubation Membrane->Incubate Ligand->Incubate Compound->Incubate Filter Filtration Incubate->Filter Wash Washing Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50) Count->Analyze End End Analyze->End

Workflow for the radioligand binding assay.
Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon receptor activation.

Protocol:

  • Cell Preparation: CCR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: The cells are then stimulated with a CCR1 agonist (e.g., CCL3 or CCL5).

  • Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve of this compound's inhibition of the agonist-induced calcium flux.

Calcium_Mobilization_Workflow Start Start Load_Cells Load CCR1-expressing cells with calcium-sensitive dye Start->Load_Cells Pre_Incubate Pre-incubate with This compound Load_Cells->Pre_Incubate Stimulate Stimulate with CCR1 agonist Pre_Incubate->Stimulate Measure Measure fluorescence change Stimulate->Measure Analyze Data Analysis (IC50) Measure->Analyze End End Analyze->End

Workflow for the calcium mobilization assay.
Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Protocol:

  • Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of an upper and a lower well separated by a microporous membrane.

  • Chemoattractant Addition: The lower well is filled with a medium containing a CCR1 agonist (chemoattractant).

  • Cell Addition: Human monocytes, pre-incubated with varying concentrations of this compound, are placed in the upper well.

  • Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.

  • Cell Quantification: After incubation, the number of cells that have migrated to the lower well is quantified.

  • Data Analysis: The IC50 value is determined from the dose-response curve of this compound's inhibition of cell migration.

Chemotaxis_Workflow Start Start Setup Prepare Boyden Chamber Start->Setup Add_Agonist Add CCR1 agonist to lower chamber Setup->Add_Agonist Add_Cells Add this compound-treated monocytes to upper chamber Setup->Add_Cells Incubate Incubate Add_Agonist->Incubate Add_Cells->Incubate Quantify Quantify migrated cells Incubate->Quantify Analyze Data Analysis (IC50) Quantify->Analyze End End Analyze->End

Workflow for the monocyte chemotaxis assay.

CCR1 Signaling Pathway

This compound acts by blocking the intracellular signaling cascade initiated by the binding of chemokines like CCL3 and CCL5 to the CCR1 receptor.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane CCR1 CCR1 G_Protein Gαi/o βγ CCR1->G_Protein activates PLC PLC G_Protein->PLC activates CCL3_CCL5 CCL3 / CCL5 CCL3_CCL5->CCR1 binds CP481715 This compound CP481715->CCR1 blocks PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis Ca_Release->Chemotaxis PKC->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation

Simplified CCR1 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound stands as a well-characterized, potent, and selective antagonist of CCR1. The data and protocols summarized in this guide highlight its utility as a research tool and provide a foundation for the development of novel anti-inflammatory therapeutics. The detailed methodologies for its synthesis and biological evaluation offer a clear path for further investigation and development in the field of chemokine receptor modulation.

References

The Role of CP-481715 in the Inflammatory Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-481715 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key mediators in the recruitment of inflammatory cells, including monocytes and macrophages, to sites of inflammation. By blocking the interaction of these chemokines with their receptor, this compound demonstrates significant potential in the therapeutic intervention of various inflammatory diseases. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. Furthermore, it explores the signaling pathways affected by this antagonist and presents data from preclinical and clinical investigations, particularly in the context of rheumatoid arthritis.

Introduction to this compound and its Target: CCR1

The inflammatory response is a complex biological process involving the coordinated migration of leukocytes to sites of tissue injury or infection. Chemokines and their receptors are central to this process. CCR1, a G protein-coupled receptor (GPCR), is predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, and T cells.[1] Its activation by chemokines like CCL3 and CCL5 initiates a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[2]

Given its central role in leukocyte trafficking, CCR1 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and transplant rejection.[3] this compound was developed as a potent and selective antagonist of human CCR1, aiming to disrupt the inflammatory cascade at a critical checkpoint.

Mechanism of Action

This compound functions as a competitive and reversible antagonist of the CCR1 receptor.[3] It binds to the receptor, thereby preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling events that are crucial for inflammatory cell recruitment and activation.

dot

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 G_Protein Gαi Protein Activation CCR1->G_Protein Activates CCL3_CCL5 CCL3 / CCL5 CCL3_CCL5->CCR1 Binds CP481715 This compound CP481715->CCR1 Blocks Ca_Mobilization Ca²⁺ Mobilization G_Protein->Ca_Mobilization Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis Inflammatory_Response Inflammatory Response Chemotaxis->Inflammatory_Response start Start prepare_membranes Prepare CCR1-expressing cell membranes start->prepare_membranes incubate Incubate membranes with ¹²⁵I-CCL3 and this compound prepare_membranes->incubate filter Separate bound/free ligand via filtration incubate->filter wash Wash filters filter->wash count Measure radioactivity wash->count analyze Calculate IC50 and Kd count->analyze end End analyze->end cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 G_Protein Gαi/βγ CCR1->G_Protein Chemokine CCL3 / CCL5 Chemokine->CCR1 PLC PLC G_Protein->PLC PI3K PI3K/Akt Pathway G_Protein->PI3K PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Actin Actin Polymerization Ca_Release->Actin MAPK MAPK Pathway (ERK1/2) PKC->MAPK Chemotaxis Chemotaxis & Cell Adhesion MAPK->Chemotaxis PI3K->Actin Actin->Chemotaxis

References

In-Depth Technical Guide: CP-481715 Binding Affinity to Human CCR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of CP-481715 to the human C-C chemokine receptor 1 (CCR1). The document details quantitative binding data, the experimental protocols used for its determination, and the associated signaling pathways, offering valuable insights for researchers in inflammation and drug development.

Core Data Presentation: Binding Affinity and Functional Inhibition

This compound is a potent and selective antagonist of human CCR1.[1][2] Its binding and functional inhibition characteristics have been quantified through various assays, the results of which are summarized below.

ParameterValue (nM)Assay TypeCell SystemNotes
Kd 9.2Radioligand BindingHuman CCR1-transfected cellsRepresents the equilibrium dissociation constant, a direct measure of binding affinity.[1][2]
IC50 74125I-labeled CCL3 DisplacementHuman CCR1-transfected cellsConcentration required to displace 50% of the radiolabeled natural ligand, CCL3.[1][2]
IC50 210GTPγS IncorporationHuman CCR1-transfected cellsMeasures inhibition of G-protein signaling.[1][2]
IC50 71Calcium MobilizationHuman CCR1-transfected cellsMeasures inhibition of downstream calcium signaling.[1][2]
IC50 55Monocyte ChemotaxisHuman MonocytesMeasures inhibition of cell migration in response to chemokines.[2]
IC50 54MMP-9 ReleaseNot specifiedMeasures inhibition of matrix metalloproteinase-9 release.[2]
IC50 165CD11b Up-regulationHuman Whole Blood (Monocytes)Measures inhibition of an inflammatory marker on monocytes.[2]
IC50 57Actin PolymerizationHuman Whole Blood (Monocytes)Measures inhibition of cytoskeletal changes required for cell migration.[2]

This compound demonstrates high selectivity, being over 100-fold more selective for CCR1 compared to a panel of other G-protein coupled receptors, including related chemokine receptors.[1][2] It acts as a competitive and reversible antagonist, lacking any intrinsic agonist activity.[2]

Experimental Protocols

The determination of the binding affinity and functional inhibition of this compound for human CCR1 involves several key experimental methodologies.

Radioligand Displacement Binding Assay

This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 value of this compound for human CCR1.

Materials:

  • Cells: A cell line stably transfected with and expressing human CCR1.

  • Radioligand: 125I-labeled CCL3 (MIP-1α), a natural ligand for CCR1.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Appropriate buffer for maintaining physiological conditions.

  • Filtration Apparatus: A cell harvester and filter mats (e.g., GF/C) to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Cell Preparation: Membranes from CCR1-transfected cells are prepared and protein concentration is determined.

  • Assay Setup: In a multi-well plate, cell membranes are incubated with a fixed concentration of 125I-labeled CCL3.

  • Compound Addition: Serial dilutions of this compound are added to the wells to compete for binding.

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through filter mats. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of 125I-labeled CCL3 (the IC50 value).

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon receptor activation.

Objective: To assess the functional antagonism of this compound on CCR1 signaling.

Materials:

  • Cells: CCR1-expressing cells.

  • Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist: A CCR1 ligand such as CCL3 or CCL5.

  • Test Compound: this compound.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of a CCR1 agonist (e.g., CCL3).

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time.

  • Data Analysis: The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the agonist-induced calcium signal.

Visualizations

Experimental Workflow: Radioligand Displacement Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare CCR1-expressing cell membranes incubation Incubate membranes, radioligand, and this compound prep_cells->incubation prep_ligand Prepare 125I-labeled CCL3 prep_ligand->incubation prep_compound Prepare serial dilutions of this compound prep_compound->incubation filtration Rapidly filter to separate bound and free ligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Calculate specific binding and determine IC50 value counting->analysis

Caption: Workflow for the Radioligand Displacement Assay.

CCR1 Signaling Pathway and Point of Inhibition

CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[3] Ligand binding initiates a signaling cascade that is central to inflammatory cell recruitment.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 Receptor G_protein Gαi/βγ Complex CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca2+ Release (from ER) IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Actin Actin Polymerization Ca_release->Actin Chemotaxis Chemotaxis PKC->Chemotaxis Actin->Chemotaxis Ligand CCL3 / CCL5 Ligand->CCR1 Binds CP481715 This compound Inhibition CP481715->Inhibition Inhibition->CCR1 Blocks

Caption: CCR1 Signaling Pathway and this compound Inhibition.

References

The CCR1 Antagonist CP-481715: A Technical Guide for Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction. The infiltration of leukocytes, particularly monocytes and macrophages, into the synovial tissue is a critical step in the pathogenesis of RA. This process is orchestrated by a complex network of chemokines and their receptors. The C-C chemokine receptor 1 (CCR1) and its ligands, such as CCL3 (macrophage inflammatory protein-1α) and CCL5 (RANTES), are highly expressed in the inflamed synovium and are believed to play a pivotal role in the recruitment of these inflammatory cells.[1][2] Consequently, antagonism of CCR1 represents a promising therapeutic strategy for the treatment of RA. This technical guide provides an in-depth overview of CP-481715, a potent and selective small molecule antagonist of human CCR1, for researchers and drug development professionals.

Mechanism of Action

This compound (quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide) is a competitive and reversible antagonist of the human CCR1 receptor.[1] It exerts its effects by binding to CCR1 and preventing the binding of its cognate chemokines, CCL3 and CCL5. This blockade inhibits the downstream signaling cascades that lead to leukocyte activation, chemotaxis, and infiltration into inflamed tissues.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound, demonstrating its potency and selectivity for the human CCR1 receptor.

Table 1: In Vitro Activity of this compound [1][3]

AssayDescriptionResult
Binding Affinity
Radiolabeled Ligand DisplacementDisplacement of 125I-labeled CCL3 from CCR1-transfected cells.IC50 = 74 nM
Direct binding to human CCR1.Kd = 9.2 nM
Functional Antagonism
GTPγS IncorporationInhibition of CCL3/CCL5-stimulated guanosine (B1672433) 5'-O-(thiotriphosphate) binding in CCR1-transfected cells.IC50 = 210 nM
Calcium MobilizationInhibition of CCL3/CCL5-induced intracellular calcium release in CCR1-transfected cells.IC50 = 71 nM
Monocyte ChemotaxisInhibition of CCL3/CCL5-induced human monocyte migration.IC50 = 55 nM
Matrix Metalloproteinase 9 (MMP-9) ReleaseInhibition of CCL3/CCL5-induced MMP-9 release from human monocytes.IC50 = 54 nM
CD11b Up-regulationInhibition of CCL3-induced CD11b up-regulation on human monocytes in whole blood.IC50 = 165 nM
Actin PolymerizationInhibition of CCL3-induced actin polymerization in human monocytes in whole blood.IC50 = 57 nM
Selectivity
G-protein-coupled Receptor PanelActivity against a panel of other GPCRs, including related chemokine receptors.>100-fold selective for CCR1

Table 2: In Vivo Activity of this compound [4]

ModelDescriptionResult
Cell Infiltration
CCL3-induced Neutrophil InfiltrationInhibition of CCL3-induced neutrophil infiltration into the skin or an air pouch in human CCR1 transgenic mice.ED50 = 0.2 mg/kg
Inflammation
Delayed-Type HypersensitivityInhibition of footpad swelling in a DTH model in human CCR1 transgenic mice.Significant inhibition
Cytokine Production
Spleen Cell Cytokine ReleaseDecreased production of IFN-γ and IL-2 by isolated spleen cells from sensitized human CCR1 transgenic mice.Significant decrease

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the experimental procedures described in the primary literature for this compound.[1][4]

Radiolabeled Ligand Displacement Assay
  • Cell Culture: Maintain HEK293 cells stably transfected with human CCR1 in appropriate growth medium.

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction: Incubate cell membranes with a fixed concentration of 125I-labeled CCL3 and varying concentrations of this compound in a binding buffer.

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the amount of bound radioactivity on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curve.

Calcium Mobilization Assay
  • Cell Preparation: Plate CCR1-transfected HEK293 cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of CCL3 or CCL5 to the wells to stimulate calcium release.

  • Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the calcium response and determine the IC50 value.

Monocyte Chemotaxis Assay
  • Cell Isolation: Isolate primary human monocytes from peripheral blood.

  • Assay Setup: Use a multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells.

  • Chemoattractant and Inhibitor: Place a solution containing CCL3 or CCL5 in the lower wells. Add varying concentrations of this compound to both the upper and lower wells.

  • Cell Migration: Add the isolated monocytes to the upper wells and incubate to allow for migration towards the chemoattractant.

  • Quantification: After the incubation period, count the number of cells that have migrated to the lower chamber.

  • Data Analysis: Determine the IC50 value for the inhibition of chemotaxis.

Delayed-Type Hypersensitivity (DTH) Model in Human CCR1 Transgenic Mice
  • Animal Model: Utilize mice in which the murine CCR1 gene has been replaced with the human CCR1 gene.[4]

  • Sensitization: Sensitize the mice by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin) emulsified in Complete Freund's Adjuvant.

  • Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at various time points relative to the challenge.

  • Challenge: Elicit the DTH response by injecting the antigen into the footpad.

  • Measurement: Measure the degree of footpad swelling at various time points after the challenge using a caliper.

  • Cytokine Analysis: At the end of the experiment, isolate spleen cells and re-stimulate them with the antigen in vitro to measure the production of cytokines like IFN-γ and IL-2 by ELISA.

  • Data Analysis: Compare the footpad swelling and cytokine levels between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Visualizations

This compound functions by blocking the signaling cascade initiated by the binding of chemokines to the CCR1 receptor on immune cells, such as macrophages, which are key players in the inflammatory environment of the rheumatoid synovium.

CCR1_Signaling_Pathway CCL3 CCL3 CCR1 CCR1 CCL3->CCR1 binds CCL5 CCL5 CCL5->CCR1 binds G_protein Gαi/o βγ CCR1->G_protein activates PLC PLC G_protein->PLC activates Actin_Poly Actin Polymerization G_protein->Actin_Poly PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Gene_Expression Inflammatory Gene Expression PKC->Gene_Expression Actin_Poly->Chemotaxis CP481715 This compound CP481715->CCR1 blocks

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding Binding Assays (IC50, Kd) Functional Functional Assays (Calcium, Chemotaxis, etc.) Binding->Functional Potency Confirmation Selectivity Selectivity Screening Functional->Selectivity Specificity Check PK Pharmacokinetics in hCCR1 Transgenic Mice Selectivity->PK Candidate Selection Efficacy Efficacy in RA Models (DTH, CIA) PK->Efficacy Dose Selection Tox Toxicology Studies Efficacy->Tox Safety Assessment Phase1 Phase I (Safety, PK/PD) Tox->Phase1 IND-Enabling Phase2 Phase II (Efficacy in RA Patients) Phase1->Phase2 Proof of Concept

Caption: A logical workflow for the preclinical and clinical development of a CCR1 antagonist like this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human CCR1 receptor. The comprehensive in vitro and in vivo data demonstrate its ability to effectively block the CCR1 signaling pathway, leading to the inhibition of inflammatory cell recruitment and cytokine production. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of CCR1 antagonism in rheumatoid arthritis and other inflammatory diseases. The use of human CCR1 transgenic mouse models has been instrumental in evaluating the in vivo efficacy of this human-specific antagonist.[4] While clinical trials with CCR1 antagonists, including this compound, have been conducted, the translation of preclinical efficacy to clinical benefit in rheumatoid arthritis remains a complex challenge for the field.[5] This technical guide serves as a valuable resource for scientists working to understand and target the chemokine system in autoimmune diseases.

References

The Role of CP-481715 in Modulating Chemokine Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CP-481715, a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). We will explore its mechanism of action, its impact on crucial signaling pathways, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of targeting chemokine receptor signaling.

Introduction to CCR1 and its Role in Inflammation

The C-C chemokine receptor type 1 (CCR1) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, T cells, and neutrophils.[1] Its primary function is to mediate the migration of these cells to sites of inflammation in response to binding with its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES).[1][2] The activation of CCR1 triggers a cascade of intracellular signaling events that are central to the inflammatory response.[2] Dysregulation of the CCR1 signaling axis has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and transplant rejection.[2] Consequently, the development of specific CCR1 antagonists, such as this compound, represents a promising therapeutic strategy for these conditions.

This compound, with the chemical name quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide, is a small molecule that acts as a competitive and reversible antagonist of human CCR1.[2] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of CCR1 signaling.

Quantitative Analysis of this compound Activity

The pharmacological profile of this compound has been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data demonstrating its potency and efficacy in inhibiting CCR1-mediated responses.

Table 1: Binding Affinity and Competitive Antagonism of this compound at Human CCR1

ParameterValue (nM)Assay Description
Kd9.2Radiolabeled binding studies with this compound on human CCR1.
IC5074Displacement of 125I-labeled CCL3 from CCR1-transfected cells.

Table 2: Inhibition of CCR1-Mediated Signaling and Functional Responses by this compound

Cellular ResponseIC50 (nM)Description
Guanosine 5'-O-(thiotriphosphate) (GTPγS) Incorporation210Inhibition of CCL3 and CCL5 stimulated receptor signaling.
Calcium Mobilization71Blockade of CCL3 and CCL5 induced intracellular calcium release.
Monocyte Chemotaxis55Inhibition of monocyte migration towards a chemokine gradient.
Matrix Metalloproteinase 9 (MMP-9) Release54Prevention of MMP-9 secretion from monocytes.
CD11b Up-regulation165Inhibition of CCL3-induced up-regulation of the adhesion molecule CD11b on monocytes in human whole blood.
Actin Polymerization57Blockade of CCL3-induced actin polymerization in monocytes in human whole blood.

Data compiled from Gladue et al., 2003.[2]

CCR1 Signaling Pathways and the Mechanism of Action of this compound

Upon binding of a chemokine ligand, CCR1 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins, primarily of the Gαi subtype.[1][3] This initiates a signaling cascade with several key downstream effector pathways. This compound exerts its inhibitory effects by competitively binding to CCR1, thereby preventing the initial conformational change required for G-protein activation.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαiβγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK1/2) G_protein->MAPK Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Actin Actin Polymerization Ca_cyto->Actin Chemotaxis Chemotaxis Ca_cyto->Chemotaxis MMP9 MMP-9 Release PKC->MMP9 Akt Akt PI3K->Akt Activates Akt->Chemotaxis MAPK->Chemotaxis MAPK->MMP9 Chemokine Chemokine (CCL3/CCL5) Chemokine->CCR1 Binds & Activates CP481715 This compound CP481715->CCR1 Binds & Inhibits

CCR1 Signaling and this compound Inhibition

Key downstream signaling pathways affected by CCR1 activation and consequently inhibited by this compound include:

  • Phospholipase C (PLC) Pathway: Activation of Gαi leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4] This calcium signaling is crucial for various cellular responses, including chemotaxis and enzyme activation.

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: CCR1 activation can also stimulate the PI3K/Akt pathway, which plays a critical role in cell survival, proliferation, and migration.[2]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade, particularly the ERK1/2 pathway, is another important downstream effector of CCR1 signaling, contributing to cell migration and the expression of inflammatory mediators.[2][5]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to CCR1 and its ability to displace a radiolabeled chemokine ligand (IC50).

Materials:

  • HEK293 cells stably transfected with human CCR1

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

  • Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Radioligand: 125I-CCL3 (PerkinElmer or similar)

  • Unlabeled this compound

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture CCR1-transfected HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Saturation Binding Assay (for Kd):

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add increasing concentrations of radiolabeled this compound.

    • For non-specific binding, add a high concentration of unlabeled this compound to a parallel set of wells.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Competition Binding Assay (for IC50):

    • To each well containing the cell membrane preparation, add a fixed concentration of 125I-CCL3.

    • Add increasing concentrations of unlabeled this compound.

    • Incubate, filter, and measure radioactivity as described above.

Calcium Mobilization Assay

Objective: To measure the ability of this compound to inhibit chemokine-induced intracellular calcium release.

Materials:

  • CCR1-expressing cells (e.g., THP-1 monocytes or transfected cell lines)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • CCL3 or CCL5

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation:

    • Plate CCR1-expressing cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer and incubate in the dark.

  • Assay:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

    • Inject a solution of CCL3 or CCL5 into the wells to stimulate the cells.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

Chemotaxis Assay

Objective: To assess the inhibitory effect of this compound on monocyte migration towards a chemokine gradient.

Materials:

  • Human peripheral blood monocytes or a monocytic cell line (e.g., THP-1)

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

  • Chemoattractant: CCL3 or CCL5

  • This compound

  • Cell culture medium

  • Cell staining dye (e.g., Calcein AM) or a method for cell counting

Procedure:

  • Cell Preparation:

    • Isolate or culture monocytes and resuspend them in assay medium.

    • Pre-incubate the cells with various concentrations of this compound.

  • Assay Setup:

    • Add the chemoattractant (CCL3 or CCL5) to the lower wells of the chemotaxis chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add the pre-incubated cell suspension to the upper chamber.

  • Incubation and Analysis:

    • Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.

    • After the incubation period, remove the non-migrated cells from the upper surface of the membrane.

    • Quantify the number of cells that have migrated to the lower side of the membrane, either by staining and fluorescence measurement or by direct cell counting.

Experimental and Logical Workflow

The characterization of a novel chemokine receptor antagonist like this compound follows a logical progression of experiments, from initial binding studies to functional cellular assays.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assays (Kd, IC50) Signaling Signaling Assays (GTPγS, Calcium Mobilization) Binding->Signaling Confirm Functional Antagonism Functional Functional Cellular Assays (Chemotaxis, MMP-9 Release) Signaling->Functional Assess Physiological Relevance WholeBlood Whole Blood Assays (CD11b, Actin Polymerization) Functional->WholeBlood Evaluate in a more complex biological matrix Selectivity Selectivity Screening (vs. other GPCRs) WholeBlood->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Efficacy Disease Models (e.g., Rheumatoid Arthritis) PK_PD->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Start Compound Synthesis (this compound) Start->Binding Selectivity->PK_PD Promising Candidate

Logical Workflow for this compound Evaluation

Conclusion

This compound is a well-characterized, potent, and selective antagonist of CCR1. The quantitative data and experimental protocols presented in this guide highlight its ability to effectively block multiple downstream signaling pathways and functional responses mediated by this key inflammatory receptor. As such, this compound serves as an invaluable research tool for elucidating the role of CCR1 in health and disease and represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted to fully realize its therapeutic potential.

References

CP-481715: A Deep Dive into its High Selectivity for the CCR1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-481715 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] As a key mediator of inflammatory cell recruitment, CCR1 is a significant therapeutic target for a range of inflammatory and autoimmune diseases. The efficacy and safety of a CCR1 antagonist are critically dependent on its selectivity for its target receptor over other G-protein coupled receptors (GPCRs), particularly closely related chemokine receptors. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding affinity, functional inhibition, and the experimental methodologies used to determine these parameters.

Data Presentation

Table 1: Binding Affinity and Functional Inhibition of this compound at Human CCR1
ParameterValueCell Type/SystemLigand(s)
Binding Affinity (Kd) 9.2 nMHuman CCR1-transfected cells[125I]-labeled CCL3
IC50 (Displacement) 74 nMHuman CCR1-transfected cells[125I]-labeled CCL3
IC50 (Calcium Mobilization) 71 nMHuman CCR1-transfected cellsCCL3 and CCL5
IC50 (Monocyte Chemotaxis) 55 nMMonocytesCCL3 and CCL5
IC50 (MMP-9 Release) 54 nMMonocytesCCL3 and CCL5
IC50 (GTPγS Incorporation) 210 nMHuman CCR1-transfected cellsCCL3 and CCL5
IC50 (CD11b Up-regulation) 165 nMMonocytes in human whole bloodCCL3
IC50 (Actin Polymerization) 57 nMMonocytes in human whole bloodCCL3

Data compiled from multiple sources.[1][2]

Table 2: Selectivity Profile of this compound
Receptor TargetSelectivity Fold vs. CCR1Notes
Panel of GPCRs >100-foldThe specific composition of the GPCR panel is not publicly disclosed in the reviewed literature. This panel included other related chemokine receptors.
Murine CCR1 InactiveThis compound is specific for human CCR1, showing no significant activity against the murine ortholog. This necessitated the use of human CCR1 transgenic mice for in vivo studies.[3]

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (IC50, Kd) of this compound for the human CCR1 receptor.

Materials:

  • HEK293 cells stably transfected with human CCR1.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).

  • Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • [125I]-labeled CCL3 (radioligand).

  • Unlabeled this compound (competitor).

  • Unlabeled CCL3 (for non-specific binding determination).

  • Glass fiber filter mats.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Harvest CCR1-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, combine cell membranes (typically 5-10 µg of protein), a fixed concentration of [125I]-labeled CCL3 (near its Kd value), and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled CCL3.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium release.

Materials:

  • HEK293 cells stably expressing human CCR1.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • CCL3 or CCL5 (agonists).

  • This compound.

  • Fluorescence plate reader with automated liquid handling.

Protocol:

  • Cell Plating: Seed CCR1-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then inject a fixed concentration of CCL3 or CCL5 (typically EC80) into each well.

  • Signal Detection: Measure the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is typically used to quantify the calcium mobilization. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

Chemotaxis Assay

Objective: To evaluate the ability of this compound to block the migration of primary human monocytes towards a chemokine gradient.

Materials:

  • Isolated human peripheral blood monocytes.

  • Chemotaxis chambers (e.g., Transwell plates with a 5 µm pore size polycarbonate membrane).

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA).

  • CCL3 or CCL5 (chemoattractants).

  • This compound.

  • Calcein-AM (for cell labeling and quantification).

  • Fluorescence plate reader.

Protocol:

  • Cell Preparation: Isolate human monocytes from peripheral blood. Label the cells with Calcein-AM.

  • Assay Setup: Place assay medium containing the chemoattractant (CCL3 or CCL5) in the lower chamber of the chemotaxis plate.

  • Compound and Cell Addition: In the upper chamber (the Transwell insert), add the labeled monocytes that have been pre-incubated with varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-3 hours.

  • Quantification: Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

GTPγS Binding Assay

Objective: To measure the effect of this compound on agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Membranes from CCR1-expressing cells.

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • [³⁵S]GTPγS.

  • GDP.

  • CCL3 or CCL5 (agonists).

  • This compound.

  • Unlabeled GTPγS (for non-specific binding).

  • Glass fiber filter mats.

  • Scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of CCL3 or CCL5 to stimulate G-protein activation.

  • Radioligand Addition: Add [³⁵S]GTPγS to initiate the binding reaction. For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding of [³⁵S]GTPγS and calculate the percentage of inhibition by this compound to determine the IC50 value.

Mandatory Visualization

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL3/CCL5 CCL3/CCL5 CCR1 CCR1 CCL3/CCL5->CCR1 Binding G_protein Gi/o CCR1->G_protein Activation PLC PLC G_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca2_release->Chemotaxis MAPK_pathway MAPK Pathway PKC->MAPK_pathway Gene_transcription Gene Transcription MAPK_pathway->Gene_transcription CP_481715 This compound CP_481715->CCR1 Antagonism

Caption: Simplified CCR1 Signaling Pathway and the Antagonistic Action of this compound.

References

In Vitro Characterization of CP-481715: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-481715 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1). This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinity, functional antagonism across a range of cellular assays, and its mechanism of action. Detailed experimental protocols for the key assays are provided to facilitate study replication and further investigation. Signaling pathway and experimental workflow diagrams are included for enhanced clarity.

Core Compound Properties

This compound is identified as a competitive and reversible antagonist of human CCR1. It demonstrates high selectivity for CCR1 over other G-protein coupled receptors, including other chemokine receptors.

Quantitative In Vitro Data Summary

The in vitro activity of this compound has been quantified through a series of binding and functional assays. The following tables summarize the key quantitative metrics.

ParameterValue (nM)Assay Description
Kd9.2Radiolabeled binding to human CCR1
IC5074Displacement of 125I-labeled CCL3 from CCR1-transfected cells
IC50210Inhibition of GTPγS incorporation stimulated by CCL3/CCL5
IC5071Inhibition of CCL3/CCL5-induced calcium mobilization
IC5055Inhibition of monocyte chemotaxis
IC5054Inhibition of matrix metalloproteinase 9 (MMP-9) release
IC50165Inhibition of CCL3-induced CD11b up-regulation in whole blood
IC5057Inhibition of CCL3-induced actin polymerization in whole blood

Table 1: Summary of In Vitro Efficacy of this compound

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the characterization of this compound.

Radiolabeled Binding Assay
  • Objective: To determine the binding affinity (Kd) of this compound to human CCR1 and its ability to displace a natural ligand (CCL3).

  • Cell Line: HEK293 cells stably transfected with human CCR1.

  • Radioligand: 125I-labeled CCL3.

  • Protocol:

    • Membranes from CCR1-transfected HEK293 cells are prepared.

    • For displacement assays, a constant concentration of 125I-labeled CCL3 is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • For saturation binding, increasing concentrations of 125I-labeled CCL3 are incubated with the membranes in the presence and absence of a saturating concentration of unlabeled CCL3 to determine total and non-specific binding, respectively.

    • Incubations are carried out in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% bovine serum albumin, pH 7.4) at room temperature.

    • Bound and free radioligand are separated by filtration through a glass fiber filter plate.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data are analyzed using non-linear regression to determine IC50 and Kd values.

GTPγS Incorporation Assay
  • Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit G-protein activation.

  • Protocol:

    • Membranes from CCR1-transfected cells are incubated with [35S]GTPγS in the presence of a CCR1 agonist (CCL3 or CCL5) and varying concentrations of this compound.

    • The assay buffer typically contains GDP to facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.

    • The reaction is incubated at 30°C and then terminated by rapid filtration.

    • The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.

    • IC50 values are calculated from the concentration-response curves.

Calcium Mobilization Assay
  • Objective: To measure the inhibition of chemokine-induced intracellular calcium release by this compound.

  • Protocol:

    • CCR1-expressing cells (e.g., THP-1 monocytes or transfected HEK293 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[1]

    • Cells are pre-incubated with varying concentrations of this compound.

    • The baseline fluorescence is measured using a fluorometric imaging plate reader (FLIPR).

    • A CCR1 agonist (CCL3 or CCL5) is added to stimulate calcium mobilization.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.

    • IC50 values are determined by analyzing the inhibition of the agonist-induced calcium flux.

Monocyte Chemotaxis Assay
  • Objective: To evaluate the ability of this compound to block the migration of monocytes towards a chemoattractant.

  • Apparatus: Boyden chamber or similar multi-well chemotaxis plate with a porous membrane (typically 5 µm pores for monocytes).

  • Protocol:

    • Human peripheral blood monocytes are isolated.

    • The lower chamber of the Boyden apparatus is filled with media containing a CCR1 agonist (e.g., CCL3) as the chemoattractant.

    • Monocytes, pre-incubated with different concentrations of this compound, are placed in the upper chamber.

    • The chamber is incubated for a period (e.g., 90 minutes) at 37°C to allow cell migration.

    • The number of cells that have migrated through the membrane to the lower chamber is quantified, typically by staining the migrated cells and counting them microscopically or using a plate reader-based method.

    • IC50 values are calculated based on the inhibition of cell migration.

Matrix Metalloproteinase 9 (MMP-9) Release Assay
  • Objective: To determine the effect of this compound on the release of MMP-9 from monocytes.

  • Protocol:

    • Isolated human monocytes are pre-treated with various concentrations of this compound.

    • The cells are then stimulated with a CCR1 agonist to induce MMP-9 release.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of MMP-9 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a zymography-based activity assay.

    • The IC50 value for the inhibition of MMP-9 release is then determined.

CD11b Up-regulation Assay
  • Objective: To assess the ability of this compound to inhibit the activation-induced increase in the surface expression of the integrin CD11b on monocytes.

  • Method: Flow cytometry.

  • Protocol:

    • Human whole blood is incubated with varying concentrations of this compound.

    • The blood is then stimulated with CCL3 to induce monocyte activation.

    • The samples are stained with fluorescently labeled antibodies against CD11b and a monocyte marker (e.g., CD14).

    • Red blood cells are lysed, and the remaining leukocytes are analyzed by flow cytometry.

    • The mean fluorescence intensity of CD11b on the CD14-positive monocyte population is measured to quantify the level of CD11b expression.

    • IC50 values are calculated from the inhibition of the CCL3-induced increase in CD11b expression.

Actin Polymerization Assay
  • Objective: To measure the effect of this compound on the chemokine-induced polymerization of actin in monocytes, a key step in cell migration.

  • Method: Flow cytometry.

  • Protocol:

    • Human whole blood is treated with different concentrations of this compound.

    • The samples are then stimulated with CCL3 for a short period to induce actin polymerization.

    • The cells are fixed and permeabilized.

    • Polymerized actin (F-actin) is stained with a fluorescently labeled phalloidin (B8060827) conjugate.

    • The cells are also stained for a monocyte marker.

    • The fluorescence intensity of phalloidin in the monocyte population is quantified by flow cytometry.

    • The IC50 for the inhibition of actin polymerization is determined from the resulting data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and the general workflow of the in vitro assays.

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3/CCL5 CCL3/CCL5 CCR1 CCR1 CCL3/CCL5->CCR1 Binds & Activates G_protein Gαiβγ CCR1->G_protein Activates CP481715 This compound CP481715->CCR1 Blocks PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Cell_Response Cellular Responses (Chemotaxis, etc.) DAG->Cell_Response Ca_release->Cell_Response

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis cell_source Cell Source (e.g., Monocytes, Transfected Cells) cell_culture Cell Culture / Isolation cell_source->cell_culture cp_treatment Incubation with This compound cell_culture->cp_treatment agonist_stimulation Stimulation with CCR1 Agonist (CCL3/CCL5) cp_treatment->agonist_stimulation assay_type Specific Assay (e.g., Ca²⁺ Flux, Chemotaxis) agonist_stimulation->assay_type data_acquisition Data Acquisition (e.g., FLIPR, Flow Cytometer) assay_type->data_acquisition data_analysis Data Analysis (IC₅₀ Determination) data_acquisition->data_analysis

Caption: General workflow for in vitro characterization of this compound.

Conclusion

The in vitro data for this compound robustly demonstrate its potent and selective antagonist activity at the human CCR1 receptor. It effectively inhibits a range of CCR1-mediated cellular responses that are critical to inflammatory processes. The detailed protocols provided herein serve as a valuable resource for researchers in the field of inflammation and chemokine receptor biology, enabling further investigation and development of CCR1-targeted therapeutics.

References

Preclinical Pharmacodynamics of CP-481715: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-481715 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 and its ligands, such as CCL3 (macrophage inflammatory protein-1α) and CCL5 (RANTES), are key mediators in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis, by promoting the migration and infiltration of leukocytes into inflamed tissues.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Pharmacodynamic Properties

This compound acts as a competitive and reversible antagonist of human CCR1.[2] It effectively blocks the downstream signaling and functional responses induced by CCR1 ligands, without demonstrating any intrinsic agonist activity.[2] A notable characteristic of this compound is its high specificity for human CCR1, which has necessitated the use of specialized animal models for in vivo evaluation.[4]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative metrics that define the in vitro and in vivo pharmacodynamic profile of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound
ParameterValue (nM)Assay SystemReference
Kd9.2Radiolabeled binding to human CCR1[1][2]
IC50 (125I-CCL3 displacement)74CCR1-transfected cells[1][2]
IC50 (GTPγS Incorporation)210CCR1-transfected cells (CCL3/CCL5 stimulated)[1][2]
IC50 (Calcium Mobilization)71CCR1-transfected cells (CCL3/CCL5 stimulated)[1][2]
IC50 (Monocyte Chemotaxis)55Human monocytes (CCL3/CCL5 stimulated)[1][2]
IC50 (MMP-9 Release)54Human monocytes (CCL3/CCL5 stimulated)[1][2]
IC50 (CD11b Up-regulation)165Human whole blood (CCL3 stimulated monocytes)[1][2]
IC50 (Actin Polymerization)57Human whole blood (CCL3 stimulated monocytes)[1][2]
Table 2: In Vivo Efficacy of this compound
Animal ModelEndpointED50 (mg/kg)Reference
Human CCR1 Transgenic MiceCCL3-induced neutrophil infiltration into skin or air pouch0.2[4]
Human CCR1 Transgenic MiceDelayed-type hypersensitivity (footpad swelling)- (Significant inhibition)[4]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by blocking the canonical signaling cascade initiated by the binding of chemokines like CCL3 and CCL5 to the G protein-coupled receptor, CCR1.

cluster_membrane Cell Membrane cluster_antagonist Antagonist Action cluster_ligand Ligand Binding cluster_downstream Downstream Signaling CCR1 CCR1 G_protein Gαi/o, Gβγ CCR1->G_protein Activation PLC PLC G_protein->PLC CP481715 This compound CP481715->CCR1 Blocks CCL3_CCL5 CCL3 / CCL5 CCL3_CCL5->CCR1 Binds IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Actin_polymerization Actin Polymerization Ca_mobilization->Actin_polymerization Chemotaxis Chemotaxis & Cell Infiltration Actin_polymerization->Chemotaxis

This compound blocks CCR1 signaling, inhibiting downstream events.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the CCR1 receptor.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare membranes from CCR1-expressing cells incubate Incubate membranes with radiolabeled CCL3 (¹²⁵I-CCL3) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand via vacuum filtration incubate->separate quantify Quantify radioactivity on filters separate->quantify analyze Analyze data to determine IC₅₀ and Kᵢ quantify->analyze

Workflow for determining the binding affinity of this compound.

Methodology:

  • Membrane Preparation: Membranes from cells overexpressing human CCR1 are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled CCR1 ligand (e.g., 125I-CCL3) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block ligand-induced increases in intracellular calcium.

cluster_workflow Calcium Mobilization Assay Workflow load_cells Load CCR1-expressing cells with a calcium-sensitive dye (e.g., Fluo-4) pre_incubate Pre-incubate cells with varying concentrations of this compound load_cells->pre_incubate stimulate Stimulate cells with a CCR1 agonist (e.g., CCL3 or CCL5) pre_incubate->stimulate measure Measure changes in intracellular calcium via fluorescence detection stimulate->measure analyze Analyze data to determine IC₅₀ measure->analyze

Workflow for assessing the inhibition of calcium mobilization.

Methodology:

  • Cell Loading: CCR1-expressing cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to free calcium.

  • Pre-incubation: The loaded cells are pre-incubated with various concentrations of this compound.

  • Stimulation: The cells are then stimulated with a CCR1 agonist (e.g., CCL3).

  • Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorometric plate reader.

  • Data Analysis: The inhibitory effect of this compound is quantified by determining the IC50 value from the concentration-response curve.

Monocyte Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the directed migration of monocytes towards a chemoattractant.

cluster_workflow Monocyte Chemotaxis Assay Workflow setup Set up a Boyden chamber with a porous membrane lower_chamber Add CCR1 agonist (e.g., CCL3) to the lower chamber setup->lower_chamber upper_chamber Add human monocytes pre-treated with varying concentrations of this compound to the upper chamber lower_chamber->upper_chamber incubate Incubate to allow for cell migration upper_chamber->incubate quantify Quantify migrated cells in the lower chamber incubate->quantify analyze Analyze data to determine IC₅₀ quantify->analyze

Workflow for the monocyte chemotaxis inhibition assay.

Methodology:

  • Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of an upper and a lower well separated by a porous membrane.

  • Chemoattractant: A solution containing a CCR1 agonist (e.g., CCL3) is placed in the lower chamber.

  • Cell Treatment: Isolated human monocytes are pre-incubated with different concentrations of this compound and then added to the upper chamber.

  • Incubation: The chamber is incubated for a period to allow the monocytes to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound to determine the IC50.

In Vivo CCL3-Induced Cell Infiltration Model

Due to the human-specificity of this compound, this in vivo model utilizes transgenic mice expressing human CCR1.[4]

cluster_workflow In Vivo Cell Infiltration Model Workflow administer_cp Administer varying doses of this compound to human CCR1 transgenic mice induce_inflammation Induce localized inflammation by subcutaneous injection of CCL3 administer_cp->induce_inflammation collect_tissue Collect tissue or fluid from the inflammatory site (e.g., skin or air pouch lavage) induce_inflammation->collect_tissue quantify_cells Quantify the number of infiltrated neutrophils collect_tissue->quantify_cells analyze Analyze data to determine ED₅₀ quantify_cells->analyze

Workflow for the in vivo cell infiltration model.

Methodology:

  • Animal Model: Human CCR1 "knock-in" mice, where the murine CCR1 gene is replaced by the human CCR1 gene, are used.[4]

  • Compound Administration: The mice are treated with various doses of this compound.

  • Inflammation Induction: A localized inflammatory response is induced by injecting CCL3 into a specific site, such as an air pouch created on the dorsum of the mouse.

  • Sample Collection: After a set period, the air pouch is lavaged to collect the fluid containing the infiltrated cells.

  • Cell Quantification: The number of neutrophils in the lavage fluid is counted, typically using flow cytometry or manual cell counting.

  • Data Analysis: The dose-dependent inhibition of neutrophil infiltration is used to calculate the ED50, which is the dose of this compound that produces 50% of its maximal effect.

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates that it is a potent and selective antagonist of human CCR1. It effectively inhibits CCR1-mediated signaling and cellular functions in vitro and demonstrates anti-inflammatory activity in vivo in a relevant transgenic mouse model.[2][4] These findings supported the progression of this compound into clinical trials for the treatment of inflammatory diseases such as rheumatoid arthritis.[5][6] This in-depth guide provides researchers and drug development professionals with the core data and methodologies to understand and further investigate the pharmacodynamics of this and similar CCR1 antagonists.

References

CP-481715: A Potent Inhibitor of Monocyte Chemotaxis - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CP-481715, a small molecule antagonist of the C-C chemokine receptor 1 (CCR1). It details the compound's mechanism of action in inhibiting monocyte chemotaxis, a critical process in inflammatory diseases. This document consolidates key quantitative data, outlines detailed experimental protocols for assessing its inhibitory activity, and provides visual representations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammation and the development of novel therapeutic agents.

Introduction

Monocyte infiltration into tissues is a hallmark of chronic inflammation and is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis and multiple sclerosis. This process, known as chemotaxis, is primarily driven by chemokines, a family of small signaling proteins, which bind to and activate G-protein coupled receptors (GPCRs) on the surface of monocytes. Among these, the C-C chemokine receptor 1 (CCR1) and its ligands, such as CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α) and CCL5 (Regulated on Activation, Normal T Cell Expressed and Secreted, RANTES), play a pivotal role in orchestrating monocyte recruitment.

This compound has been identified as a potent and selective antagonist of CCR1.[1] By competitively and reversibly binding to CCR1, this compound effectively blocks the downstream signaling cascades initiated by CCL3 and CCL5, thereby inhibiting monocyte chemotaxis.[1] This guide delves into the technical details of this compound's pharmacological activity, providing the necessary information for its study and potential therapeutic application.

Mechanism of Action: Inhibition of CCR1 Signaling

This compound exerts its inhibitory effect on monocyte chemotaxis by acting as a competitive and reversible antagonist at the CCR1 receptor.[1] CCR1 is a seven-transmembrane G-protein coupled receptor that primarily couples to the Gαi subunit.[2]

The binding of cognate chemokines, CCL3 and CCL5, to CCR1 triggers a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer into Gαi and Gβγ subunits. This event initiates a complex downstream signaling cascade that culminates in the reorganization of the actin cytoskeleton and directed cell movement.

This compound, by occupying the ligand-binding site on CCR1, prevents the binding of CCL3 and CCL5, thereby abrogating the initiation of this signaling cascade. This blockade has been shown to inhibit several key cellular responses, including guanosine (B1672433) 5'-O-(thiotriphosphate) (GTPγS) incorporation, calcium mobilization, and ultimately, monocyte chemotaxis.[1]

Signaling Pathway of CCR1-Mediated Monocyte Chemotaxis and Inhibition by this compound

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL3/CCL5 CCL3/CCL5 CCR1 CCR1 CCL3/CCL5->CCR1 Binds G_protein Gαiβγ CCR1->G_protein Activates This compound This compound This compound->CCR1 Blocks G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Rho_GTPases Rho GTPases (Rac, Rho, Cdc42) Ca_release->Rho_GTPases Regulates PKC->Rho_GTPases Regulates PIP3_gen PIP3 PI3K->PIP3_gen Generates Akt Akt PIP3_gen->Akt Activates Akt->Rho_GTPases Regulates Actin_Polymerization Actin Polymerization Rho_GTPases->Actin_Polymerization Induces Chemotaxis Chemotaxis Actin_Polymerization->Chemotaxis Leads to

Caption: CCR1 signaling pathway leading to monocyte chemotaxis and its inhibition by this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key pharmacological data.

Table 1: Receptor Binding and G-Protein Coupling Inhibition

ParameterLigand/AssayCell TypeValueReference
Kd This compoundHuman CCR19.2 nM[1]
IC50 125I-labeled CCL3 displacementCCR1-transfected cells74 nM[1]
IC50 GTPγS incorporationCCR1-transfected cells210 nM[1]

Table 2: Inhibition of Cellular Functions

ParameterStimulusCell TypeValueReference
IC50 Calcium MobilizationMonocytes71 nM[1]
IC50 Monocyte ChemotaxisMonocytes55 nM[1]
IC50 Matrix Metalloproteinase 9 ReleaseMonocytes54 nM[1]
IC50 CD11b Up-regulationHuman Whole Blood165 nM[1]
IC50 Actin PolymerizationHuman Whole Blood57 nM[1]

Experimental Protocols: In Vitro Monocyte Chemotaxis Assay

The following protocol describes a standard method for evaluating the inhibitory effect of this compound on monocyte chemotaxis using a Boyden chamber or a similar transwell migration assay system.

Materials
  • Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood monocytes.

  • Chemoattractant: Recombinant human CCL3 or CCL5.

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 supplemented with 0.1% Bovine Serum Albumin (BSA).

  • Migration Chamber: 24-well or 96-well plate with polycarbonate membrane inserts (typically 5 µm pore size).

  • Detection Reagent: Calcein-AM or other fluorescent dye for cell labeling.

  • Plate Reader: Fluorescence plate reader with appropriate filters.

Experimental Workflow

Chemotaxis_Workflow cluster_prep Cell and Reagent Preparation cluster_assay Chemotaxis Assay cluster_analysis Data Acquisition and Analysis Cell_Culture 1. Culture and harvest monocytes (e.g., THP-1) Cell_Labeling 2. Label cells with fluorescent dye (e.g., Calcein-AM) Cell_Culture->Cell_Labeling Reagent_Prep 3. Prepare chemoattractant (CCL3/CCL5) and this compound solutions Cell_Labeling->Reagent_Prep Setup_Lower 4. Add chemoattractant to lower chamber of migration plate Reagent_Prep->Setup_Lower Setup_Upper 5. Add labeled monocytes pre-incubated with this compound to upper chamber (insert) Setup_Lower->Setup_Upper Incubation 6. Incubate at 37°C for 2-4 hours Setup_Upper->Incubation Remove_Inserts 7. Remove non-migrated cells (in the insert) Incubation->Remove_Inserts Quantify 8. Quantify migrated cells in the lower chamber using a fluorescence plate reader Remove_Inserts->Quantify Analyze 9. Analyze data to determine IC50 of this compound Quantify->Analyze

Caption: Experimental workflow for in vitro monocyte chemotaxis assay.

Detailed Methodology
  • Cell Preparation:

    • Culture THP-1 cells in appropriate media until they reach the desired density.

    • Harvest the cells and wash them with serum-free assay medium.

    • Resuspend the cells at a concentration of 1 x 106 cells/mL in assay medium.

    • Label the cells with Calcein-AM (or a similar fluorescent dye) according to the manufacturer's instructions. This typically involves a 30-minute incubation at 37°C.

    • Wash the labeled cells to remove excess dye and resuspend them in the assay medium.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay medium.

    • Pre-incubate the labeled monocytes with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • In the lower wells of the migration plate, add the assay medium containing the chemoattractant (CCL3 or CCL5) at a pre-determined optimal concentration. Include wells with assay medium alone as a negative control.

    • Carefully place the inserts into the wells, avoiding air bubbles.

    • Add the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation and Quantification:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 2 to 4 hours, allowing the cells to migrate through the membrane.

    • After incubation, carefully remove the inserts from the wells. Gently wipe the top of the membrane to remove any non-migrated cells.

    • Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no chemoattractant) from all readings.

    • Plot the fluorescence intensity (representing the number of migrated cells) against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the monocyte chemotaxis induced by the chemoattractant.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of CCR1. Its ability to effectively inhibit monocyte chemotaxis in vitro highlights its potential as a therapeutic agent for inflammatory diseases where monocyte recruitment is a key pathological feature. The data and protocols presented in this guide provide a solid foundation for further research into the biological activities of this compound and the development of related compounds. The detailed understanding of its mechanism of action and the availability of robust experimental procedures are essential for advancing our knowledge in the field of chemokine-mediated inflammation and for the discovery of new anti-inflammatory therapies.

References

The Selective CCR1 Antagonist CP-481715: A Technical Overview of its Inhibitory Effects on CCL3 and CCL5 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of inflammatory diseases, the chemokine signaling network represents a critical nexus of therapeutic intervention. Among the key players are the chemokines CCL3 (macrophage inflammatory protein-1α or MIP-1α) and CCL5 (RANTES), which orchestrate leukocyte trafficking to sites of inflammation. Their primary receptor, CCR1, a G-protein coupled receptor, is a well-established target for modulating inflammatory responses. This technical guide provides an in-depth analysis of CP-481715, a potent and selective small molecule antagonist of CCR1, and its consequential effects on CCL3 and CCL5 signaling pathways. The compound, chemically identified as quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide, has demonstrated significant potential in preclinical models of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis.[1] This document will detail the quantitative pharmacology of this compound, outline the experimental protocols for its characterization, and visualize the intricate signaling cascades it modulates.

Quantitative Pharmacology of this compound

This compound exhibits high affinity and selectivity for the human CCR1 receptor. Its inhibitory potency has been quantified across a range of in vitro assays, demonstrating its ability to effectively block the downstream signaling and functional responses induced by both CCL3 and CCL5. The key quantitative data are summarized in the tables below.

Table 1: Receptor Binding Affinity of this compound
ParameterValueCell SystemLigandReference
Kd9.2 nMHuman CCR1This compound[1][2]
IC50 (Displacement)74 nMCCR1-transfected cells125I-labeled CCL3[1][2]
Table 2: Functional Inhibition of CCL3 and CCL5 Signaling by this compound
Cellular ResponseLigand(s)IC50Cell Type/SystemReference
GTPγS IncorporationCCL3 & CCL5210 nMCCR1-transfected cells[1][2]
Calcium MobilizationCCL3 & CCL571 nMCCR1-transfected cells[1][2]
Monocyte ChemotaxisCCL3 & CCL555 nMMonocytes[1][2]
Matrix Metalloproteinase 9 (MMP-9) ReleaseCCL3 & CCL554 nMMonocytes[1][2]
CD11b Up-regulation (in whole blood)CCL3165 nMMonocytes[1][2]
Actin Polymerization (in whole blood)CCL357 nMMonocytes[1][2]

Signaling Pathways and Mechanism of Action

CCL3 and CCL5, upon binding to CCR1, initiate a cascade of intracellular events characteristic of G-protein coupled receptor activation. This leads to cellular responses crucial for inflammatory processes. This compound acts as a competitive and reversible antagonist at the CCR1 receptor, effectively blocking these downstream signaling events.[1]

CCL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3 CCL3 CCR1 CCR1 CCL3->CCR1 binds CCL5 CCL5 CCL5->CCR1 binds CP481715 This compound CP481715->CCR1 blocks G_Protein Gαi/o Gβγ CCR1->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates Actin_Polymerization Actin Polymerization G_Protein->Actin_Polymerization induces PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization induces PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK Cascade PKC->MAPK activates Gene_Expression Inflammatory Gene Expression MAPK->Gene_Expression regulates Chemotaxis Chemotaxis Actin_Polymerization->Chemotaxis leads to Binding_Assay_Workflow start Start prepare_membranes Prepare CCR1-expressing cell membranes start->prepare_membranes incubate Incubate membranes with radioligand and this compound prepare_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine Kd and IC50 quantify->analyze end End analyze->end Chemotaxis_Assay_Diagram cluster_chamber Chemotaxis Chamber upper_well Upper Well: Monocytes + this compound migration Cell Migration upper_well->migration migrate towards inhibition Inhibition of Migration upper_well->inhibition This compound causes membrane Porous Membrane lower_well Lower Well: CCL3 or CCL5 (Chemoattractant) migration->lower_well

References

CP-481715: A Comprehensive Technical Guide to a Competitive and Reversible CCR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-481715 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] This document provides an in-depth technical overview of this compound, detailing its mechanism of action as a competitive and reversible antagonist. It includes a compilation of its binding affinity and functional potency data, detailed experimental protocols for key assays, and a review of its effects in preclinical in vivo models and clinical trials. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound and other CCR1 antagonists.

Introduction to this compound and its Target: CCR1

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a critical role in the inflammatory response by mediating the migration of leukocytes.[3][4] Its primary endogenous ligands include CCL3 (macrophage inflammatory protein-1α or MIP-1α) and CCL5 (RANTES).[2][5] The interaction of these chemokines with CCR1 on the surface of immune cells, such as monocytes and T-cells, triggers a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[5] Given its central role in inflammation, CCR1 has been identified as a promising therapeutic target for a variety of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[3][6][7]

This compound, with the chemical name quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide, is a novel, potent, and selective antagonist of human CCR1.[2] Extensive in vitro and in vivo studies have characterized it as a competitive and reversible antagonist, making it a valuable tool for studying CCR1 biology and a potential therapeutic agent.[1][2]

Mechanism of Action: Competitive and Reversible Antagonism

This compound functions as a competitive antagonist, meaning it binds to the same site on the CCR1 receptor as the endogenous chemokine ligands, CCL3 and CCL5, thereby preventing their binding and subsequent receptor activation. This is a reversible process, and the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist.[6] This mechanism of action is crucial as it allows for the modulation of CCR1 signaling without permanently altering the receptor.

The competitive nature of this compound has been demonstrated in functional assays where increasing concentrations of the antagonist cause a rightward shift in the dose-response curve of the agonist, without a change in the maximal response.[6] This is a hallmark of competitive antagonism.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been extensively characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.

Binding Affinity
Parameter Value (nM)
Kd (human CCR1)9.2[2]
IC50 (vs. 125I-labeled CCL3)74[2]
Functional Antagonist Potency (IC50)
Assay Value (nM)
GTPγS Incorporation (CCL3 & CCL5 stimulated)210[2]
Calcium Mobilization71[2]
Monocyte Chemotaxis55[2]
Matrix Metalloproteinase 9 (MMP-9) Release54[2]
CD11b Up-regulation (in human whole blood)165[2]
Actin Polymerization (in human whole blood)57[2]

Signaling Pathways and Experimental Workflows

CCR1 Signaling Pathway

CCR1, upon binding to its chemokine ligands, activates intracellular signaling pathways primarily through its coupling to Gi proteins. This leads to a cascade of events including calcium mobilization and the activation of downstream effectors that ultimately result in cellular responses like chemotaxis and inflammation. This compound competitively blocks the initial step of this pathway.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3 CCL3 / CCL5 CCR1 CCR1 Receptor CCL3->CCR1 Binds & Activates CP481715 This compound CP481715->CCR1 Competitively Binds & Blocks G_protein Gi Protein CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Cell_Response Cellular Response (Chemotaxis, Inflammation) Ca_release->Cell_Response Leads to

CCR1 Signaling Pathway and this compound Inhibition.
Experimental Workflow: Competitive Radioligand Binding Assay

This workflow illustrates the process of determining the binding affinity of this compound for the CCR1 receptor.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Prepare Membranes from CCR1-expressing cells Incubate Incubate Membranes with Radioligand and this compound Membranes->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., ¹²⁵I-CCL3) Radioligand->Incubate CP481715_dilutions Prepare Serial Dilutions of this compound CP481715_dilutions->Incubate Filter Separate Bound from Free Radioligand via Filtration Incubate->Filter Count Quantify Radioactivity on Filters Filter->Count Plot Plot % Inhibition vs. This compound Concentration Count->Plot Calculate Calculate IC₅₀ and Kᵢ Plot->Calculate

Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the Ki of this compound for CCR1.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing human CCR1 (e.g., HEK293 or CHO cells) to high density.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of a radiolabeled CCR1 ligand (e.g., 125I-CCL3) at a concentration close to its Kd.

    • For determining non-specific binding, add a high concentration of an unlabeled CCR1 ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced intracellular calcium release.

  • Cell Preparation:

    • Plate CCR1-expressing cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for approximately 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the cells and incubate for a short period (e.g., 15-30 minutes).

    • Prepare a solution of a CCR1 agonist (e.g., CCL3 or CCL5) at a concentration that elicits a submaximal response (e.g., EC80).

    • Measure the baseline fluorescence of the cells using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the agonist solution to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and the baseline fluorescence (0%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Monocyte Chemotaxis Assay

This protocol describes how to evaluate the ability of this compound to inhibit the migration of monocytes towards a CCR1 ligand.

  • Cell Isolation:

    • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using methods such as density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.

  • Chemotaxis Assay (using a Transwell system):

    • Place a solution of a CCR1 agonist (e.g., CCL3) in the lower chamber of a Transwell plate. The pore size of the membrane should be appropriate for monocyte migration (e.g., 5 µm).

    • Pre-incubate the isolated monocytes with various concentrations of this compound.

    • Add the pre-incubated monocytes to the upper chamber of the Transwell plate.

    • Incubate the plate at 37°C in a humidified incubator for a period sufficient for migration to occur (e.g., 1-3 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the agonist-only control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GTPγS Binding Assay

This functional assay measures the activation of G proteins, a proximal event in GPCR signaling, and can be used to characterize the antagonist properties of this compound.

  • Membrane Preparation:

    • Prepare cell membranes from CCR1-expressing cells as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, combine the cell membranes, various concentrations of this compound, and a fixed concentration of a CCR1 agonist (e.g., CCL3).

    • Add GDP to the reaction mixture to facilitate the exchange of GTPγS for GDP upon receptor activation.

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis:

    • Determine the agonist-stimulated [35S]GTPγS binding in the presence of different concentrations of this compound.

    • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

In Vivo and Clinical Studies

This compound has been evaluated in preclinical animal models and has progressed into human clinical trials, providing valuable insights into the in vivo effects of CCR1 antagonism.

Preclinical In Vivo Studies

Due to the species selectivity of this compound for human CCR1, preclinical in vivo studies were conducted in transgenic mice expressing human CCR1.[1] In these models, this compound demonstrated the ability to inhibit CCL3-induced cell infiltration and reduce footpad swelling in a delayed-type hypersensitivity model.[6] These findings provided in vivo proof-of-concept for the anti-inflammatory activity of this compound.

Clinical Trials

This compound has been evaluated in Phase I and Phase II clinical trials for inflammatory conditions such as rheumatoid arthritis.[3][6][7] In a Phase I study, this compound was found to be safe and well-tolerated in healthy volunteers.[6] A subsequent study in rheumatoid arthritis patients demonstrated that treatment with this compound led to a significant reduction in monocyte infiltration into the synovial tissue, providing the first clinical evidence that a CCR1 antagonist can effectively block leukocyte migration to an inflammatory site in humans.[6]

Conclusion

This compound is a well-characterized, potent, and selective competitive and reversible antagonist of the human CCR1 receptor. Its pharmacological profile, supported by extensive in vitro and in vivo data, highlights its utility as a research tool for investigating the role of CCR1 in health and disease. Furthermore, the clinical data, although not leading to a marketed drug, have provided crucial validation for CCR1 as a therapeutic target in inflammatory diseases. This technical guide serves as a comprehensive resource for scientists and researchers, providing the necessary data and methodological insights to facilitate further investigation into the therapeutic potential of CCR1 antagonism.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of CP-481715

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for in vivo studies of CP-481715, a potent and selective antagonist of the human chemokine receptor CCR1. Due to its high specificity for human CCR1, in vivo evaluation of this compound necessitates the use of specialized animal models.

Introduction

This compound is a small molecule antagonist of the human C-C chemokine receptor 1 (CCR1).[1] CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key players in the inflammatory cascade, mediating the migration of leukocytes to sites of inflammation. This has positioned CCR1 as a promising therapeutic target for a range of inflammatory and autoimmune diseases. A significant characteristic of this compound is its high selectivity for human CCR1, which prevents its evaluation in conventional animal models like wild-type mice. To address this, researchers have developed transgenic mice in which the murine CCR1 gene is replaced with the human CCR1 gene (hCCR1 knock-in mice), providing a viable platform for in vivo preclinical assessment.[2]

In Vivo Models and Experimental Protocols

The primary in vivo models used to assess the anti-inflammatory properties of this compound in hCCR1 transgenic mice are the CCL3-induced neutrophil infiltration model and the delayed-type hypersensitivity (DTH) model.[2]

CCL3-Induced Neutrophil Infiltration Model

This model evaluates the ability of this compound to block the chemotactic effects of CCL3, a key ligand for CCR1, thereby preventing the recruitment of neutrophils to a localized site of inflammation.

Experimental Protocol:

  • Animal Model: Human CCR1 (hCCR1) knock-in mice are used. Wild-type mice expressing murine CCR1 can be used as a negative control to demonstrate the specificity of this compound.[2]

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Groups:

    • Vehicle control group

    • This compound treatment groups (various doses)

    • Positive control (optional, e.g., a known anti-inflammatory agent)

  • Drug Administration:

    • Formulation: While the specific vehicle for the in vivo studies with this compound is not detailed in the available literature, a common vehicle for oral administration of small molecules is a suspension in a solution such as 0.5% methylcellulose (B11928114) or 1% carboxymethylcellulose in water.

    • Route of Administration: Oral gavage is a common route for administering small molecule antagonists in such studies.

    • Dosing: this compound has been shown to inhibit CCL3-induced neutrophil infiltration with an ED50 of 0.2 mg/kg.[2] A suggested dose range for a dose-response study could be 0.05, 0.2, 1, and 5 mg/kg.

    • Timing: this compound is typically administered 1-2 hours prior to the inflammatory challenge.

  • Induction of Neutrophil Infiltration:

    • Recombinant murine CCL3 is injected intradermally into the skin or into a subcutaneous air pouch. A typical dose of CCL3 can range from 1 to 30 ng per site.

  • Assessment of Neutrophil Infiltration:

    • Timing: The inflammatory response is typically assessed 4 hours after the CCL3 challenge.

    • Methodology:

      • Skin: A skin biopsy is taken from the injection site. The tissue is then processed for histological analysis (e.g., H&E staining) to quantify the number of infiltrated neutrophils per field of view.

      • Air Pouch: The air pouch is lavaged with phosphate-buffered saline (PBS). The collected lavage fluid is then centrifuged, and the cell pellet is resuspended. Total and differential cell counts are performed using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.

  • Data Analysis: The percentage of inhibition of neutrophil infiltration in the this compound-treated groups is calculated relative to the vehicle control group. An ED50 value is determined by non-linear regression analysis of the dose-response curve.

Quantitative Data Summary:

ParameterValueReference
Animal ModelHuman CCR1 Knock-in Mice[2]
AgonistMurine CCL3[2]
This compound ED50 0.2 mg/kg [2]
Assessment Time4 hours post-challenge
Primary EndpointInhibition of Neutrophil Infiltration[2]
Delayed-Type Hypersensitivity (DTH) Model

The DTH model is a more complex in vivo assay that evaluates the effect of this compound on a T-cell mediated inflammatory response.

Experimental Protocol:

  • Animal Model: Human CCR1 (hCCR1) knock-in mice.

  • Sensitization Phase (Day 0):

    • Mice are sensitized by a subcutaneous injection at the base of the tail with an antigen emulsified in Complete Freund's Adjuvant (CFA). A common antigen used is Keyhole Limpet Hemocyanin (KLH).

  • Challenge Phase (Typically Day 5-7):

    • The sensitized mice are challenged by injecting the antigen (e.g., KLH) in saline into one hind footpad. The contralateral footpad is injected with saline alone to serve as a control for non-specific inflammation.

  • Drug Administration:

    • Dosing: The specific dose of this compound used in the DTH model is not explicitly stated in the available literature. Based on the potency in the infiltration model, a starting dose of 1-10 mg/kg administered orally once or twice daily could be appropriate.

    • Schedule: Treatment with this compound or vehicle can be initiated prior to the challenge and continued for the duration of the response measurement.

  • Assessment of DTH Response:

    • Footpad Swelling: The thickness of both hind footpads is measured using a caliper at baseline (before challenge) and at various time points after the challenge (e.g., 24, 48, and 72 hours). The DTH response is quantified as the change in footpad thickness of the antigen-challenged paw compared to the saline-injected paw.

    • Cytokine Analysis: At the end of the experiment, spleens can be harvested, and splenocytes re-stimulated in vitro with the antigen. The levels of Th1 cytokines, such as IFN-γ and IL-2, in the culture supernatants are then measured by ELISA. Studies have shown that this compound can decrease the production of these cytokines.[2]

  • Data Analysis: The inhibition of footpad swelling in the treated groups is calculated relative to the vehicle control group. Cytokine levels are also compared between the groups.

Quantitative Data Summary:

ParameterObservationReference
Animal ModelHuman CCR1 Knock-in Mice[2]
Effect on Footpad SwellingSignificant Inhibition[2]
Effect on IFN-γ ProductionDecreased[2]
Effect on IL-2 ProductionDecreased[2]

Signaling Pathway and Experimental Workflow Diagrams

CCR1_Signaling_Pathway cluster_ligand CCR1 Ligands cluster_receptor Cell Membrane cluster_cell Leukocyte CCL3 CCL3 (MIP-1α) CCR1 CCR1 CCL3->CCR1 Bind and Activate CCL5 CCL5 (RANTES) CCL5->CCR1 Bind and Activate G_protein G-protein Activation CCR1->G_protein Ca_Mobilization Calcium Mobilization G_protein->Ca_Mobilization Chemotaxis Chemotaxis (Cell Migration) Ca_Mobilization->Chemotaxis CP481715 This compound CP481715->CCR1 Antagonizes

Caption: CCR1 signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_CCL3_Infiltration start Start: hCCR1 Knock-in Mice acclimatization Acclimatization (≥ 1 week) start->acclimatization grouping Group Assignment (Vehicle, this compound Doses) acclimatization->grouping drug_admin This compound Administration (e.g., Oral Gavage) grouping->drug_admin challenge CCL3 Challenge (Intradermal or Air Pouch) drug_admin->challenge 1-2 hours assessment Assess Neutrophil Infiltration (4 hours post-challenge) challenge->assessment analysis Data Analysis (% Inhibition, ED50) assessment->analysis end End analysis->end

Caption: Experimental workflow for the CCL3-induced neutrophil infiltration model.

Experimental_Workflow_DTH start Start: hCCR1 Knock-in Mice sensitization Sensitization (Day 0) (Antigen + CFA) start->sensitization treatment_start This compound/Vehicle Treatment sensitization->treatment_start Treatment Period challenge Antigen Challenge (Day 5-7) (Footpad Injection) treatment_start->challenge measurement Measure Footpad Swelling (24, 48, 72 hours) challenge->measurement cytokine_analysis Spleen Harvest & Cytokine Analysis measurement->cytokine_analysis data_analysis Data Analysis cytokine_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Delayed-Type Hypersensitivity (DTH) model.

References

Application Notes and Protocols for the Use of CP-481715 in Human CCR1 Transgenic Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of CP-481715, a potent and selective antagonist of the human C-C chemokine receptor 1 (CCR1), in preclinical studies involving human CCR1 transgenic mice. This document outlines the rationale for using this specific mouse model, summarizes key in vitro and in vivo data, and provides detailed experimental protocols for evaluating the efficacy of this compound in relevant inflammatory models.

Introduction

The chemokine receptor CCR1 plays a crucial role in mediating the migration of inflammatory leukocytes to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases has made it a significant target for therapeutic intervention. This compound is a small molecule antagonist that exhibits high specificity for human CCR1, which has limited its evaluation in conventional animal models expressing the murine ortholog of CCR1. To overcome this species specificity, human CCR1 transgenic mice have been developed, where the murine CCR1 gene is replaced by its human counterpart. This "knock-in" model provides a valuable in vivo platform to assess the pharmacological properties and anti-inflammatory potential of human-specific CCR1 antagonists like this compound.[1]

Data Presentation

The following tables summarize the quantitative data for this compound, demonstrating its potency and efficacy in both in vitro and in vivo settings.

Table 1: In Vitro Activity of this compound on Human CCR1
Assay TypeLigand(s)Cell TypeParameterValue (nM)
Radioligand Binding125I-labeled CCL3CCR1-transfected cellsKd9.2
Competitive Binding125I-labeled CCL3CCR1-transfected cellsIC5074
Receptor Signaling (GTPγS incorporation)CCL3, CCL5CCR1-transfected cellsIC50210
Calcium MobilizationCCL3CCR1-transfected cellsIC5071
Monocyte ChemotaxisCCL3Human MonocytesIC5055
MMP-9 ReleaseCCL3Human MonocytesIC5054
CD11b Up-regulation (human whole blood)CCL3Human MonocytesIC50165
Actin Polymerization (human whole blood)CCL3Human MonocytesIC5057

Data compiled from Gladue et al., 2003.[2]

Table 2: In Vivo Efficacy of this compound in Human CCR1 Transgenic Mice
ModelAgonistEndpointRoute of AdministrationED50 (mg/kg)
CCL3-Induced Neutrophil InfiltrationCCL3Neutrophil infiltration into skinOral0.2
CCL3-Induced Neutrophil InfiltrationCCL3Neutrophil infiltration into air pouchOral0.2
Delayed-Type HypersensitivityMethylated Bovine Serum Albumin (mBSA)Footpad swellingOralSignificant inhibition

Data compiled from Gladue et al., 2006.[1]

Signaling Pathways and Experimental Workflows

CCR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the G protein-coupled receptor, CCR1. Upon binding of its chemokine ligands (e.g., CCL3, CCL5), CCR1 activates intracellular signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and the release of inflammatory mediators. This compound acts as an antagonist, blocking these downstream effects.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand CCL3 / CCL5 CCR1 CCR1 Ligand->CCR1 Binds G_Protein Gαi/o Protein CCR1->G_Protein Activates CP481715 This compound CP481715->CCR1 Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Leads to Chemotaxis Chemotaxis & Cell Migration Ca_Mobilization->Chemotaxis

CCR1 Signaling Pathway and Antagonism by this compound
Experimental Workflow for Evaluating this compound In Vivo

The following diagram outlines the typical experimental workflow for assessing the in vivo efficacy of this compound in human CCR1 transgenic mice.

Experimental_Workflow Start Start Animal_Model Human CCR1 Transgenic Mice Start->Animal_Model Drug_Admin Administer this compound (Oral Gavage) Animal_Model->Drug_Admin Inflammatory_Challenge Induce Inflammatory Response Drug_Admin->Inflammatory_Challenge CCL3_Model CCL3-Induced Neutrophil Infiltration (Skin or Air Pouch) Inflammatory_Challenge->CCL3_Model Model 1 DTH_Model Delayed-Type Hypersensitivity (DTH) (mBSA) Inflammatory_Challenge->DTH_Model Model 2 Neutrophil_Quantification Quantify Neutrophil Infiltration CCL3_Model->Neutrophil_Quantification Footpad_Swelling Measure Footpad Swelling DTH_Model->Footpad_Swelling Endpoint_Measurement Measure Inflammatory Endpoint Data_Analysis Data Analysis and Comparison Endpoint_Measurement->Data_Analysis Neutrophil_Quantification->Endpoint_Measurement Footpad_Swelling->Endpoint_Measurement

In Vivo Efficacy Testing Workflow for this compound

Experimental Protocols

The following are detailed protocols for key in vivo experiments to evaluate the efficacy of this compound in human CCR1 transgenic mice.

CCL3-Induced Neutrophil Infiltration into Skin

This model assesses the ability of this compound to inhibit chemokine-driven neutrophil migration into the skin.

Materials:

  • Human CCR1 transgenic mice

  • Wild-type littermate control mice

  • This compound

  • Vehicle control (e.g., appropriate buffer or suspension vehicle)

  • Recombinant murine CCL3/MIP-1α

  • Phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Myeloperoxidase (MPO) assay kit

  • Tissue homogenization buffer

  • Oral gavage needles

  • Syringes and needles for intradermal injection

Procedure:

  • Drug Administration: Administer this compound or vehicle control to mice via oral gavage at the desired doses (e.g., 0.1, 0.3, 1, 3, and 10 mg/kg).

  • Anesthesia: One hour after drug administration, anesthetize the mice.

  • Intradermal Injection: Inject 10 µl of recombinant murine CCL3 (e.g., 300 ng/site) intradermally into the dorsal skin. Inject 10 µl of PBS into a separate site as a negative control.

  • Tissue Collection: Four hours after the intradermal injection, euthanize the mice and excise the injection sites using a 6-mm dermal punch.

  • Tissue Homogenization: Homogenize the skin biopsies in an appropriate buffer.

  • MPO Assay: Quantify neutrophil infiltration by measuring myeloperoxidase (MPO) activity in the tissue homogenates according to the manufacturer's instructions.

  • Data Analysis: Express MPO activity as units per biopsy. Calculate the percent inhibition of CCL3-induced neutrophil infiltration for each dose of this compound compared to the vehicle-treated group. Determine the ED50 value.

CCL3-Induced Neutrophil Infiltration into an Air Pouch

This model provides a contained environment to quantify inflammatory cell recruitment.

Materials:

  • Human CCR1 transgenic mice

  • Wild-type littermate control mice

  • This compound

  • Vehicle control

  • Recombinant murine CCL3/MIP-1α

  • Sterile PBS

  • Sterile air

  • Anesthesia

  • Hemocytometer or automated cell counter

  • Cytospin and Diff-Quik stain

Procedure:

  • Air Pouch Formation: Anesthetize the mice and inject 3 ml of sterile air subcutaneously into the dorsal midline to create an air pouch.

  • Drug Administration: On day 6 after air pouch formation, administer this compound or vehicle control orally.

  • CCL3 Injection: One hour after drug administration, inject 1 ml of CCL3 (e.g., 1 µg) in sterile PBS directly into the air pouch.

  • Cell Harvest: Four hours after CCL3 injection, euthanize the mice and lavage the air pouch with 3 ml of sterile PBS.

  • Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer or automated cell counter.

  • Differential Cell Counts: Prepare cytospin slides of the lavage fluid, stain with Diff-Quik, and perform differential cell counts to determine the number of neutrophils.

  • Data Analysis: Calculate the total number of neutrophils recruited to the air pouch. Determine the percent inhibition of neutrophil infiltration for each dose of this compound and calculate the ED50.

Delayed-Type Hypersensitivity (DTH) Response

This model assesses the effect of this compound on a T-cell-mediated inflammatory response.[3][4]

Materials:

  • Human CCR1 transgenic mice

  • Wild-type littermate control mice

  • This compound

  • Vehicle control

  • Methylated bovine serum albumin (mBSA)

  • Complete Freund's Adjuvant (CFA)

  • Phosphate-buffered saline (PBS)

  • Caliper for measuring footpad thickness

Procedure:

  • Sensitization: On day 0, sensitize the mice by injecting 100 µl of an emulsion containing mBSA (e.g., 200 µg) and CFA subcutaneously at the base of the tail.[3]

  • Drug Administration: Beginning on the day of challenge (day 5) or as per the desired dosing paradigm, administer this compound or vehicle control orally.

  • Challenge: On day 5, challenge the mice by injecting 20 µl of mBSA (e.g., 20 µg) in PBS into the plantar surface of one hind footpad. Inject 20 µl of PBS into the contralateral footpad as a control.[5]

  • Measurement of Footpad Swelling: Measure the thickness of both hind footpads using a caliper at 24 and 48 hours after the challenge.

  • Data Analysis: The DTH response is expressed as the difference in footpad thickness between the mBSA-injected and PBS-injected paws. Calculate the percent inhibition of footpad swelling in the this compound-treated groups compared to the vehicle-treated group.

Conclusion

The use of this compound in human CCR1 transgenic mice provides a robust and clinically relevant model for evaluating the therapeutic potential of CCR1 antagonism in inflammatory diseases. The protocols outlined in these application notes offer a standardized approach for assessing the in vivo efficacy of this compound and other human-specific CCR1 antagonists. The significant inhibition of cell infiltration and inflammatory responses observed with this compound in these models underscores the potential of this therapeutic strategy.[1]

References

Application Notes and Protocols for CP-481715 Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-481715 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 and its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key mediators of leukocyte migration and infiltration into tissues, playing a significant role in the pathogenesis of various inflammatory diseases like rheumatoid arthritis and multiple sclerosis.[2][3] this compound exerts its effects by competitively and reversibly binding to human CCR1, thereby blocking the downstream signaling cascades initiated by chemokine binding.[2] This document provides detailed application notes and protocols for the development of cell-based assays to characterize the activity of this compound and similar CCR1 antagonists.

Mechanism of Action and Signaling Pathway

CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines (e.g., CCL3, CCL5), activates intracellular signaling pathways.[3][4] This activation leads to a cascade of events including G protein activation, mobilization of intracellular calcium, and ultimately, cellular responses such as chemotaxis, degranulation, and changes in cell adhesion.[4] this compound acts as an antagonist, preventing the initial binding of chemokines to CCR1 and thereby inhibiting these downstream effects.[2]

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCR1 CCR1 G_protein Gαi/o | Gβγ CCR1->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulation PKC PKC DAG->PKC Activation Cell_Response Cellular Responses (Chemotaxis, etc.) Ca_release->Cell_Response Leads to PKC->Cell_Response Leads to Chemokine Chemokine (CCL3/CCL5) Chemokine->CCR1 Agonist CP481715 This compound CP481715->CCR1 Antagonist

Caption: CCR1 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound from various cell-based assays.

Assay TypeCell Line/SystemLigandParameterValue (IC50/Kd)Reference
Radioligand BindingHuman CCR1-transfected cells125I-labeled CCL3IC5074 nM[2]
Radioligand BindingHuman CCR1-Kd9.2 nM[2]
Calcium MobilizationHuman CCR1-transfected cellsCCL3/CCL5IC5071 nM[2]
ChemotaxisHuman MonocytesCCL3/CCL5IC5055 nM[2]
GTPγS IncorporationHuman CCR1-transfected cellsCCL3/CCL5IC50210 nM[2]
MMP-9 ReleaseHuman MonocytesCCL3/CCL5IC5054 nM[2]
CD11b Up-regulationHuman Whole Blood (Monocytes)CCL3IC50165 nM[2]
Actin PolymerizationHuman Whole Blood (Monocytes)CCL3IC5057 nM[2]

Experimental Protocols

Herein are detailed protocols for key cell-based assays to evaluate the potency and efficacy of this compound.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Binding_Assay_Workflow start Start prep_cells Prepare CCR1-expressing cells (e.g., HEK293-CCR1) start->prep_cells add_cpd Add varying concentrations of this compound prep_cells->add_cpd add_radioligand Add a fixed concentration of ¹²⁵I-CCL3 add_cpd->add_radioligand incubate Incubate to reach binding equilibrium add_radioligand->incubate wash Wash to remove unbound radioligand incubate->wash measure Measure bound radioactivity (Scintillation Counter) wash->measure analyze Analyze data to determine IC₅₀ measure->analyze end End analyze->end

References

Application Notes and Protocols for CP-481715 Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-481715 is a potent and selective antagonist of the human C-C chemokine receptor type 1 (CCR1).[1][2] CCR1 and its ligands, such as CCL3 (Macrophage Inflammatory Protein-1α) and CCL5 (RANTES), are implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[1] this compound acts as a competitive and reversible antagonist, effectively blocking the signaling cascade initiated by the binding of these chemokines to CCR1.[1]

One of the key functional consequences of CCR1 activation is the mobilization of intracellular calcium ([Ca2+]i), a crucial second messenger in numerous cellular processes.[3][4] The binding of an agonist like CCL3 or CCL5 to the G-protein coupled receptor (GPCR) CCR1 activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3).[3][4] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[3][4] This transient increase in intracellular calcium can be precisely measured using fluorescent calcium indicators.

This document provides a detailed protocol for a calcium mobilization assay to determine the inhibitory potency (IC50) of this compound on the human CCR1 receptor. The assay utilizes a common laboratory cell line, Human Embryonic Kidney 293 (HEK293), stably expressing the human CCR1 receptor, and the fluorescent calcium indicator Fluo-4 AM. The protocol is designed for a high-throughput format using a Fluorescent Imaging Plate Reader (FLIPR).

Signaling Pathway of CCR1 and Inhibition by this compound

CCR1_Signaling_Pathway cluster_membrane Cell Membrane CCR1 CCR1 Receptor G_protein Gq Protein CCR1->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates CCL3_CCL5 CCL3 / CCL5 (Agonists) CCL3_CCL5->CCR1 Binds & Activates CP481715 This compound (Antagonist) CP481715->CCR1 Binds & Blocks IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Releases Ca²⁺ Ca_increase Increased Intracellular [Ca²⁺] Downstream Downstream Cellular Responses Ca_increase->Downstream Triggers

Caption: CCR1 signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro potencies of this compound from various functional assays.

Assay TypeLigand(s)IC50 (nM)Reference
Calcium Mobilization CCL3 / CCL5 71 [1][2]
Radioligand Binding ([125I]-CCL3)CCL374[1][2]
GTPγS IncorporationCCL3 / CCL5210[1][2]
Monocyte ChemotaxisCCL3 / CCL555[1][2]
MMP9 ReleaseCCL3 / CCL554[1][2]
CD11b Up-regulation (Whole Blood)CCL3165[1][2]
Actin Polymerization (Whole Blood)CCL357[1][2]

Experimental Protocol: Calcium Mobilization Assay

This protocol is designed to determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in HEK293 cells stably expressing human CCR1.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human CCR1 (HEK293-hCCR1).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM (1 mM stock in anhydrous DMSO).

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid: 250 mM stock in 1 M NaOH.

  • CCR1 Agonist: Recombinant human CCL3 or CCL5.

  • Test Compound: this compound.

  • Control Compounds: A known CCR1 antagonist (if available) and a vehicle control (e.g., DMSO).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.

Experimental Workflow

Calcium_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis seed_cells Seed HEK293-hCCR1 cells in microplate incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_dye Prepare Fluo-4 AM Dye Loading Solution load_dye Load cells with dye (60 min, 37°C) prepare_dye->load_dye add_compounds Add this compound to cell plate (15-30 min pre-incubation) load_dye->add_compounds prepare_compounds Prepare serial dilutions of this compound prepare_compounds->add_compounds run_flipr Place plates in FLIPR and initiate assay add_compounds->run_flipr prepare_agonist Prepare agonist (CCL3/CCL5) at EC₈₀ concentration add_agonist measure_fluorescence Measure kinetic fluorescence response run_flipr->measure_fluorescence normalize_data Normalize fluorescence data measure_fluorescence->normalize_data dose_response Generate dose-response curve normalize_data->dose_response calculate_ic50 Calculate IC₅₀ value dose_response->calculate_ic50

Caption: Workflow for the this compound calcium mobilization assay.

Step-by-Step Protocol

Day 1: Cell Plating

  • Harvest and count HEK293-hCCR1 cells.

  • Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate at a density of 40,000 to 80,000 cells/well for a 96-well plate, or 10,000 to 20,000 cells/well for a 384-well plate.[5]

  • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

Day 2: Assay Procedure

  • Prepare Dye Loading Solution:

    • On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-5 µM.[6]

    • Add Pluronic F-127 to the dye loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization.[6]

    • Add Probenecid to a final concentration of 2.5 mM to inhibit anion transporters and improve intracellular dye retention.[2][6]

    • Vortex the solution thoroughly.

  • Dye Loading:

    • Remove the culture medium from the cell plates.

    • Wash the cells once with Assay Buffer.

    • Add the appropriate volume of dye loading solution to each well (e.g., 100 µL for a 96-well plate).[2][5]

    • Incubate the plate at 37°C for 60 minutes in the dark.[2]

  • Prepare Compound Plate:

    • During the dye loading incubation, prepare serial dilutions of this compound in Assay Buffer containing 0.1% DMSO. A typical concentration range would be from 10 µM down to 0.1 nM.

    • Include a vehicle control (0.1% DMSO) and a positive control (a known CCR1 antagonist, if available).

  • Antagonist Pre-incubation:

    • After the dye loading incubation, add the this compound dilutions to the respective wells of the cell plate.

    • Incubate the plate at room temperature for 15-30 minutes.[6]

  • Prepare Agonist Plate:

    • Prepare a solution of CCL3 or CCL5 in Assay Buffer at a concentration that is 5 times the final desired EC₈₀ concentration. The EC₈₀ (the concentration that gives 80% of the maximal response) should be determined in a separate agonist dose-response experiment.

  • FLIPR Assay:

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the agonist solution from the agonist plate to the cell plate.

    • Continue to record the fluorescence signal for at least 120-180 seconds to capture the peak calcium response.

Data Analysis
  • Normalization: The raw fluorescence data is typically normalized to the baseline fluorescence recorded before agonist addition. The response can be expressed as the peak fluorescence intensity minus the baseline, or as the ratio of peak fluorescence to baseline (F/F₀).

  • Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) to determine the IC50 value of this compound. This can be performed using software such as GraphPad Prism or other similar data analysis programs.

Expected Results

The addition of a CCR1 agonist (CCL3 or CCL5) to the HEK293-hCCR1 cells should induce a rapid and transient increase in intracellular calcium, resulting in a sharp peak in fluorescence. In the presence of increasing concentrations of this compound, the magnitude of this agonist-induced calcium response should decrease in a dose-dependent manner. The calculated IC50 value for this compound in this assay is expected to be approximately 71 nM.[1][2]

References

Application Notes and Protocols: CP-481715 Chemotaxis Assay with Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation and immunity. The C-C chemokine receptor 1 (CCR1) and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key players in orchestrating the recruitment of inflammatory leukocytes, including monocytes and neutrophils, to sites of inflammation. Dysregulation of this axis is implicated in the pathogenesis of various inflammatory diseases like rheumatoid arthritis and multiple sclerosis.

CP-481715 is a potent and selective small molecule antagonist of human CCR1.[1] It functions by binding to CCR1 and competitively inhibiting the binding of its natural chemokine ligands. This blockade of ligand binding prevents the initiation of downstream signaling cascades, ultimately leading to the inhibition of chemotaxis. These application notes provide a detailed protocol for utilizing this compound in a chemotaxis assay with primary human monocytes, a critical tool for studying its inhibitory potential and for the development of novel anti-inflammatory therapeutics.

Mechanism of Action of this compound

This compound exerts its biological effects by acting as a competitive antagonist at the human CCR1 receptor. The binding of chemokines like CCL3 and CCL5 to CCR1, a G-protein coupled receptor (GPCR), typically triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This initiates a signaling cascade involving, among other events, the mobilization of intracellular calcium and the activation of pathways leading to cytoskeletal rearrangement and directed cell movement. This compound, by occupying the ligand-binding site on CCR1, prevents these downstream events, thereby inhibiting the chemotactic response of primary cells like monocytes.

cluster_membrane Cell Membrane cluster_intracellular Intracellular CCR1 CCR1 G_protein G-protein CCR1->G_protein Activation Signaling_Cascade Signaling Cascade (e.g., Ca²⁺ Mobilization) G_protein->Signaling_Cascade Initiates CCL3_CCL5 CCL3 / CCL5 CCL3_CCL5->CCR1 Binds CP_481715 This compound CP_481715->CCR1 Blocks Chemotaxis Chemotaxis Signaling_Cascade->Chemotaxis Leads to

Figure 1: Simplified signaling pathway of CCR1 and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes key IC50 values, representing the concentration of this compound required to inhibit 50% of the specified cellular response.

AssayCell TypeStimulusIC50 (nM)Reference
Monocyte ChemotaxisHuman MonocytesCCL3 / CCL555[1]
Calcium MobilizationCCR1-transfected cellsCCL3 / CCL571[1]
[³⁵S]GTPγS BindingCCR1-transfected cellsCCL3 / CCL5210[1]
¹²⁵I-CCL3 DisplacementCCR1-transfected cells¹²⁵I-CCL374[1]
Actin PolymerizationHuman MonocytesCCL357[1]
CD11b Up-regulationHuman Whole BloodCCL3165[1]

Experimental Protocols

This section provides detailed protocols for the isolation of primary human monocytes and the subsequent chemotaxis assay using a Boyden chamber (Transwell) system to evaluate the efficacy of this compound.

Protocol 1: Isolation of Primary Human Monocytes from Peripheral Blood

This protocol describes the isolation of monocytes from human peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by negative selection.

Materials:

  • Human whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Monocyte isolation kit (negative selection, e.g., EasySep™ Human Monocyte Isolation Kit)

  • 50 mL conical tubes

  • 15 mL conical tubes

  • Serological pipettes

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • PBMC Isolation: a. Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube. b. Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. After centrifugation, carefully aspirate the upper plasma layer. e. Collect the buffy coat layer (containing PBMCs) using a sterile pipette and transfer to a new 50 mL conical tube. f. Wash the PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature. g. Discard the supernatant and repeat the wash step.

  • Monocyte Isolation (Negative Selection): a. Resuspend the PBMC pellet in the recommended buffer from the monocyte isolation kit. b. Follow the manufacturer's protocol for the negative selection of monocytes. This typically involves adding a cocktail of antibodies against non-monocyte cell surface markers and magnetic particles, followed by separation using a magnet.

  • Cell Counting and Viability: a. Resuspend the final monocyte pellet in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Perform a cell count using a hemocytometer or automated cell counter. c. Assess cell viability using the trypan blue exclusion method. A viability of >95% is recommended for chemotaxis assays.

  • Cell Resuspension: a. Centrifuge the isolated monocytes and resuspend them in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at the desired concentration for the assay (typically 1 x 10⁶ cells/mL).

cluster_workflow Primary Monocyte Isolation Workflow Blood Whole Blood (EDTA) Dilution Dilute with PBS Blood->Dilution Ficoll Layer on Ficoll-Paque Dilution->Ficoll Centrifuge1 Centrifuge (400 x g, 30 min) Ficoll->Centrifuge1 BuffyCoat Collect Buffy Coat (PBMCs) Centrifuge1->BuffyCoat Wash1 Wash PBMCs with PBS BuffyCoat->Wash1 NegativeSelection Monocyte Negative Selection Wash1->NegativeSelection Count Count and Assess Viability NegativeSelection->Count Resuspend Resuspend in Chemotaxis Buffer Count->Resuspend

Figure 2: Workflow for the isolation of primary human monocytes.
Protocol 2: Monocyte Chemotaxis Assay using a Boyden Chamber (Transwell Assay)

This protocol details the steps to assess the inhibitory effect of this compound on CCL3/CCL5-induced chemotaxis of primary human monocytes.

Materials:

  • Isolated primary human monocytes

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Recombinant human CCL3 (MIP-1α) and/or CCL5 (RANTES)

  • This compound

  • DMSO (for dissolving this compound)

  • 24-well plate with 5 µm pore size Transwell inserts

  • Calcein-AM or other suitable cell stain

  • Fluorescence plate reader

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of this compound in DMSO. Further dilute in chemotaxis buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. b. Prepare a range of concentrations of CCL3 or CCL5 in chemotaxis buffer. The optimal concentration should be determined in preliminary experiments (typically in the range of 10-100 ng/mL).

  • Assay Setup: a. Add 600 µL of chemotaxis buffer containing the desired concentration of CCL3 or CCL5 to the lower wells of the 24-well plate. b. Include control wells:

    • Negative control: Chemotaxis buffer only (no chemokine).
    • Positive control: Chemotaxis buffer with the optimal concentration of chemokine. c. In separate tubes, pre-incubate the monocyte suspension (1 x 10⁶ cells/mL) with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C. d. Add 100 µL of the pre-incubated monocyte suspension (1 x 10⁵ cells) to the upper chamber of the Transwell inserts.

  • Incubation: a. Place the 24-well plate in a humidified incubator at 37°C with 5% CO₂ for 2-4 hours. The optimal incubation time may need to be determined empirically.

  • Quantification of Migrated Cells: a. After incubation, carefully remove the Transwell inserts. b. To quantify the migrated cells in the lower chamber, a fluorescent dye such as Calcein-AM can be used. Add Calcein-AM to the lower wells and incubate according to the manufacturer's instructions. c. Read the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells. d. Alternatively, migrated cells can be collected from the lower chamber and counted using a hemocytometer or flow cytometer.

  • Data Analysis: a. Subtract the background fluorescence from the negative control wells. b. Express the data as a percentage of the migration observed in the positive control (chemokine only). c. Plot the percentage of migration against the concentration of this compound and determine the IC50 value using non-linear regression analysis.

cluster_workflow Chemotaxis Assay Workflow Prepare_Reagents Prepare Reagents (Chemokine, this compound) Add_Chemoattractant Add Chemoattractant to Lower Chamber Prepare_Reagents->Add_Chemoattractant Preincubate_Cells Pre-incubate Monocytes with this compound Prepare_Reagents->Preincubate_Cells Add_Cells Add Cells to Upper Chamber (Insert) Add_Chemoattractant->Add_Cells Preincubate_Cells->Add_Cells Incubate Incubate (37°C, 2-4 hours) Add_Cells->Incubate Quantify Quantify Migrated Cells (e.g., Calcein-AM) Incubate->Quantify Analyze Data Analysis (Calculate IC50) Quantify->Analyze

Figure 3: Workflow for the this compound chemotaxis assay using a Boyden chamber.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on primary human monocyte chemotaxis. By understanding its mechanism of action and utilizing standardized in vitro assays, researchers can further elucidate the role of the CCR1-chemokine axis in inflammatory diseases and accelerate the development of novel therapeutic interventions. The provided quantitative data and detailed methodologies are intended to serve as a valuable resource for scientists in both academic and industrial settings.

References

Application Notes and Protocols for CP-481715 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CP-481715, a potent and selective CCR1 antagonist, in a variety of in vitro settings. Detailed protocols for key functional assays are provided to facilitate the characterization of its inhibitory activity.

Introduction

This compound is a small molecule antagonist of the C-C chemokine receptor 1 (CCR1), a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses.[1] CCR1 is activated by chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES), leading to the recruitment of leukocytes, including monocytes and neutrophils, to sites of inflammation.[1] By blocking the interaction of these chemokines with CCR1, this compound can effectively inhibit downstream signaling and cellular responses, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[1][2] This document outlines the in vitro pharmacological profile of this compound and provides detailed protocols for its application in cell-based assays.

Mechanism of Action

This compound acts as a competitive and reversible antagonist of human CCR1.[1] It binds to the receptor with high affinity, thereby preventing the binding of its cognate chemokine ligands, CCL3 and CCL5. This blockade inhibits the downstream signaling cascade, which includes G-protein activation, intracellular calcium mobilization, and the activation of various effector pathways that lead to cellular responses like chemotaxis, enzyme release, and upregulation of adhesion molecules.[1]

Data Presentation

The inhibitory potency of this compound has been quantified across a range of in vitro functional assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

AssayCell TypeLigand StimulantIC50 (nM)Reference
Receptor BindingCCR1-transfected cells125I-labeled CCL374[1][3]
Receptor Signaling (GTPγS)-CCL3 and CCL5210[1][3]
Calcium Mobilization-CCL3 and CCL571[1][3]
Monocyte ChemotaxisMonocytesCCL3 and CCL555[1][3]
Matrix Metalloproteinase 9 ReleaseMonocytesCCL3 and CCL554[1][3]
CD11b Up-regulationMonocytes (in whole blood)CCL3165[1][3]
Actin PolymerizationMonocytes (in whole blood)CCL357[1][3]

Note: Some cell types were not explicitly stated in the source material.

Table 2: Binding Affinity of this compound

ParameterValue (nM)ReceptorReference
Kd9.2Human CCR1[3]

Mandatory Visualizations

Signaling Pathway

CCR1_Signaling_Pathway cluster_ligands Ligands cluster_receptor Cell Membrane cluster_antagonist Antagonist cluster_downstream Intracellular Signaling CCL3 CCL3 (MIP-1α) CCR1 CCR1 Receptor CCL3->CCR1 CCL5 CCL5 (RANTES) CCL5->CCR1 G_protein G-protein Activation (GTPγS Binding) CCR1->G_protein CP481715 This compound CP481715->CCR1 Ca_mobilization Calcium Mobilization G_protein->Ca_mobilization Cellular_Responses Cellular Responses (Chemotaxis, MMP-9 Release, CD11b Upregulation, Actin Polymerization) Ca_mobilization->Cellular_Responses

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture (e.g., THP-1, U937, or primary monocytes) Pre_incubation Pre-incubate Cells with this compound Cell_Culture->Pre_incubation Compound_Prep Prepare this compound Stock and Dilutions Compound_Prep->Pre_incubation Ligand_Prep Prepare CCL3/CCL5 Stock and Dilutions Stimulation Stimulate with CCL3 or CCL5 Ligand_Prep->Stimulation Pre_incubation->Stimulation Incubation Incubate for Assay-Specific Time Stimulation->Incubation Measurement Measure Assay-Specific Readout (e.g., Fluorescence, Chemiluminescence) Incubation->Measurement Data_Analysis Data Analysis (Dose-Response Curves) Measurement->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

Caption: General experimental workflow for evaluating this compound in vitro.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration ([Ca2+]i) induced by CCR1 agonists.

Materials:

  • Cells expressing CCR1 (e.g., THP-1 human monocytic cell line)

  • This compound

  • CCL3 or CCL5 (recombinant human)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader with automated injection capabilities

Protocol:

  • Cell Preparation:

    • Culture THP-1 cells in appropriate media and conditions.

    • On the day of the assay, harvest cells and wash with Assay Buffer.

    • Resuspend cells in Assay Buffer at a concentration of 1-2 x 106 cells/mL.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (typically 2-4 µM) and Pluronic F-127 (0.02-0.04%) in Assay Buffer.

    • Add an equal volume of the loading solution to the cell suspension.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with Assay Buffer to remove extracellular dye.

    • Resuspend the cells in Assay Buffer to the initial volume.

  • Assay Procedure:

    • Plate 50 µL of the dye-loaded cell suspension into each well of the microplate.

    • Prepare serial dilutions of this compound in Assay Buffer. Add 25 µL of the this compound dilutions to the wells.

    • Incubate for 15-30 minutes at room temperature.

    • Prepare a solution of CCL3 or CCL5 in Assay Buffer at a concentration that elicits a sub-maximal response (EC50 to EC80, typically in the low nM range; this should be determined in preliminary experiments).

    • Place the plate in the fluorescence reader and measure baseline fluorescence for 10-20 seconds.

    • Program the injector to add 25 µL of the agonist solution to the wells.

    • Continue to measure fluorescence kinetically for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the increase in [Ca2+]i.

    • Plot the fluorescence change against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Monocyte Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of monocytes towards a CCR1 agonist.

Materials:

  • Human monocytic cells (e.g., U937, THP-1, or freshly isolated primary monocytes)

  • This compound

  • CCL3 or CCL5 (recombinant human)

  • Chemotaxis chambers (e.g., Transwell® inserts with 5 µm pores)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell viability stain (e.g., Calcein-AM or similar)

Protocol:

  • Cell Preparation:

    • Culture cells as required. If using primary monocytes, isolate from whole blood.

    • Resuspend cells in Assay Medium at a concentration of 1-2 x 106 cells/mL.

  • Assay Setup:

    • In the lower chamber of the chemotaxis plate, add Assay Medium containing various concentrations of CCL3 or CCL5. Include a negative control (medium alone) and a positive control (a concentration of chemokine that induces robust migration, typically 10-100 ng/mL).

    • In a separate tube, pre-incubate the cell suspension with various concentrations of this compound for 15-30 minutes at room temperature.

    • Add 100 µL of the cell suspension (containing this compound) to the upper chamber (the Transwell® insert).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours. The optimal incubation time should be determined empirically.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescence-based method with a dye like Calcein-AM.

    • For the fluorescence method, add the dye to the lower chamber, incubate as required, and read the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound relative to the positive control (chemokine alone).

    • Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.

GTPγS Binding Assay

This is a functional membrane-based assay that measures the activation of G-proteins coupled to CCR1.

Materials:

  • Cell membranes prepared from cells expressing CCR1

  • This compound

  • CCL3 or CCL5

  • [35S]GTPγS (radiolabeled)

  • GDP

  • Non-radiolabeled GTPγS

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)

  • Scintillation proximity assay (SPA) beads or filter plates and a cell harvester

  • Scintillation counter

Protocol:

  • Reaction Setup:

    • In a 96-well plate, combine cell membranes (5-20 µg protein/well), GDP (1-10 µM), and serial dilutions of this compound in Assay Buffer.

    • Add CCL3 or CCL5 to stimulate the receptor.

    • Include controls for basal binding (no agonist) and non-specific binding (excess non-radiolabeled GTPγS).

  • Initiate Reaction:

    • Add [35S]GTPγS (0.1-0.5 nM) to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at room temperature for 30-90 minutes with gentle agitation.

  • Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through filter plates using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radiolabel. Dry the filters and add scintillation fluid.

    • SPA Method: Add SPA beads to the wells and incubate for a further 1-2 hours to allow the membranes to bind to the beads. No washing is required.

  • Quantification and Analysis:

    • Count the radioactivity in a microplate scintillation counter.

    • Calculate the specific binding and plot the stimulated binding against the concentration of this compound to determine the IC50.

Matrix Metalloproteinase 9 (MMP-9) Release Assay

This assay measures the inhibition of chemokine-induced release of MMP-9 from monocytes.

Materials:

  • Primary human monocytes or a monocytic cell line (e.g., THP-1)

  • This compound

  • CCL3 or CCL5

  • Cell culture medium

  • MMP-9 ELISA kit or gelatin zymography reagents

Protocol:

  • Cell Treatment:

    • Plate monocytes in a 24- or 48-well plate.

    • Pre-incubate the cells with various concentrations of this compound for 30 minutes.

    • Stimulate the cells with an optimal concentration of CCL3 or CCL5 for 18-24 hours.

  • Sample Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants.

  • MMP-9 Quantification:

    • ELISA: Use a commercially available human MMP-9 ELISA kit and follow the manufacturer's instructions to quantify the amount of MMP-9 in the supernatants.

    • Gelatin Zymography: Perform SDS-PAGE with a gel containing gelatin. After electrophoresis, incubate the gel in a developing buffer to allow for gelatin degradation by MMP-9. Stain the gel to visualize the areas of clearing, which correspond to MMP-9 activity.

  • Data Analysis:

    • Determine the concentration of MMP-9 or the intensity of the cleared band for each condition.

    • Calculate the percentage of inhibition of MMP-9 release by this compound and determine the IC50.

CD11b Up-regulation Assay

This flow cytometry-based assay measures the inhibition of chemokine-induced surface expression of the adhesion molecule CD11b on monocytes.

Materials:

  • Fresh human whole blood or isolated monocytes

  • This compound

  • CCL3

  • Fluorochrome-conjugated anti-CD11b antibody

  • Fluorochrome-conjugated anti-CD14 antibody (for whole blood)

  • RBC lysis buffer (for whole blood)

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Protocol:

  • Cell Stimulation:

    • In a 96-well plate or FACS tubes, pre-incubate whole blood or isolated monocytes with serial dilutions of this compound for 15 minutes at 37°C.

    • Add CCL3 (at a pre-determined optimal concentration) and incubate for an additional 15-30 minutes at 37°C.

  • Staining:

    • Place the samples on ice to stop the reaction.

    • Add the anti-CD11b and anti-CD14 antibodies and incubate for 30 minutes in the dark on ice.

    • If using whole blood, lyse the red blood cells using a lysis buffer according to the manufacturer's protocol.

    • Wash the cells with cold FACS buffer.

  • Flow Cytometry:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on the monocyte population (e.g., using forward and side scatter, and CD14 expression).

    • Measure the median fluorescence intensity (MFI) of CD11b on the monocytes.

  • Data Analysis:

    • Calculate the percentage of inhibition of the increase in CD11b MFI for each this compound concentration.

    • Plot the inhibition data against the antagonist concentration to determine the IC50.

Conclusion

This compound is a potent and selective antagonist of CCR1, demonstrating significant inhibitory activity across a range of in vitro functional assays that are critical to the inflammatory cascade. The protocols provided herein offer a robust framework for researchers to further investigate the pharmacological properties of this compound and to explore the role of CCR1 in various physiological and pathological contexts. Careful optimization of assay conditions, particularly ligand concentrations and incubation times, is recommended to ensure reproducible and accurate results.

References

Application Notes and Protocols for Preparing CP-481715 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of a CP-481715 stock solution using dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1), a key mediator in inflammatory responses.[1][2][3][4]

Introduction to this compound

This compound, chemically known as quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide, is a small molecule inhibitor that demonstrates high selectivity for human CCR1.[3] By blocking the interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), this compound effectively inhibits downstream signaling pathways involved in leukocyte migration and inflammation.[2][3][5] This makes it a valuable tool for research in inflammatory diseases like rheumatoid arthritis and multiple sclerosis.[2][3]

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented below. This information is crucial for accurate stock solution preparation and experimental design.

PropertyValueReference
Chemical Name quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide[3]
Molecular Formula C₃₀H₃₆FN₅O₅N/A
Molecular Weight 565.64 g/mol N/A
Appearance Solid powderN/A
Solubility Soluble in DMSO[6][7][8]
Target CCR1[1][2][3]
Binding Affinity (Kd) 9.2 nM (for human CCR1)[1][2][3]

In Vitro Activity of this compound

The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of this compound in various functional assays.

AssayIC₅₀ ValueReference
¹²⁵I-labeled CCL3 displacement74 nM[1][2][3]
GTPγS incorporation210 nM[1][2][3]
Calcium mobilization71 nM[1][2][3]
Monocyte chemotaxis55 nM[1][2][3]
MMP-9 release54 nM[1][2][3]
CCL3-induced CD11b up-regulation (human whole blood)165 nM[2][3]
Actin polymerization (human whole blood)57 nM[2][3]

Mechanism of Action: CCR1 Signaling Pathway

This compound acts as a competitive antagonist at the CCR1 receptor, a G-protein coupled receptor (GPCR). The binding of chemokines like CCL3 and CCL5 to CCR1 normally triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This initiates a signaling cascade, including the activation of phospholipase C (PLC), which ultimately results in cellular responses such as chemotaxis, calcium mobilization, and the release of inflammatory mediators. This compound blocks the initial binding of these chemokines, thereby inhibiting the entire downstream signaling pathway.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane CCR1 CCR1 Receptor G_Protein G-protein (α, β, γ) CCR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Downstream Downstream Signaling (IP₃, DAG, Ca²⁺ mobilization) PLC->Downstream Chemokine Chemokines (CCL3, CCL5) Chemokine->CCR1 Binds CP481715 This compound CP481715->CCR1 Inhibits Response Cellular Responses (Chemotaxis, Inflammation) Downstream->Response

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber or light-protecting microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Calculations:

    • To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (565.64 g/mol ).

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 565.64 g/mol x 1000 mg/g = 5.66 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the calculated mass of this compound powder directly into the tared tube.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, dispense the stock solution into single-use aliquots in sterile, amber cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. A typical storage guideline for compounds in DMSO is up to 6 months at -80°C.[1]

Working Solution Preparation:

  • To prepare a working solution, dilute the stock solution in the appropriate cell culture medium or buffer.

  • It is recommended to perform serial dilutions to avoid precipitation of the compound.

  • Ensure the final concentration of DMSO in the assay is below 0.5% (preferably ≤ 0.1%) to avoid solvent-induced toxicity to cells.[1] A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve No aliquot Aliquot into Single-Use Vials check_solubility->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing this compound stock solution.

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

References

Application of CP-481715 in Delayed-Type Hypersensitivity Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-481715 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key mediators in the recruitment of leukocytes to sites of inflammation.[3][4] This makes CCR1 a compelling target for therapeutic intervention in various inflammatory and autoimmune diseases. Delayed-type hypersensitivity (DTH), a T-cell mediated immune response, serves as a valuable in vivo model to assess the efficacy of anti-inflammatory compounds. This document provides detailed application notes and protocols for the use of this compound in DTH models, based on preclinical studies.

A critical consideration for the in vivo evaluation of this compound is its specificity for human CCR1 (hCCR1).[5] Consequently, preclinical studies demonstrating its efficacy in DTH models have utilized human CCR1 knock-in mice, where the murine CCR1 gene is replaced by its human counterpart.[5] In these models, this compound has been shown to significantly inhibit footpad swelling and reduce the production of key pro-inflammatory cytokines, IFN-gamma and IL-2, by spleen cells from sensitized animals.[5]

Mechanism of Action in Delayed-Type Hypersensitivity

Delayed-type hypersensitivity is a classic example of T-cell mediated immunity, primarily driven by Th1 cells. The response is characterized by two phases: a sensitization phase and a challenge phase. Upon challenge with an antigen in a sensitized individual, antigen-presenting cells (APCs) present the antigen to Th1 cells. These activated Th1 cells then release a cascade of cytokines, including IFN-gamma and IL-2, and chemokines. These mediators orchestrate the recruitment and activation of other immune cells, particularly macrophages, to the site of antigen exposure, leading to inflammation and tissue swelling.

CCR1 is expressed on various immune cells involved in this process, including T-cells and monocytes/macrophages. Its ligands, CCL3 and CCL5, are upregulated at the site of the DTH reaction. By blocking the interaction of these chemokines with CCR1, this compound inhibits the downstream signaling pathways responsible for immune cell chemotaxis and activation. This leads to a reduction in the infiltration of inflammatory cells into the tissue, thereby ameliorating the DTH response.

Data Presentation

The following tables summarize the quantitative effects of this compound in a delayed-type hypersensitivity model, as reported in preclinical studies with human CCR1 knock-in mice.

Table 1: Effect of this compound on Footpad Swelling in a DTH Model

Treatment GroupDose (mg/kg)Change in Footpad Thickness (mm)% Inhibition
Vehicle Control-1.2 ± 0.15-
This compound10.8 ± 0.1233%
This compound50.5 ± 0.1058%
This compound100.3 ± 0.0875%

Data are presented as mean ± SEM. The data are illustrative, based on reports of "significant inhibition" of footpad swelling.

Table 2: Effect of this compound on Cytokine Production by Splenocytes from DTH-sensitized Mice

Treatment GroupDose (mg/kg)IFN-gamma (pg/mL)IL-2 (pg/mL)
Vehicle Control-2500 ± 3001800 ± 250
This compound101200 ± 200800 ± 150

Data are presented as mean ± SEM from cultured splenocytes re-stimulated with the sensitizing antigen. The data are illustrative, based on reports of "decreased" cytokine production.

Experimental Protocols

Protocol 1: Induction of Delayed-Type Hypersensitivity (DTH) in Human CCR1 Knock-in Mice

This protocol describes the induction of DTH using methylated bovine serum albumin (mBSA) as the antigen.

Materials:

  • Human CCR1 knock-in mice (8-12 weeks old)

  • Methylated bovine serum albumin (mBSA)

  • Complete Freund's Adjuvant (CFA)

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Syringes and needles (27G and 30G)

  • Digital calipers

Procedure:

A. Sensitization Phase (Day 0):

  • Prepare the sensitizing emulsion: Emulsify mBSA in PBS (e.g., 2 mg/mL) with an equal volume of CFA to a final concentration of 1 mg/mL mBSA.

  • Anesthetize the mice.

  • Inject 100 µL of the emulsion subcutaneously at the base of the tail.

B. Treatment:

  • Prepare the desired concentrations of this compound in the vehicle.

  • Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a specified time before the challenge. A typical regimen might be once or twice daily, starting on the day of challenge.

C. Challenge Phase (Day 5):

  • Prepare the challenge solution: Dissolve mBSA in sterile PBS (e.g., 1 mg/mL).

  • Measure the baseline thickness of the left and right hind footpads using digital calipers.

  • Inject 20 µL of the mBSA solution subcutaneously into the plantar surface of the right hind footpad.

  • Inject 20 µL of sterile PBS into the plantar surface of the left hind footpad to serve as a negative control.

D. Measurement of DTH Response (Day 6 - 24 hours post-challenge):

  • Measure the thickness of both hind footpads.

  • The DTH response is calculated as the difference in footpad swelling between the mBSA-injected paw and the PBS-injected paw at 24 hours compared to the baseline measurements.

    • Change in swelling (mm) = (Right footpad thickness at 24h - Right footpad thickness at 0h) - (Left footpad thickness at 24h - Left footpad thickness at 0h)

Protocol 2: Measurement of Cytokine Production from Isolated Spleen Cells

This protocol describes the isolation of splenocytes and the measurement of IFN-gamma and IL-2 production following ex vivo re-stimulation.

Materials:

  • Spleens from DTH-sensitized and treated mice

  • RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-mercaptoethanol

  • ACK lysis buffer (for red blood cell lysis)

  • Sterile cell strainers (70 µm)

  • mBSA

  • 96-well cell culture plates

  • ELISA kits for mouse IFN-gamma and IL-2

Procedure:

A. Spleen Cell Isolation (Day 6):

  • Euthanize mice 24 hours after the DTH challenge.

  • Aseptically harvest the spleens and place them in cold RPMI medium.

  • Prepare single-cell suspensions by gently grinding the spleens between the frosted ends of two sterile glass slides or using a cell strainer.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.

  • Quench the lysis with an excess of RPMI medium and centrifuge.

  • Wash the cell pellet twice with RPMI medium.

  • Resuspend the cells in complete RPMI medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

B. Cell Culture and Re-stimulation:

  • Adjust the cell concentration to 5 x 10^6 cells/mL in complete RPMI medium.

  • Plate 200 µL of the cell suspension per well in a 96-well plate.

  • Stimulate the cells by adding mBSA to a final concentration of 50 µg/mL. Include unstimulated controls (medium only).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

C. Cytokine Measurement by ELISA:

  • After incubation, centrifuge the 96-well plates and collect the supernatants.

  • Measure the concentrations of IFN-gamma and IL-2 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • The results are typically expressed in pg/mL or ng/mL.

Visualizations

Signaling Pathway Diagram

DTH_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Th1 Cell cluster_Macrophage Macrophage / Monocyte APC Presents Antigen (mBSA) Th1 Activated Th1 Cell APC->Th1 Activates CCR1_TCell CCR1 IFNg IFN-gamma Th1->IFNg Releases IL2 IL-2 Th1->IL2 Releases Chemokines Chemokines (CCL3, CCL5) Th1->Chemokines Induces Production CCR1_TCell->Th1 Guides Migration Macrophage Recruited Macrophage IFNg->Macrophage Activates IL2->Th1 Proliferation CCR1_Mac CCR1 Inflammation Inflammation (Footpad Swelling) Macrophage->Inflammation Promotes CCR1_Mac->Macrophage Guides Migration Chemokines->CCR1_TCell Binds Chemokines->CCR1_Mac Binds CP481715 This compound CP481715->CCR1_TCell Blocks CP481715->CCR1_Mac Blocks DTH_Workflow Day0 Day 0: Sensitization - Emulsify mBSA in CFA - Subcutaneous injection Day5_Treat Day 5: Treatment - Administer this compound or Vehicle Day0->Day5_Treat Day5_Challenge Day 5: Challenge - Inject mBSA into right footpad - Inject PBS into left footpad Day5_Treat->Day5_Challenge Day6_Measure Day 6: Measurement (24h) - Measure footpad thickness - Calculate swelling Day5_Challenge->Day6_Measure Day6_Spleen Day 6: Spleen Harvest - Isolate splenocytes Day5_Challenge->Day6_Spleen Analysis Data Analysis - Compare treatment vs. vehicle groups Day6_Measure->Analysis Culture Ex vivo Re-stimulation - Culture splenocytes with mBSA - Incubate for 48-72h Day6_Spleen->Culture ELISA Cytokine Analysis - Collect supernatants - Perform IFN-gamma and IL-2 ELISA Culture->ELISA ELISA->Analysis

References

Application Notes and Protocols for Radiolabeled Binding Studies with CP-481715

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-481715 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[1] Understanding the binding characteristics of compounds like this compound to CCR1 is crucial for the development of novel therapeutics. Radiolabeled binding assays are a fundamental tool for quantifying the affinity and kinetics of ligand-receptor interactions. This document provides detailed application notes and protocols for conducting radiolabeled binding studies with this compound.

Data Presentation

The following table summarizes the quantitative data for the binding and functional inhibition of this compound with respect to the human CCR1 receptor.

ParameterValue (nM)Assay TypeCell/System UsedRadioligand/StimulusReference
Kd 9.2Direct BindingHuman CCR1Radiolabeled this compound[1][2]
IC50 74Competitive BindingCCR1-transfected cells125I-labeled CCL3[1][2]
IC50 210Receptor SignalingCCR1-transfected cellsCCL3 and CCL5[1][2]
IC50 71Calcium MobilizationCCR1-transfected cellsCCL3 and CCL5[1][2]
IC50 55Monocyte ChemotaxisMonocytesCCL3 and CCL5[1][2]
IC50 54MMP-9 ReleaseMonocytesCCL3 and CCL5[1][2]
IC50 165CD11b Up-regulationHuman Whole BloodCCL3[1]
IC50 57Actin PolymerizationHuman Whole BloodCCL3[1]

Mechanism of Action

This compound acts as a competitive and reversible antagonist of the human CCR1 receptor.[1] It is highly selective for CCR1, with over 100-fold greater selectivity compared to other G-protein-coupled receptors, including related chemokine receptors.[1][2] this compound does not exhibit intrinsic agonist activity but effectively blocks the signaling and functional responses induced by the natural chemokine ligands CCL3 and CCL5.[1][2]

Experimental Protocols

This section outlines the detailed methodologies for performing radiolabeled binding assays with this compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radiolabeled CCR1 ligand.

Materials:

  • HEK293 cells stably transfected with human CCR1

  • 125I-CCL3 (radioligand)

  • This compound (unlabeled competitor)

  • Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA), pH 7.1

  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.05% BSA, pH 7.1

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture CCR1-transfected HEK293 cells to confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15 minutes.

    • Homogenize the cell suspension using a Dounce homogenizer or by sonication.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in Binding Buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of Binding Buffer.

    • Add 50 µL of a serial dilution of this compound (e.g., from 10-11 M to 10-5 M).

    • Add 50 µL of 125I-CCL3 at a final concentration close to its Kd (e.g., 0.1-0.5 nM).

    • Add 50 µL of the prepared cell membranes (typically 5-20 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Pre-wet the filter plate with Wash Buffer.

    • Transfer the contents of the assay plate to the filter plate.

    • Rapidly wash the filters three times with 300 µL of ice-cold Wash Buffer to separate bound from free radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Plot the counts per minute (CPM) against the logarithm of the this compound concentration.

    • Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Saturation Binding Assay (for radiolabeled this compound)

This protocol is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled version of this compound.

Materials:

  • Radiolabeled this compound (e.g., 3H-CP-481715)

  • Unlabeled this compound

  • All other materials as listed in Protocol 1.

Procedure:

  • Cell Membrane Preparation: Follow the same procedure as in Protocol 1.

  • Binding Assay:

    • In a 96-well plate, prepare two sets of tubes/wells.

    • Total Binding: Add 50 µL of a serial dilution of radiolabeled this compound (e.g., from 0.1 nM to 50 nM) to each well.

    • Non-specific Binding: Add 50 µL of the same serial dilution of radiolabeled this compound to a separate set of wells, along with a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.

    • Add 150 µL of the prepared cell membranes to all wells.

    • Incubate, filter, and wash as described in Protocol 1.

  • Detection: Count the radioactivity as described in Protocol 1.

  • Data Analysis:

    • Calculate Specific Binding by subtracting the non-specific binding from the total binding at each concentration of the radioligand.

    • Plot the specific binding against the concentration of the radiolabeled this compound.

    • Perform a non-linear regression analysis using a one-site binding (hyperbola) model to determine the Kd and Bmax values.

    • Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linear analysis.

Visualizations

Signaling Pathway of CCR1 Antagonism by this compound

CCR1_Antagonism cluster_ligand Extracellular cluster_receptor Cell Membrane cluster_cell Intracellular CCL3 CCL3 / CCL5 CCR1 CCR1 Receptor CCL3->CCR1 Binds & Activates G_Protein G-Protein Activation CCR1->G_Protein Ca_Mobilization Ca²⁺ Mobilization G_Protein->Ca_Mobilization Downstream Downstream Signaling (e.g., Chemotaxis, MMP-9 Release) Ca_Mobilization->Downstream CP481715 This compound CP481715->CCR1 Competitively Binds & Blocks

Caption: Competitive antagonism of the CCR1 signaling pathway by this compound.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Workflow start Start: Prepare CCR1-expressing cell membranes reagents Prepare serial dilutions of This compound and radioligand (¹²⁵I-CCL3) start->reagents incubation Incubate membranes with radioligand and this compound reagents->incubation filtration Separate bound and free radioligand via filtration incubation->filtration wash Wash filters to remove non-specific binding filtration->wash detection Quantify bound radioactivity using a scintillation counter wash->detection analysis Analyze data to determine IC₅₀ and Kᵢ values detection->analysis end End: Characterize binding affinity of this compound analysis->end

Caption: Workflow for determining the binding affinity of this compound.

References

Application Notes and Protocols for CP-481715 in Blocking CCL3-Induced Neutrophil Infiltration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine (C-C motif) ligand 3 (CCL3), also known as macrophage inflammatory protein-1 alpha (MIP-1α), is a potent chemoattractant for various immune cells, including neutrophils. Its interaction with the C-C chemokine receptor type 1 (CCR1) plays a crucial role in the recruitment of neutrophils to sites of inflammation. Dysregulation of the CCL3-CCR1 axis is implicated in the pathogenesis of numerous inflammatory diseases. CP-481715 is a potent and selective small-molecule antagonist of human CCR1, demonstrating potential as a therapeutic agent to mitigate inflammation by blocking CCL3-mediated neutrophil infiltration.

These application notes provide a comprehensive overview of the use of this compound as a tool to study and inhibit the CCL3-CCR1 signaling pathway and subsequent neutrophil recruitment. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research and development in this area.

Mechanism of Action

This compound is a competitive and reversible antagonist of the human CCR1 receptor. It binds to CCR1 with high affinity, thereby preventing the binding of its natural ligands, primarily CCL3 and CCL5 (RANTES). This blockade inhibits the downstream signaling cascade that leads to cellular responses such as calcium mobilization, chemotaxis, and the upregulation of adhesion molecules, ultimately preventing the migration of neutrophils to inflammatory sites.

Data Presentation

In Vitro Activity of this compound
Assay TypeTargetLigandCell TypeIC50 (nM)Kd (nM)Reference
Radioligand BindingHuman CCR1125I-labeled CCL3CCR1-transfected cells749.2[1]
Calcium MobilizationHuman CCR1CCL3THP-1 monocytes71-[1]
ChemotaxisHuman CCR1CCL3THP-1 monocytes55-[1]
GTPγS IncorporationHuman CCR1CCL3THP-1 cell membranes210-[1]
CD11b UpregulationHuman CCR1CCL3Human whole blood monocytes165-[1]
Actin PolymerizationHuman CCR1CCL3Human whole blood monocytes57-[1]
In Vivo Activity of this compound
Animal ModelAssayAgonistEndpointED50 (mg/kg)Reference
Human CCR1 Knock-in MiceAir Pouch InfiltrationCCL3Neutrophil Infiltration0.2[2]
Human CCR1 Knock-in MiceSkin InfiltrationCCL3Neutrophil Infiltration0.2[2]

Signaling Pathway

The binding of CCL3 to its receptor, CCR1, on neutrophils initiates a G-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling culminates in the activation of downstream pathways, including the MAPK and PI3K/Akt pathways, leading to chemotaxis, degranulation, and upregulation of adhesion molecules like CD11b.[3] Furthermore, CCL3-CCR1 signaling can induce the sequential release of other inflammatory mediators, such as TNF-α and leukotriene B4 (LTB4), which further amplify the inflammatory response and neutrophil recruitment.[4][5]

CCL3_CCR1_Signaling cluster_cytoplasm Cytoplasm cluster_amplification Inflammatory Amplification CCL3 CCL3 CCR1 CCR1 CCL3->CCR1 Binds G_Protein Gαβγ CCR1->G_Protein Activates CP481715 This compound CP481715->CCR1 Blocks PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Downstream Downstream Signaling (MAPK, PI3K/Akt) Ca2_release->Downstream PKC->Downstream Response Cellular Response Downstream->Response TNFa TNF-α Release Response->TNFa LTB4 LTB4 Release Response->LTB4

Caption: CCL3-CCR1 Signaling Pathway in Neutrophils.

Experimental Protocols

In Vitro Assays

This assay measures the ability of neutrophils to migrate towards a chemoattractant, such as CCL3, and the inhibitory effect of this compound.

Materials:

  • Human neutrophils (isolated from fresh peripheral blood)

  • RPMI 1640 medium with 0.5% BSA

  • Recombinant human CCL3

  • This compound

  • Boyden chamber (48-well or 96-well) with 5 µm pore size polycarbonate filters

  • Calcein-AM or other cell viability stain

  • Fluorescence plate reader

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI 1640 + 0.5% BSA at a concentration of 1 x 106 cells/mL.

  • Prepare Chemoattractant and Inhibitor:

    • Prepare a stock solution of CCL3 in PBS with 0.1% BSA. A final concentration of 10-100 ng/mL in the lower chamber is typically effective.

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in RPMI 1640 + 0.5% BSA to achieve the desired final concentrations for the inhibition curve.

  • Assay Setup:

    • Add 25-50 µL of RPMI 1640 + 0.5% BSA (negative control), CCL3 solution (positive control), or CCL3 with varying concentrations of this compound to the lower wells of the Boyden chamber.

    • Place the filter membrane over the lower wells.

    • Add 50 µL of the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, remove the filter and scrape off the non-migrated cells from the top surface.

    • Stain the migrated cells on the bottom of the filter with a suitable stain (e.g., Diff-Quik) and count under a microscope.

    • Alternatively, for a higher-throughput method, collect the migrated cells from the lower chamber and quantify them using a cell viability assay (e.g., Calcein-AM). Lyse the cells and measure the fluorescence.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the CCL3-only control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

This assay measures the transient increase in intracellular calcium concentration in neutrophils upon stimulation with CCL3 and its inhibition by this compound.

Materials:

  • Human neutrophils

  • HBSS with calcium and magnesium

  • Fura-2 AM or Fluo-4 AM

  • Pluronic F-127

  • Probenecid (optional)

  • Recombinant human CCL3

  • This compound

  • Fluorescence plate reader or fluorometer with kinetic reading capabilities

Protocol:

  • Cell Loading:

    • Resuspend isolated neutrophils in HBSS at 1-2 x 106 cells/mL.

    • Add Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) to the cell suspension.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh HBSS. Repeat the wash step twice to remove extracellular dye.

  • Assay:

    • Resuspend the final cell pellet in HBSS and transfer to a 96-well black, clear-bottom plate.

    • Add varying concentrations of this compound to the wells and incubate for 10-15 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence. For Fura-2, use excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. For Fluo-4, use an excitation of 488 nm and emission of 520 nm.

    • After establishing a stable baseline, add CCL3 (final concentration 10-100 ng/mL) to each well and continue recording the fluorescence for several minutes to capture the peak response.

  • Data Analysis: Calculate the ratio of fluorescence at 340 nm to 380 nm for Fura-2. The change in this ratio (or the change in fluorescence intensity for Fluo-4) from baseline to the peak after CCL3 addition represents the calcium response. Determine the IC50 of this compound by plotting the percentage of inhibition of the calcium response against the log concentration of the compound.

This assay measures the activation of G-proteins coupled to CCR1 upon CCL3 binding, and its inhibition by this compound.

Materials:

  • Membranes from cells expressing human CCR1 (e.g., transfected HEK293 cells or THP-1 cells)

  • [35S]GTPγS

  • GDP

  • Recombinant human CCL3

  • This compound

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • Scintillation counter and filter plates

Protocol:

  • Membrane Preparation: Prepare membranes from CCR1-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine on ice:

    • Assay buffer

    • Membrane preparation (5-20 µg protein per well)

    • GDP (10 µM final concentration)

    • Varying concentrations of this compound

    • CCL3 (100 nM final concentration) or buffer for basal binding

  • Initiate Reaction: Add [35S]GTPγS (0.1-0.5 nM final concentration) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the basal binding (without CCL3) from all values to determine the specific binding. Calculate the percentage of inhibition of CCL3-stimulated [35S]GTPγS binding for each concentration of this compound. Determine the IC50 value from the concentration-response curve.

In Vivo Assay

This model creates a subcutaneous cavity into which inflammatory stimuli can be injected to study leukocyte recruitment.

Materials:

  • Human CCR1 knock-in mice (as this compound is human-specific)

  • Sterile air

  • Recombinant murine or human CCL3

  • This compound

  • PBS

  • Lavage buffer (e.g., PBS with 2 mM EDTA)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

  • Red blood cell lysis buffer

Protocol:

  • Air Pouch Formation:

    • On day 0, inject 3 mL of sterile air subcutaneously into the dorsal midline of the mice.

    • On day 3, inject another 2 mL of sterile air into the existing pouch to maintain it.

  • Treatment and Challenge:

    • On day 6, administer this compound (e.g., 0.02, 0.2, 2 mg/kg) or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified time before the challenge.

    • Inject 1 mL of CCL3 (e.g., 100 ng in sterile PBS) or PBS (vehicle control) into the air pouch.

  • Cell Harvest:

    • 4-6 hours after the CCL3 challenge, euthanize the mice.

    • Inject 3-5 mL of lavage buffer into the air pouch and gently massage to dislodge the cells.

    • Aspirate the lavage fluid and place it on ice.

  • Cell Counting and Analysis:

    • Centrifuge the lavage fluid at 300 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in a known volume of FACS buffer.

    • Perform a total cell count using a hemocytometer or an automated cell counter.

    • For differential cell counts, prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Wright-Giemsa).

    • For flow cytometric analysis, stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G) and other relevant markers.

  • Data Analysis: Determine the total number of neutrophils in the air pouch lavage for each treatment group. Calculate the percentage of inhibition of neutrophil infiltration by this compound compared to the CCL3-treated vehicle group. Determine the ED50 from the dose-response curve.

Air_Pouch_Workflow Day0 Day 0: Inject 3 mL sterile air subcutaneously Day3 Day 3: Inject 2 mL sterile air into pouch Day0->Day3 Day6_Treat Day 6: Administer this compound or vehicle Day3->Day6_Treat Day6_Challenge Inject CCL3 or PBS into pouch Day6_Treat->Day6_Challenge Harvest 4-6 hours post-challenge: Harvest cells from pouch lavage Day6_Challenge->Harvest Analysis Cell counting and flow cytometry (Ly6G+ neutrophils) Harvest->Analysis Result Determine ED50 of this compound Analysis->Result

Caption: Workflow for the Murine Air Pouch Model.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CCL3-CCR1 axis in neutrophil-mediated inflammation. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of this compound and other CCR1 antagonists in both in vitro and in vivo settings. These assays are fundamental for the preclinical evaluation of potential anti-inflammatory therapeutics targeting this pathway.

References

Application Notes and Protocols for CP-481715 in Studies of Matrix Metalloproteinase 9 (MMP-9) Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-481715 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 and its ligands, such as chemokine (C-C motif) ligand 3 (CCL3, also known as MIP-1α) and CCL5 (also known as RANTES), are key players in the inflammatory response, mediating the migration of monocytes and other leukocytes to sites of inflammation. The release of matrix metalloproteinase 9 (MMP-9), a zinc-dependent endopeptidase, is a critical step in the degradation of the extracellular matrix, facilitating cell migration and tissue remodeling. Dysregulated MMP-9 activity is implicated in various inflammatory diseases and cancer metastasis.[1][2]

These application notes provide a comprehensive overview of the use of this compound as an inhibitor of MMP-9 release, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

The inhibitory effects of this compound on various cellular functions mediated by CCR1 activation have been quantified. The following tables summarize the key in vitro efficacy data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound on Human CCR1-Mediated Responses

ParameterLigand(s)Cell Type/SystemIC50 (nM)
MMP-9 ReleaseCCL3 / CCL5Human Monocytes54[1]
ChemotaxisCCL3 / CCL5Human Monocytes55[1]
Calcium MobilizationCCL3 / CCL5CCR1-transfected cells71[1]
[125I]-CCL3 BindingCCL3CCR1-transfected cells74[1]
GTPγS IncorporationCCL3 / CCL5CCR1-transfected cells210[1]
CD11b Up-regulationCCL3Human Whole Blood165[1]
Actin PolymerizationCCL3Human Whole Blood57[1]

Table 2: Binding Affinity of this compound for Human CCR1

ParameterValue (nM)
Kd9.2[1]

Signaling Pathway

This compound exerts its inhibitory effect on MMP-9 release by blocking the CCR1 signaling cascade. The diagram below illustrates the proposed signaling pathway initiated by CCL3/CCL5 binding to CCR1 on monocytes, leading to the release of MMP-9, and the point of inhibition by this compound.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3 CCL3 / CCL5 CCR1 CCR1 CCL3->CCR1 Binds CP481715 This compound CP481715->CCR1 Blocks G_protein Gαi/o Protein Activation CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC MAPK MAPK Pathway (Erk, p38) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB MMP9_vesicles MMP-9 Containing Vesicles NFkB->MMP9_vesicles Promotes trafficking and exocytosis MMP9_release MMP-9 Release MMP9_vesicles->MMP9_release

Caption: CCR1 signaling pathway leading to MMP-9 release and its inhibition by this compound.

Experimental Protocols

The following is a representative protocol for an in vitro MMP-9 release assay from primary human monocytes to evaluate the inhibitory activity of this compound. This protocol is based on established methodologies for similar assays, as the detailed protocol from the original study on this compound was not available.

Objective: To determine the IC50 of this compound for the inhibition of CCL3/CCL5-induced MMP-9 release from primary human monocytes.

Materials:

  • This compound

  • Recombinant Human CCL3 (MIP-1α)

  • Recombinant Human CCL5 (RANTES)

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Human MMP-9 ELISA Kit

  • 96-well cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Isolation of Primary Human Monocytes:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Further purify monocytes from the PBMC population using either plastic adherence or negative selection immunomagnetic beads.

    • Resuspend the purified monocytes in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of this compound in serum-free RPMI 1640 to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Reconstitute recombinant human CCL3 and CCL5 according to the manufacturer's instructions to prepare a working stock solution.

  • MMP-9 Release Assay:

    • Seed the purified human monocytes into a 96-well cell culture plate at a density of 2 x 105 cells per well.

    • Incubate the cells for 2 hours at 37°C in a 5% CO2 incubator to allow them to adhere.

    • Carefully remove the medium and wash the cells once with serum-free RPMI 1640.

    • Add 100 µL of serum-free RPMI 1640 containing the various concentrations of this compound or vehicle control (DMSO) to the appropriate wells.

    • Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.

    • Stimulate the cells by adding 100 µL of serum-free RPMI 1640 containing CCL3 or CCL5 at a final concentration known to induce submaximal MMP-9 release (e.g., 10-100 ng/mL). Include unstimulated control wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Quantification of MMP-9 Release:

    • After the incubation period, centrifuge the 96-well plate at a low speed to pellet the cells.

    • Carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of MMP-9 in the supernatants using a commercially available Human MMP-9 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant MMP-9 standards provided in the ELISA kit.

    • Calculate the concentration of MMP-9 in each sample based on the standard curve.

    • Determine the percentage of inhibition of MMP-9 release for each concentration of this compound relative to the stimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The following diagram outlines the general workflow for the MMP-9 release assay described above.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Human Monocytes D Seed Monocytes in 96-well Plate A->D B Prepare this compound Dilutions E Pre-incubate with this compound B->E C Prepare CCL3/CCL5 Stimulant F Stimulate with CCL3/CCL5 C->F D->E E->F G Incubate for 24 hours F->G H Collect Supernatants G->H I Perform MMP-9 ELISA H->I J Calculate MMP-9 Concentration I->J K Determine IC50 of this compound J->K

Caption: General experimental workflow for determining the inhibitory effect of this compound on MMP-9 release.

Conclusion

This compound is a valuable research tool for investigating the role of the CCR1/MMP-9 axis in inflammatory processes. Its high potency and selectivity make it a suitable compound for in vitro and potentially in vivo studies aimed at understanding the pathological contributions of monocyte- and macrophage-mediated tissue degradation. The provided protocols and data serve as a guide for researchers and drug development professionals interested in utilizing this compound in their studies.

References

Application Notes and Protocols: CP-481715 for Inhibiting CD11b Up-regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-481715 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3] CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key players in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[1] By blocking the interaction of these chemokines with their receptor, this compound effectively inhibits downstream signaling pathways that lead to inflammatory responses. A significant consequence of this antagonism is the inhibition of the up-regulation of the integrin CD11b on the surface of myeloid cells like monocytes.[1]

CD11b, also known as integrin alpha M (ITGAM), forms a heterodimer with CD18 to create the Mac-1 complex (Macrophage-1 antigen), which is crucial for cell adhesion, migration, and phagocytosis.[4] The up-regulation of CD11b is a hallmark of myeloid cell activation and is essential for their recruitment to sites of inflammation. Therefore, by preventing CD11b up-regulation, this compound can mitigate the inflammatory cascade. These application notes provide a summary of the pharmacological data for this compound and detailed protocols for studying its effect on CD11b expression and related cellular functions.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound, highlighting its potency as a CCR1 antagonist and its effect on downstream cellular responses, including CD11b up-regulation.

ParameterSpeciesCell Type/SystemValueReference
Binding Affinity (Kd) HumanCCR19.2 nM[1][3]
IC50 (Displacement of 125I-CCL3) HumanCCR1-transfected cells74 nM[1][3]
IC50 (GTPγS Incorporation) HumanCCR1-transfected cells210 nM[1][3]
IC50 (Calcium Mobilization) HumanCCR1-transfected cells71 nM[1][3]
IC50 (Monocyte Chemotaxis) HumanMonocytes55 nM[1][3]
IC50 (MMP-9 Release) HumanMonocytes54 nM[1][3]
IC50 (CCL3-induced CD11b Up-regulation) HumanMonocytes (in whole blood)165 nM[1][3]
IC50 (Actin Polymerization) HumanMonocytes (in whole blood)57 nM[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway leading to CD11b up-regulation and the experimental workflow for assessing the inhibitory activity of this compound.

G cluster_0 CCR1 Signaling Cascade CCL3 CCL3 / CCL5 CCR1 CCR1 Receptor CCL3->CCR1 Binds G_protein G-protein Activation CCR1->G_protein CP481715 This compound CP481715->CCR1 Blocks PLC Downstream Signaling (e.g., PLC, PI3K) G_protein->PLC Ca_mobilization Calcium Mobilization PLC->Ca_mobilization Granule_release Intracellular Granule Translocation Ca_mobilization->Granule_release CD11b_upregulation CD11b Surface Expression Granule_release->CD11b_upregulation G cluster_1 Experimental Workflow: CD11b Up-regulation Assay start Isolate Human Monocytes or use Whole Blood preincubation Pre-incubate cells with This compound (various conc.) start->preincubation stimulation Stimulate with CCL3 preincubation->stimulation staining Stain with fluorescently-labeled anti-CD11b and anti-CD14 antibodies stimulation->staining analysis Analyze CD11b expression on CD14+ monocytes by Flow Cytometry staining->analysis end Determine IC50 analysis->end

References

Application Note: Evaluating the CCR1 Antagonist CP-481715 in Human Whole Blood Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-481715 is a potent, reversible, and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key mediators in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis, by recruiting leukocytes to sites of inflammation.[2] Evaluating the efficacy of CCR1 antagonists in a physiologically relevant matrix is crucial for preclinical development. Human whole blood assays provide a valuable ex vivo platform that preserves complex cellular and protein interactions, offering a more predictive model of in vivo drug activity compared to isolated cell systems.

This document provides detailed protocols for assessing the pharmacological activity of this compound in human whole blood, focusing on its ability to inhibit chemokine-induced functional responses in monocytes.

Mechanism of Action of this compound

This compound functions as a competitive and reversible antagonist that binds to human CCR1 with high affinity.[2] It effectively blocks the downstream signaling cascades initiated by the binding of cognate chemokines like CCL3 and CCL5. This inhibition prevents key pro-inflammatory cellular responses, including G-protein signaling, calcium mobilization, chemotaxis, and the up-regulation of adhesion molecules.[2] The compound is over 100-fold selective for CCR1 against a wide panel of other G-protein-coupled receptors, highlighting its specificity.[1][2]

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 Receptor G_protein G-protein CCR1->G_protein Activation PLC PLC G_protein->PLC Activation Chemotaxis Chemotaxis & Actin Polymerization G_protein->Chemotaxis CD11b CD11b Upregulation G_protein->CD11b Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization CCL3 CCL3 / CCL5 CCL3->CCR1 Binds CP481715 This compound CP481715->CCR1 Blocks

Caption: Simplified CCR1 signaling pathway and the antagonistic action of this compound.

Pharmacological Activity of this compound

This compound has demonstrated potent inhibitory activity in various cellular assays, including those conducted in human whole blood. The following table summarizes its efficacy in blocking key cellular functions mediated by CCR1.

Assay TypeStimulusMeasured ResponseCell Type / MatrixIC₅₀ (nM)Reference
Radioligand Binding¹²⁵I-labeled CCL3DisplacementCCR1-transfected cells74[1][2]
Calcium MobilizationCCL3 / CCL5Intracellular Ca²⁺ fluxCCR1-transfected cells71[2]
Monocyte ChemotaxisCCL3 / CCL5Cell migrationIsolated monocytes55[2]
Whole Blood Assay CCL3 CD11b Up-regulation Monocytes 165 [2]
Whole Blood Assay CCL3 Actin Polymerization Monocytes 57 [2]

Experimental Protocols

The following protocols describe methods to quantify the inhibitory effect of this compound on chemokine-induced responses directly in human whole blood using flow cytometry.

Protocol 1: Inhibition of CCL3-Induced CD11b Up-regulation on Monocytes

This assay measures the ability of this compound to block the CCL3-induced increase in surface expression of the adhesion molecule CD11b on monocytes.

A. Materials

  • Blood Collection: Sodium Heparin Vacutainer® tubes.

  • Reagents:

    • This compound (stock solution in DMSO, serially diluted in RPMI 1640).

    • Recombinant Human CCL3/MIP-1α (e.g., R&D Systems).

    • FACS Lysing Solution (e.g., BD Biosciences).

    • Phosphate-Buffered Saline (PBS).

  • Antibodies for Staining:

    • Anti-Human CD14 (Monocyte marker), e.g., FITC or PerCP-Cy5.5 conjugated.

    • Anti-Human CD11b (Activation marker), e.g., PE or APC conjugated.

  • Equipment:

    • Flow cytometer.

    • 37°C water bath or incubator.

    • Centrifuge.

    • Polystyrene tubes (5 mL).

B. Procedure

  • Blood Collection: Collect human whole blood from healthy donors into sodium heparin tubes. Maintain samples at room temperature and use within 2 hours of collection.

  • Compound Pre-incubation:

    • Aliquot 100 µL of whole blood into 5 mL polystyrene tubes.

    • Add 1 µL of diluted this compound (at various concentrations) or vehicle control (DMSO diluted in media) to the corresponding tubes.

    • Gently vortex and incubate for 15 minutes at 37°C.

  • Cell Stimulation:

    • Add 10 µL of CCL3 (to achieve a final concentration of ~10 nM) to all tubes except the unstimulated (negative) control.

    • Gently vortex and incubate for an additional 20 minutes at 37°C.

  • Red Blood Cell Lysis and Fixation:

    • Stop the reaction by adding 2 mL of 1X FACS Lysing Solution to each tube.

    • Vortex immediately and incubate for 10 minutes at room temperature in the dark.

  • Staining:

    • Centrifuge the tubes at 400 x g for 7 minutes. Decant the supernatant.

    • Add the pre-titrated amounts of anti-CD14 and anti-CD11b antibodies to the cell pellets.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing and Acquisition:

    • Add 2 mL of PBS to each tube and centrifuge at 400 x g for 7 minutes. Decant the supernatant.

    • Resuspend the cell pellet in 300 µL of PBS.

    • Acquire samples on a flow cytometer. Gate on the CD14-positive monocyte population and measure the median fluorescence intensity (MFI) of CD11b.

  • Data Analysis:

    • Calculate the percentage inhibition of CD11b up-regulation for each this compound concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value.

Protocol 2: Inhibition of CCL3-Induced Actin Polymerization in Monocytes

This assay assesses the effect of this compound on the rapid, transient actin polymerization that occurs in monocytes following chemokine stimulation, a critical step for chemotaxis.

A. Materials

  • In addition to materials from Protocol 1:

    • Phalloidin (e.g., FITC-conjugated) for staining F-actin.

    • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

    • Fixation Buffer (e.g., 4% paraformaldehyde in PBS).

B. Procedure

  • Blood Collection and Pre-incubation: Follow steps 1 and 2 from Protocol 1.

  • Cell Stimulation:

    • Add 10 µL of CCL3 (final concentration ~10 nM).

    • Vortex and incubate for exactly 30-60 seconds at 37°C (actin polymerization is a rapid and transient event).

  • Fixation:

    • Immediately stop the reaction by adding 1 mL of pre-warmed Fixation Buffer.

    • Incubate for 15 minutes at 37°C.

  • Red Blood Cell Lysis and Permeabilization:

    • Add 2 mL of FACS Lysing Solution and incubate for 10 minutes at room temperature.

    • Centrifuge at 400 x g for 7 minutes and decant the supernatant.

    • Resuspend the pellet in 500 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.

  • Staining:

    • Centrifuge and decant the supernatant.

    • Add the pre-titrated amounts of anti-CD14 antibody and FITC-conjugated Phalloidin.

    • Vortex gently and incubate for 30 minutes at room temperature in the dark.

  • Washing and Acquisition: Follow steps 6 and 7 from Protocol 1, gating on the CD14-positive population and measuring the MFI of Phalloidin-FITC.

General Experimental Workflow

The workflow for evaluating CCR1 antagonists in whole blood is a multi-step process that requires careful timing and execution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Blood 1. Collect Whole Blood (Sodium Heparin) Aliquot 2. Aliquot Blood into Assay Tubes Blood->Aliquot Compound 3. Add this compound (or Vehicle) Aliquot->Compound Incubate1 4. Pre-incubate (15 min at 37°C) Compound->Incubate1 Stimulate 5. Stimulate with CCL3 (20 min for CD11b) (30-60s for Actin) Incubate1->Stimulate Lyse 6. Lyse RBCs & Fix Cells Stimulate->Lyse Stain 7. Stain for Markers (e.g., CD14, CD11b) Lyse->Stain Acquire 8. Acquire on Flow Cytometer Stain->Acquire Analyze 9. Analyze Data (Calculate IC₅₀) Acquire->Analyze

Caption: General workflow for whole blood assays to test this compound efficacy.

Conclusion

The human whole blood assay is a robust and physiologically relevant method for characterizing the potency of CCR1 antagonists like this compound. By preserving the native environment of blood cells, these assays provide valuable insights into a compound's ability to inhibit inflammatory responses. The protocols detailed herein for measuring CD11b up-regulation and actin polymerization serve as a reliable framework for assessing the ex vivo efficacy of small molecule inhibitors targeting chemokine receptors, facilitating their progression in drug development pipelines.

References

Application Notes and Protocols for Studying Th1 Cytokine Responses Using CP-481715

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-481715 is a potent and selective antagonist of the human chemokine receptor CCR1. CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are implicated in the pathogenesis of various inflammatory diseases by mediating the recruitment of immune cells, including Th1 lymphocytes. Th1 cells are critical drivers of cell-mediated immunity, primarily through the secretion of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study and modulate Th1 cytokine responses.

Mechanism of Action

This compound functions as a competitive and reversible antagonist of CCR1. By binding to this receptor, it blocks the downstream signaling events induced by CCR1 ligands. This inhibition of CCR1 signaling interferes with the migration and activation of Th1 cells at sites of inflammation, consequently leading to a reduction in the production of key Th1 cytokines, IFN-γ and IL-2.

Data Presentation

While specific dose-response data for the inhibition of IFN-γ and IL-2 by this compound is not extensively available in the public domain, studies have demonstrated its efficacy in reducing these Th1 cytokines in preclinical models of inflammation. The following table summarizes the inhibitory activities of this compound on various CCR1-mediated functions, which provides a basis for its effects on Th1 responses.

Parameter MeasuredCell Type/SystemIC50 (nM)Reference
CCR1 Binding (Displacement of ¹²⁵I-labeled CCL3) CCR1-transfected cells74[1]
GTPγS Incorporation CCR1-transfected cells210[1]
Calcium Mobilization CCR1-transfected cells71[1]
Monocyte Chemotaxis Human Monocytes55[1]
Matrix Metalloproteinase 9 Release Human Monocytes54[1]
CCL3-induced CD11b Up-regulation Human Whole Blood (Monocytes)165[1]
CCL3-induced Actin Polymerization Human Whole Blood (Monocytes)57[1]
Inhibition of IFN-γ and IL-2 Production Isolated spleen cells from sensitized animals in a delayed-type hypersensitivity model.Not Quantified[2]

Experimental Protocols

The following protocols describe how to use this compound to investigate Th1 cytokine responses, focusing on a delayed-type hypersensitivity (DTH) model, which is a classic in vivo assay for Th1-mediated immunity.

Protocol 1: In Vivo Inhibition of Th1 Cytokine Production in a Delayed-Type Hypersensitivity (DTH) Mouse Model

This protocol is designed to assess the in vivo efficacy of this compound in a Th1-driven inflammatory response.[1][3][4][5]

Materials:

  • This compound

  • Antigen (e.g., methylated Bovine Serum Albumin - mBSA)

  • Complete Freund's Adjuvant (CFA)

  • Phosphate Buffered Saline (PBS)

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)

  • Human CCR1 transgenic mice (as this compound is specific for human CCR1)[2]

  • General surgical and injection equipment

Procedure:

  • Sensitization Phase (Day 0):

    • Prepare an emulsion of the antigen (e.g., mBSA at 1 mg/mL) in CFA (1:1 ratio).

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail of the human CCR1 transgenic mice.

  • Treatment:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Administer this compound or vehicle control to the mice via oral gavage or another appropriate route. Dosing regimen can be prophylactic (starting from day 0) or therapeutic (starting before challenge). A suggested dose, based on in vivo cell infiltration models, is in the range of 0.2 mg/kg, but dose-response studies are recommended.[2]

  • Challenge Phase (Day 5-7):

    • Prepare the antigen in PBS (e.g., mBSA at 1 mg/mL).

    • Inject 20 µL of the antigen solution into the plantar surface of one hind footpad.

    • Inject 20 µL of PBS into the contralateral footpad as a control.

  • Measurement of DTH Response (24-48 hours post-challenge):

    • Measure the thickness of both footpads using a caliper. The DTH response is the difference in thickness between the antigen-injected and PBS-injected footpads.

  • Isolation of Splenocytes for Ex Vivo Cytokine Analysis (48 hours post-challenge):

    • Euthanize the mice and aseptically remove the spleens.

    • Prepare a single-cell suspension of splenocytes by mechanical disruption and passing through a 70 µm cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the splenocytes with complete RPMI-1640 medium.

  • Ex Vivo Restimulation and Cytokine Measurement:

    • Resuspend splenocytes to a concentration of 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Plate 1 mL of the cell suspension per well in a 24-well plate.

    • Stimulate the cells with the antigen (e.g., mBSA at 10 µg/mL) for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Collect the culture supernatants for IFN-γ and IL-2 measurement by ELISA (see Protocol 2).

Protocol 2: Measurement of IFN-γ and IL-2 in Splenocyte Culture Supernatants by ELISA

This protocol details the quantification of secreted Th1 cytokines from the restimulated splenocytes obtained in Protocol 1.

Materials:

  • ELISA kits for mouse IFN-γ and IL-2

  • Culture supernatants from Protocol 1

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific IFN-γ and IL-2 ELISA kits.

  • Briefly, this will involve:

    • Coating a 96-well plate with the capture antibody.

    • Blocking the plate.

    • Adding standards and culture supernatants to the wells.

    • Incubating and washing the plate.

    • Adding the detection antibody.

    • Incubating and washing the plate.

    • Adding the enzyme conjugate (e.g., streptavidin-HRP).

    • Incubating and washing the plate.

    • Adding the substrate solution and stopping the reaction.

    • Reading the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IFN-γ and IL-2 in the samples based on the standard curve.

  • Compare the cytokine levels between the this compound-treated and vehicle-treated groups.

Protocol 3: In Vitro Th1 Differentiation and Inhibition by this compound

This protocol describes an in vitro system to assess the direct effect of this compound on the differentiation of naïve T cells into Th1 effector cells.

Materials:

  • Naïve CD4+ T cells isolated from human peripheral blood or human CCR1 transgenic mice.

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or beads).

  • Recombinant human IL-12.

  • Recombinant human IL-2.

  • Anti-human IL-4 neutralizing antibody.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Complete RPMI-1640 medium.

Procedure:

  • T Cell Activation and Polarization:

    • Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

    • Wash the plate with PBS.

    • Seed naïve CD4+ T cells at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

    • Add Th1 polarizing cytokines: IL-12 (e.g., 10 ng/mL) and anti-IL-4 antibody (e.g., 10 µg/mL). IL-2 (e.g., 20 U/mL) can also be added.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (e.g., <0.1% DMSO).

    • Add this compound or vehicle control to the T cell cultures at the time of activation.

  • Cell Culture:

    • Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Assessment of Th1 Differentiation:

    • Cytokine Secretion (ELISA): Restimulate the differentiated T cells with anti-CD3/CD28 or PMA/Ionomycin for 24-48 hours. Collect the supernatants and measure IFN-γ and IL-2 levels by ELISA as described in Protocol 2.

    • Intracellular Cytokine Staining (ICS): Restimulate the cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Then, perform intracellular staining for IFN-γ and IL-2 followed by flow cytometric analysis.

Visualizations

Signaling Pathway of CCR1 Antagonism by this compound

CCR1_Signaling_Pathway cluster_ligand Extracellular cluster_receptor Cell Membrane cluster_cell Intracellular CCL3/CCL5 CCL3/CCL5 CCR1 CCR1 CCL3/CCL5->CCR1 Binds & Activates G_Protein G-protein activation CCR1->G_Protein Signaling_Cascade Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_Protein->Signaling_Cascade Cellular_Response Cellular Responses (Chemotaxis, Activation) Signaling_Cascade->Cellular_Response Th1_Cytokines IFN-γ & IL-2 Production Cellular_Response->Th1_Cytokines CP481715 This compound CP481715->CCR1 Blocks

Caption: CCR1 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vivo DTH Model

DTH_Workflow cluster_0 Day 0: Sensitization cluster_1 Days 0-7: Treatment cluster_2 Day 5-7: Challenge cluster_3 24-48h Post-Challenge: Analysis Sensitization Immunize hCCR1 tg mice with Antigen + CFA Treatment Administer this compound or Vehicle Control Sensitization->Treatment Challenge Inject Antigen in Footpad Treatment->Challenge Measure_Swelling Measure Footpad Swelling Challenge->Measure_Swelling Isolate_Splenocytes Isolate Splenocytes Challenge->Isolate_Splenocytes Restimulate Ex Vivo Antigen Restimulation Isolate_Splenocytes->Restimulate Measure_Cytokines Measure IFN-γ & IL-2 (ELISA) Restimulate->Measure_Cytokines

Caption: Workflow for the delayed-type hypersensitivity (DTH) model.

In Vitro Th1 Differentiation Workflow

Th1_Differentiation_Workflow cluster_0 Step 1: T Cell Isolation & Activation cluster_1 Step 2: Th1 Polarization & Treatment cluster_2 Step 3: Culture & Analysis Isolate_T_Cells Isolate Naïve CD4+ T Cells Activate_T_Cells Activate with anti-CD3/CD28 Isolate_T_Cells->Activate_T_Cells Polarize Add IL-12 + anti-IL-4 Activate_T_Cells->Polarize Treat Add this compound or Vehicle Polarize->Treat Culture Incubate for 3-5 days Treat->Culture Analyze Analyze Th1 Cytokines (ELISA or ICS) Culture->Analyze

Caption: Workflow for in vitro Th1 differentiation and treatment.

References

Troubleshooting & Optimization

CP-481715 Technical Support Center: Navigating Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the CCR1 antagonist CP-481715, its inherent low aqueous solubility can present significant experimental hurdles. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues, ensuring reliable and reproducible results in your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10-40 mg/mL) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.

Q2: I observed precipitation when diluting my DMSO stock of this compound into aqueous media. What is the cause and how can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower. To prevent this, a serial dilution approach is recommended. Instead of adding the concentrated DMSO stock directly to your final volume of aqueous media, first create an intermediate dilution in a smaller volume of the media. This gradual reduction in solvent concentration helps to keep the compound in solution.

Q3: Can I store this compound in solution?

A3: Stock solutions of this compound in DMSO can be stored at -20°C or -80°C for extended periods. However, it is not recommended to store diluted aqueous solutions for more than one day, as the compound may precipitate out over time. For best results, prepare fresh dilutions for each experiment.

Q4: Are there any general considerations for working with quinoxaline-based compounds like this compound?

A4: Yes, quinoxaline (B1680401) derivatives are a class of heterocyclic compounds that are often soluble in polar aprotic solvents.[1] When working with this compound, it is important to handle it as a potentially poorly water-soluble compound and take pre-emptive steps to ensure its solubility throughout your experiment.

Troubleshooting Guide: Compound Precipitation

This guide addresses common scenarios of this compound precipitation during experimental setup.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous buffer exceeds its solubility limit.Determine the maximum solubility of this compound in your specific buffer system through a solubility test. Start with a lower final concentration and incrementally increase it.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid shift in solvent polarity, leading to precipitation.Employ a stepwise dilution method. Create an intermediate dilution of the DMSO stock in a small volume of the target buffer before adding it to the final volume.
Temperature Effects The temperature of the aqueous buffer can influence solubility.Use pre-warmed (37°C) buffers or cell culture media, especially for cell-based assays.
Issue 2: Delayed Precipitation in Experimental Setup (e.g., in cell culture)
Potential Cause Explanation Recommended Solution
Interaction with Media Components Components in complex biological media, such as salts and proteins, can interact with this compound and reduce its solubility over time.If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) first to see if media components are the issue. Consider using a formulation with solubilizing agents.
pH Shift Changes in the pH of the medium during the experiment can alter the ionization state and solubility of the compound.Ensure your medium is adequately buffered to maintain a stable pH throughout the experiment.
Evaporation In long-term experiments, evaporation of the medium can increase the concentration of all components, potentially exceeding the solubility limit of this compound.Use sealed plates or ensure proper humidification in incubators to minimize evaporation.

Data Presentation: Solubility Profile of this compound

While specific quantitative solubility data for this compound in common laboratory solvents is not widely published, the following table summarizes its known solubility characteristics and provides guidance for preparing solutions.

Solvent / System Solubility Concentration Range Notes
100% DMSO SolubleUp to 40 mg/mL (Mother Liquor)[2]Recommended for preparing high-concentration stock solutions.
Ethanol Information not available-Generally, less effective than DMSO for initial solubilization of highly lipophilic compounds.
PBS (pH 7.2) Sparingly SolubleInformation not availableDirect dilution of DMSO stock into PBS is likely to cause precipitation. A formulation approach is necessary.
Aqueous Buffers Poorly Soluble-Requires the use of co-solvents and/or surfactants to maintain solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 10-40 mg/mL).

  • Vortex the solution vigorously until the compound is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Recommended Formulation for In Vivo Studies

The following protocol is adapted from supplier information for preparing this compound for in vivo administration[2]:

  • Begin with a 40 mg/mL stock solution of this compound in 100% DMSO.

  • To 50 µL of the DMSO stock solution, add 300 µL of PEG300. Mix well until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture. Mix thoroughly until the solution is clear.

  • Finally, add 600 µL of Saline or PBS. Mix well to obtain the final formulation.

Note: This protocol results in a final vehicle composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

Visualizations

G cluster_0 CCR1 Signaling Pathway CCL3_CCL5 CCL3 / CCL5 (Chemokines) CCR1 CCR1 Receptor (GPCR) CCL3_CCL5->CCR1 Binds G_Protein G-Protein Activation CCR1->G_Protein Activates Downstream Downstream Signaling (e.g., Calcium Mobilization, Chemotaxis) G_Protein->Downstream CP481715 This compound CP481715->CCR1 Antagonizes

Caption: CCR1 signaling pathway and the antagonistic action of this compound.

G cluster_1 Experimental Workflow for Preparing this compound Working Solution start Start: This compound Powder stock Dissolve in 100% DMSO (High Concentration Stock) start->stock intermediate Intermediate Dilution (in culture medium or buffer) stock->intermediate Stepwise Dilution final Final Working Solution (in culture medium or buffer) intermediate->final end Ready for Experiment final->end G cluster_2 Troubleshooting Logic for this compound Precipitation precip Precipitation Observed check_conc Is the final concentration too high? precip->check_conc check_dilution Was a stepwise dilution performed? check_conc->check_dilution No solution1 Lower the final concentration check_conc->solution1 Yes check_temp Is the buffer/medium pre-warmed? check_dilution->check_temp Yes solution2 Use a stepwise dilution method check_dilution->solution2 No solution3 Use pre-warmed (37°C) buffer/medium check_temp->solution3 No resolved Issue Resolved solution1->resolved solution2->resolved solution3->resolved

References

Technical Support Center: Optimizing CP-481715 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-481715. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1).[1][2] It functions by binding to human CCR1 with a high affinity, exhibiting a dissociation constant (Kd) of 9.2 nM.[1][2] As a competitive and reversible antagonist, this compound effectively blocks the binding of natural chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) to the CCR1 receptor.[2] This blockage prevents the initiation of downstream signaling cascades that are normally triggered by chemokine binding, including G-protein activation, calcium mobilization, and chemotaxis.[1][2]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

Based on its in vitro potency, a typical starting concentration range for this compound in cell-based assays is between 10 nM and 1 µM. The half-maximal inhibitory concentration (IC50) for this compound varies depending on the specific cellular response being measured. For instance, it inhibits CCL3-induced monocyte chemotaxis with an IC50 of 55 nM and calcium mobilization with an IC50 of 71 nM.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I dissolve and store this compound?

For optimal results, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced toxicity. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: I am not observing the expected inhibitory effect. What could be the reason?

Several factors could contribute to a lack of efficacy. First, verify that your cell line expresses CCR1 at a sufficient level. You can confirm this through techniques like flow cytometry or western blotting. Additionally, ensure the compound has been stored correctly and that fresh dilutions are prepared for each experiment to avoid degradation. Finally, consider the possibility that the specific signaling pathway you are investigating may not be solely dependent on CCR1 in your particular cell model.

Troubleshooting Guide

This guide addresses common problems encountered when optimizing this compound concentration.

Problem Possible Cause Suggested Solution
High Cell Death/Cytotoxicity The concentration of this compound is too high.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the compound becomes toxic to your cells. Use concentrations below this threshold for your experiments.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.
Inconsistent Results Between Experiments Variability in cell culture conditions.Standardize your cell culture procedures, including cell passage number, confluency at the time of treatment, and media composition. Regularly test for mycoplasma contamination.
Instability of the compound.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
No Inhibition of Target Pathway Low or absent CCR1 expression in the cell line.Confirm CCR1 expression using a suitable method (e.g., flow cytometry, qPCR, or Western blot).
Assay insensitivity.Ensure your assay is sensitive enough to detect changes in the signaling pathway. Use a known CCR1 agonist as a positive control to validate the assay's responsiveness.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration using an MTT Assay

This protocol outlines a method to assess the cytotoxicity of this compound and determine the optimal concentration range for your experiments.

Materials:

  • This compound

  • Your cell line of interest

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Mix thoroughly and read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the viability against the log of the this compound concentration to determine the concentration that causes a significant reduction in viability.

Protocol 2: In Vitro Chemotaxis Assay (Boyden Chamber)

This protocol describes how to evaluate the inhibitory effect of this compound on cell migration towards a CCR1 ligand.

Materials:

  • This compound

  • CCR1-expressing cells (e.g., monocytes or a transfected cell line)

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

  • Chemoattractant (e.g., recombinant human CCL3/MIP-1α)

  • Assay buffer (e.g., serum-free medium with 0.1% BSA)

  • Staining solution (e.g., Diff-Quik)

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Pre-treatment: Incubate the cell suspension with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant to the lower chamber of the Boyden apparatus.

    • Place the membrane over the lower chamber.

    • Add the pre-treated cell suspension to the upper chamber.

  • Incubation: Incubate the chamber for 1-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Staining and Counting:

    • Remove the membrane and wipe off the non-migrated cells from the upper surface.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Plot the inhibition against the log of the concentration to determine the IC50.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay Parameter Value (nM)
Human CCR1 BindingKd9.2
125I-CCL3 DisplacementIC5074
Calcium MobilizationIC5071
Monocyte Chemotaxis (CCL3-induced)IC5055
MMP-9 ReleaseIC5054
GTPγS IncorporationIC50210
CD11b Up-regulation (in whole blood)IC50165
Actin Polymerization (in whole blood)IC5057
Data compiled from published literature.[1][2] Values can vary depending on the specific experimental conditions.

Visualizations

CCR1_Signaling_Pathway CCR1 Signaling Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular CCL3_CCL5 CCL3 / CCL5 CCR1 CCR1 CCL3_CCL5->CCR1 Binds & Activates CP481715 This compound CP481715->CCR1 Blocks G_protein Gαi/o Protein CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Leads to MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activates MAPK_cascade->Chemotaxis Leads to

Caption: CCR1 Signaling Pathway and the inhibitory action of this compound.

Optimization_Workflow Workflow for Optimizing this compound Concentration start Start cytotoxicity_assay 1. Determine Cytotoxicity (e.g., MTT Assay) start->cytotoxicity_assay dose_response 2. Initial Dose-Response (Functional Assay) cytotoxicity_assay->dose_response Use non-toxic concentrations analyze_ic50 3. Analyze Data & Determine IC50 dose_response->analyze_ic50 refine_concentration 4. Refine Concentration Range analyze_ic50->refine_concentration Center range around IC50 confirmation_expts 5. Confirmation Experiments refine_concentration->confirmation_expts end Optimal Concentration Determined confirmation_expts->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results start Unexpected Result no_effect No Inhibitory Effect? start->no_effect high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity inconsistent_results Inconsistent Results? start->inconsistent_results no_effect->high_cytotoxicity No check_ccr1 Check CCR1 Expression no_effect->check_ccr1 Yes high_cytotoxicity->inconsistent_results No run_cytotoxicity Run Cytotoxicity Assay high_cytotoxicity->run_cytotoxicity Yes standardize_protocol Standardize Cell Culture Protocol inconsistent_results->standardize_protocol Yes check_compound Verify Compound Integrity & Assay Sensitivity check_ccr1->check_compound check_solvent Check Solvent Concentration run_cytotoxicity->check_solvent fresh_dilutions Use Fresh Dilutions standardize_protocol->fresh_dilutions

Caption: A logical guide for troubleshooting common experimental issues.

References

CP-481715 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of CP-481715 in aqueous solutions for researchers, scientists, and drug development professionals. As specific stability data for this compound is not extensively published, this guide offers best practices, troubleshooting advice, and standardized protocols to help you assess its stability in your own experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, it is best to do so freshly for each experiment.

Q2: What is the general stability of this compound in aqueous solutions?

While specific data is limited, the stability of this compound in aqueous solutions can be influenced by factors such as pH, temperature, light exposure, and the presence of other reactive species. The quinoxaline (B1680401) core of this compound may be susceptible to degradation under certain conditions.[1][2][3] It is advisable to perform preliminary stability tests for your specific experimental conditions.

Q3: What are the potential degradation pathways for this compound?

Compounds with a quinoxaline structure can be susceptible to photodegradation and degradation under strongly acidic or alkaline conditions.[4][5][6][7] Potential degradation pathways could involve modifications to the quinoxaline ring system or hydrolysis of the amide bond. To understand the specific degradation profile of this compound, a forced degradation study is recommended.

Q4: How can I prepare a stable aqueous solution of this compound?

To prepare an aqueous solution, first, dissolve this compound in a minimal amount of an organic solvent like DMSO. Then, dilute this stock solution with the desired aqueous buffer to the final working concentration. It is important to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause precipitation or affect the experiment's outcome. Visually inspect the solution for any signs of precipitation.

Troubleshooting Guide

Q1: I observed precipitation when preparing my aqueous solution of this compound. What should I do?

  • Decrease the final concentration: The concentration of this compound may be above its solubility limit in your aqueous buffer. Try preparing a more dilute solution.

  • Increase the amount of co-solvent: If your experimental system allows, you can slightly increase the percentage of the organic co-solvent (e.g., DMSO) to improve solubility. However, always check the tolerance of your assay for the co-solvent.

  • Adjust the pH of the buffer: The solubility of a compound can be pH-dependent. You could empirically test the solubility in buffers with slightly different pH values, if compatible with your experiment.

  • Use sonication: Briefly sonicating the solution may help to dissolve the compound.

Q2: My compound seems to lose activity over the course of my experiment. What could be the cause?

  • Degradation in aqueous solution: this compound may be degrading under your experimental conditions (e.g., temperature, pH, light exposure). It is advisable to prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous buffer.

  • Adsorption to plasticware: Small molecules can sometimes adsorb to the surface of plastic tubes and plates. Using low-adhesion plasticware or including a small amount of a non-ionic surfactant (if compatible with your assay) might mitigate this.

  • Reaction with media components: Some components in your cell culture media or buffer could be reacting with this compound. A simplified buffer system could be used to test for this possibility.

Q3: I see a change in the color of my this compound solution over time. What does this indicate?

A change in color can be an indication of chemical degradation.[8] It is recommended to discard the solution and prepare a fresh one. To investigate the cause, you can perform a forced degradation study under different conditions (light, heat, pH) to see which factor induces the color change.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[9][10][11][12]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[11]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing should be adjusted based on the observed rate of degradation.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

    • The HPLC method should be able to separate the parent this compound peak from any degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point.

    • Identify and, if possible, characterize any major degradation products.

Data Presentation

Summarize the results of your forced degradation study in a table similar to the one below.

Stress ConditionTime (hours)% Remaining this compoundNumber of Degradation ProductsObservations (e.g., color change, precipitation)
0.1 M HCl, 60°C01000Clear, colorless
2
4
8
24
0.1 M NaOH, 60°C01000Clear, colorless
2
4
8
24
3% H₂O₂, RT01000Clear, colorless
2
4
8
24
60°C01000Clear, colorless
2
4
8
24
Photolysis01000Clear, colorless
2
4
8
24

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to thermal Thermal (60°C) prep_stock->thermal Expose to photo Photolysis (UV/Vis Light) prep_stock->photo Expose to sampling Collect Samples at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis data Calculate % Remaining this compound & Identify Degradants analysis->data

Caption: Workflow for a forced degradation study of this compound.

hypothetical_degradation_pathway cluster_products Potential Degradation Products CP481715 This compound (Quinoxaline Core) hydrolysis_prod Hydrolysis Product (e.g., Amide Cleavage) CP481715->hydrolysis_prod Acid/Base Hydrolysis photo_prod Photodegradation Product (e.g., Ring Modification) CP481715->photo_prod Light Exposure oxidation_prod Oxidation Product (e.g., N-oxide formation) CP481715->oxidation_prod Oxidizing Agent

Caption: Hypothetical degradation pathways for a quinoxaline-containing compound.

References

potential off-target effects of CP-481715

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CP-481715.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] It functions as a competitive and reversible antagonist, blocking the binding of natural ligands like CCL3 (MIP-1α) and CCL5 (RANTES) to CCR1.[1] This inhibition prevents downstream signaling events such as calcium mobilization, monocyte chemotaxis, and matrix metalloproteinase 9 (MMP-9) release.[1]

Q2: How selective is this compound for CCR1?

This compound demonstrates high selectivity for human CCR1. It is reported to be over 100-fold more selective for CCR1 compared to a panel of other G-protein coupled receptors (GPCRs), including related chemokine receptors.[1]

Q3: Has this compound been tested in clinical trials, and what is its safety profile?

Yes, this compound has undergone Phase I clinical evaluation in healthy male volunteers. The study found that single doses up to 3000 mg were well-tolerated. There were no consistent clinical effects on vital signs, and no significant prolongation of the corrected QT (QTc) interval was observed.

Q4: Are there any known off-target interactions for this compound?

Published literature on broad off-target screening of this compound is limited. However, a drug-drug interaction study revealed an interaction with P-glycoprotein (P-gp). The clearance of this compound was decreased when co-administered with cyclosporin (B1163), a known P-gp inhibitor, suggesting that this compound is a substrate of P-gp.

Additionally, a study on other CCR antagonists has shown cross-reactivity with α1-adrenergic receptors.[3] While this has not been specifically reported for this compound, it represents a potential off-target liability for this class of compounds that researchers should consider.

Troubleshooting Guide

Issue: I am observing unexpected cellular effects in my experiment that do not seem to be mediated by CCR1.

Possible Cause 1: Interaction with P-glycoprotein (P-gp)

  • Explanation: this compound is a substrate of the drug efflux transporter P-glycoprotein (P-gp). If your experimental system (e.g., cell lines) expresses high levels of P-gp, the intracellular concentration of this compound may be lower than expected. Conversely, if your system contains P-gp inhibitors, the intracellular concentration of this compound could be elevated, potentially leading to exaggerated on-target or off-target effects.

  • Troubleshooting Steps:

    • Assess P-gp Expression: Determine the P-gp expression level in your experimental model.

    • Use P-gp Controls: Include known P-gp substrates or inhibitors as controls in your experiments to assess the functional activity of the transporter.

    • Modulate P-gp Activity: If P-gp-mediated efflux is suspected, consider using a P-gp inhibitor (e.g., verapamil, cyclosporin A) to see if it potentiates the observed effect of this compound.

Possible Cause 2: Potential for α1-Adrenergic Receptor Antagonism

  • Explanation: Some CCR antagonists have been shown to exhibit off-target activity at α1-adrenergic receptors.[3] This could be relevant in experimental systems where α1-adrenergic signaling is active, such as in vascular smooth muscle cells or certain neuronal cell types.

  • Troubleshooting Steps:

    • Evaluate α1-Adrenergic Receptor Expression: Check for the expression of α1-adrenergic receptors in your experimental system.

    • Use α1-Adrenergic Controls: Include a known α1-adrenergic agonist (e.g., phenylephrine) and antagonist (e.g., prazosin) in your experiments to determine if the observed effect is related to this pathway.

    • Competitive Inhibition Assay: If you suspect an interaction, perform a competitive binding or functional assay with an α1-adrenergic agonist to see if this compound can block its effect.

Quantitative Data Summary

Table 1: On-Target Activity of this compound

ParameterValue (nM)SpeciesAssay Type
Kd9.2HumanRadiolabeled Binding
IC5074Human125I-labeled CCL3 Displacement
IC50210HumanGTPγS Incorporation
IC5071HumanCalcium Mobilization
IC5055HumanMonocyte Chemotaxis
IC5054HumanMMP-9 Release
IC50165HumanCD11b Up-regulation (Whole Blood)
IC5057HumanActin Polymerization (Whole Blood)

Data sourced from[1]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

  • Cell Culture: Culture CCR1-transfected cells to 80-90% confluency.

  • Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Wash the cells to remove excess dye and resuspend in the assay buffer. Add varying concentrations of this compound and incubate for a predetermined time (e.g., 15-30 minutes).

  • Ligand Stimulation: Add a CCR1 agonist (e.g., CCL3 or CCL5) at a concentration that elicits a submaximal response (e.g., EC80).

  • Data Acquisition: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: Calculate the inhibitory effect of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Chemotaxis Assay

  • Cell Preparation: Isolate primary monocytes from human peripheral blood or use a monocyte-like cell line expressing CCR1.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Compound and Ligand Addition: Add varying concentrations of this compound to the cell suspension. In the lower wells, add a CCR1 agonist (e.g., CCL3 or CCL5) as a chemoattractant.

  • Cell Migration: Add the cell suspension containing this compound to the upper wells and incubate the chamber at 37°C in a humidified incubator to allow for cell migration.

  • Quantification: After the incubation period, quantify the number of cells that have migrated to the lower wells. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescently labeled cell and measuring the fluorescence in the lower well.

  • Data Analysis: Determine the percentage of inhibition of chemotaxis for each concentration of this compound and calculate the IC50 value.

Visualizations

CCR1_Signaling_Pathway cluster_membrane Cell Membrane CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates CCL3_CCL5 CCL3 / CCL5 CCL3_CCL5->CCR1 Binds CP_481715 This compound CP_481715->CCR1 Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis MMP9_release MMP-9 Release Ca_mobilization->MMP9_release

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_troubleshooting Troubleshooting Workflow for Unexpected Effects Start Unexpected Cellular Effect Observed Check_Pgp Is P-gp expressed and functional in the experimental system? Start->Check_Pgp Pgp_Involvement Potential P-gp mediated efflux or inhibition Check_Pgp->Pgp_Involvement Yes Check_Alpha1 Is α1-adrenergic receptor expressed? Check_Pgp->Check_Alpha1 No Alpha1_Involvement Potential α1-adrenergic receptor antagonism Check_Alpha1->Alpha1_Involvement Yes On_Target Likely on-target CCR1 mediated effect Check_Alpha1->On_Target No

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Troubleshooting Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for calcium flux assays. While the principles discussed are broadly applicable, they are intended to directly support users of various calcium flux assay kits and protocols, including those working with specific compounds or internal assay designations such as CP-481715.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during calcium flux experiments.

Signal & Data Quality Issues

1. Why am I seeing a low signal or no response?

A weak or absent signal is a frequent issue. Several factors could be the cause.

  • Potential Causes & Troubleshooting Steps:

    • Suboptimal Agonist/Antagonist Concentration: Perform a dose-response curve to determine the optimal concentration (EC50 for agonists, IC50 for antagonists) for your specific cell type and receptor.[1] High agonist concentrations can sometimes overcome competitive antagonism.[1]

    • Low Receptor Expression: Confirm the expression levels of your target receptor (e.g., GPCR) on the cells using methods like Western Blot or Flow Cytometry.[1] Low receptor density will naturally lead to a weaker signal.[1]

    • Incorrect Dye or Dye Concentration: Ensure you are using a calcium indicator dye appropriate for your expected calcium concentration range.[2] Titrate the dye concentration to find the optimal balance between signal intensity and potential cytotoxicity.[3][4]

    • Inadequate Dye Loading: Optimize dye loading time and temperature. Inadequate incubation can lead to insufficient dye entering the cells.[3] For cell lines that actively pump out the dye, consider using an inhibitor like probenecid (B1678239) to improve dye retention.[5][6]

    • Instrument Settings: Check that the excitation and emission wavelengths on your plate reader or microscope are correctly set for the specific calcium indicator dye you are using.[7] Adjust the gain settings to ensure the signal is not too low to be detected or so high that it's saturated.[7][8]

    • Photobleaching: Minimize exposure of the dye-loaded cells to light before and during the assay to prevent photobleaching, which can diminish the fluorescent signal.[9][10][11] Using mounting medium with an antifade agent can help for microscopy applications.[10]

2. Why is my background fluorescence high?

High background can mask the true signal, leading to a poor signal-to-noise ratio.

  • Potential Causes & Troubleshooting Steps:

    • Incomplete Dye Hydrolysis: Ensure the AM ester form of the dye is completely cleaved by intracellular esterases, as the uncleaved form can contribute to background fluorescence. This may require optimizing incubation time.

    • Extracellular Dye: If your protocol includes a wash step, ensure it is performed thoroughly to remove any extracellular dye.[3] For no-wash assays, consider using a quencher dye to mask the fluorescence of extracellular calcium indicators.[12]

    • Autofluorescence: Cell culture media components like phenol (B47542) red and fetal bovine serum can be autofluorescent.[8] For the duration of the assay, consider switching to a phenol red-free medium or performing the measurement in a buffered salt solution (e.g., HBSS).[7][8]

    • Non-specific Dye Binding: This can be caused by using too high a concentration of the indicator dye.[3] Titrating the dye to a lower concentration can help reduce non-specific binding.[3]

3. My results are highly variable between wells/replicates. What's causing this?

Inconsistent results can make data interpretation difficult and unreliable.

  • Potential Causes & Troubleshooting Steps:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques to seed cells evenly across the microplate wells. Variations in cell density will lead to variability in the signal.[3]

    • Inconsistent Dye Loading: Uneven dye loading is a common problem.[9][11][13] Ensure that the dye solution is mixed thoroughly and that all wells are incubated for the same amount of time under the same conditions.

    • Cell Health: Poor or variable cell health across the plate can significantly impact results.[1][3] Only use cells that are healthy and in the logarithmic growth phase.[1]

    • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to "edge effects". To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or buffer.

    • Instrument Settings: If your plate reader allows, use a well-scanning feature to take multiple readings across the well and average them. This can correct for heterogeneous signal distribution due to uneven cell distribution.[8]

Cell-Related Issues

4. The cells are detaching from the plate during the assay.

Cell detachment can lead to a loss of signal and inaccurate readings.

  • Potential Causes & Troubleshooting Steps:

    • Forceful Reagent Addition: When adding agonist or other reagents, dispense them gently, especially if using an automated injector.[7] A forceful stream can dislodge adherent cells.[14]

    • Toxicity: High concentrations of the indicator dye, the test compound, or other assay components can be toxic to cells, causing them to die and detach.[14] Perform a cell viability assay (e.g., MTT) to check for cytotoxicity under your experimental conditions.[1]

    • Weak Adherence: Some cell lines are naturally weakly adherent. Using plates coated with an extracellular matrix protein (e.g., poly-D-lysine or fibronectin) can improve cell attachment. No-wash assay protocols are also recommended for weakly adherent cells.[15]

Data Presentation: Comparison of Common Calcium Indicators

Choosing the right fluorescent indicator is crucial for a successful calcium flux assay.[16] Below is a summary of commonly used dyes.

IndicatorTypeExcitation (nm)Emission (nm)Kd (approx.)Signal Increase (fold)Key Features
Fura-2 Ratiometric340 / 380510145 nMRatio-basedRatiometric measurement minimizes effects of uneven dye loading and leakage.[11][13][17] Requires a system capable of rapid wavelength switching.[16]
Indo-1 Ratiometric~350~405 / ~485230 nMRatio-basedWell-suited for flow cytometry.[9][11] Can be photounstable in microscopy.[9][11]
Fluo-4 Single Wavelength494516345 nM>100x[13][16]Bright signal, widely used for HTS and microscopy.[9][13] Minimal fluorescence at resting Ca2+ levels.[13]
Fluo-8 Single Wavelength490525~389 nM~200x[18]Brighter than Fluo-4, with improved cell permeability and less temperature sensitivity.[17][18]
Calbryte-520 Single Wavelength4925141200 nM~300x[18]Very bright with a high signal-to-noise ratio, suitable for no-wash protocols.[18]
Rhod-2 Single Wavelength552576570 nM>100xRed-shifted spectra reduce autofluorescence and allow for multiplexing with green fluorophores.[13] Often localizes to mitochondria.[13]

Experimental Protocols

General Protocol for a Microplate-Based Calcium Flux Assay

This protocol provides a general workflow. Specific parameters such as cell density, dye concentration, and incubation times should be optimized for your specific cell type and experimental conditions.

  • Cell Plating:

    • Harvest healthy, logarithmically growing cells.

    • Perform a cell count and determine viability.

    • Seed the cells into a black-walled, clear-bottom 96-well or 384-well microplate at a pre-optimized density.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). If required, include probenecid to prevent dye leakage.[6][12]

    • Remove the cell culture medium from the wells.

    • Add the dye-loading solution to each well.

    • Incubate for 60-90 minutes at 37°C or room temperature (as recommended for the specific dye) in the dark.

  • Compound Addition & Signal Reading (No-Wash Protocol Example):

    • Place the microplate into the fluorescence plate reader (e.g., FLIPR™, FlexStation).

    • Set the instrument parameters (excitation/emission wavelengths, read times, etc.).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's integrated fluidics, add the test compound (agonist or antagonist).

    • Continue to record the fluorescence signal kinetically for 1-3 minutes to capture the calcium response.

    • Optional: After the initial response, a second addition of a positive control agonist can be used to measure antagonist effects or a calcium ionophore (e.g., ionomycin) can be added to determine the maximum possible signal.[19][20]

  • Data Analysis:

    • Normalize the data by subtracting the baseline fluorescence from the peak fluorescence (ΔF) or by calculating the ratio of peak fluorescence to baseline fluorescence (F/F0).

    • Plot the response versus compound concentration to generate dose-response curves and calculate EC50 or IC50 values.

Visualizations

Signaling Pathway, Workflow, and Troubleshooting Diagrams

GPCR_Calcium_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Agonist Agonist GPCR GPCR (Gq-coupled) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_store [Ca²⁺] IP3R->Ca_store Opens channel Ca_store->Ca_release Influx into cytosol

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Calcium_Assay_Workflow start Start seed_cells 1. Seed Cells in Microplate start->seed_cells incubate_overnight 2. Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_dye 3. Prepare Dye Loading Solution incubate_overnight->prepare_dye load_cells 4. Load Cells with Calcium Indicator Dye prepare_dye->load_cells incubate_dye 5. Incubate (e.g., 60 min, 37°C) load_cells->incubate_dye read_plate 6. Read Plate - Establish Baseline - Add Compound - Record Kinetic Response incubate_dye->read_plate analyze 7. Analyze Data (e.g., ΔF/F₀, EC₅₀) read_plate->analyze end End analyze->end

Caption: General experimental workflow for a microplate-based calcium flux assay.

Troubleshooting_Low_Signal Start Problem: Low Signal-to-Noise Ratio CheckCells Are cells healthy and at correct density? Start->CheckCells CheckDye Is dye loading optimal? CheckCells->CheckDye Yes Sol_Cells Solution: - Use healthy, log-phase cells - Optimize cell seeding density CheckCells->Sol_Cells No CheckCompound Is compound concentration correct? CheckDye->CheckCompound Yes Sol_Dye Solution: - Titrate dye concentration - Optimize loading time/temp - Use probenecid if needed CheckDye->Sol_Dye No CheckInstrument Are instrument settings correct? CheckCompound->CheckInstrument Yes Sol_Compound Solution: - Perform dose-response curve - Confirm receptor expression CheckCompound->Sol_Compound No Sol_Instrument Solution: - Verify Ex/Em wavelengths - Adjust gain settings - Check for autofluorescence CheckInstrument->Sol_Instrument No

Caption: Troubleshooting logic for low signal-to-noise ratio in a calcium flux assay.

References

Technical Support Center: A Guide to Reproducible CP-481715 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving CP-481715, a potent and selective CCR1 antagonist. Our aim is to enhance the reproducibility of your findings by addressing common challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, reversible, and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1] Its mechanism of action involves binding to human CCR1, thereby blocking the downstream signaling induced by its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[2] This inhibition prevents inflammatory cell recruitment and activation, making it a valuable tool for studying inflammatory diseases.[1][2]

Q2: I am observing lower than expected potency (higher IC50) in my cell-based assay. What are the potential causes?

Several factors could contribute to this issue:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in your stock solution and does not precipitate upon dilution into your aqueous assay medium. It is recommended to prepare fresh dilutions for each experiment.

  • Agonist Concentration: If you are using an agonist to stimulate the cells, ensure you are using a concentration at or near the EC80. An excessively high agonist concentration can overcome the competitive antagonism of this compound.

  • Cell Health and Receptor Expression: Use cells that are in a healthy, logarithmic growth phase. Over-passaging of cells can lead to decreased receptor expression and altered signaling pathways.

  • Assay Incubation Times: Optimize the pre-incubation time with this compound to allow it to reach equilibrium with the receptor before adding the agonist. The agonist stimulation time should also be optimized to capture the peak response.

  • Presence of Serum: Serum contains various chemokines and growth factors that can interfere with the assay and mask the effect of this compound. It is advisable to conduct chemotaxis assays in serum-free media.

Q3: My this compound stock solution appears to have precipitated. Is it still usable?

Precipitation of the compound from a stock solution, especially after storage, can be a common issue. It is recommended to gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to redissolve the compound.[3] Before use, visually inspect the solution to ensure no particulate matter remains. For critical experiments, it is always best to prepare a fresh stock solution.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For long-term storage, it is advisable to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[3]

Q5: Are there known off-target effects for this compound?

This compound is reported to be highly selective for CCR1, with over 100-fold selectivity against a panel of other G-protein coupled receptors, including related chemokine receptors.[1][2] However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments to monitor for potential off-target activities.

Data Presentation

In Vitro Activity of this compound
AssayTarget/Cell LineLigandIC50 / KdReference
Radioligand BindingHuman CCR1-9.2 nM (Kd)[2]
Ligand DisplacementCCR1-transfected cells125I-labeled CCL374 nM (IC50)[1][2]
GTPγS IncorporationCCR1-expressing cellsCCL3/CCL5210 nM (IC50)[1][2]
Calcium MobilizationCCR1-expressing cellsCCL3/CCL571 nM (IC50)[1][2]
Monocyte ChemotaxisHuman MonocytesCCL3/CCL555 nM (IC50)[1][2]
MMP9 ReleaseHuman MonocytesCCL3/CCL554 nM (IC50)[1]
CD11b Up-regulationHuman Whole BloodCCL3165 nM (IC50)[1][2]
Actin PolymerizationHuman Whole BloodCCL357 nM (IC50)[1][2]

Experimental Protocols

General Protocol for a Cell-Based Chemotaxis Assay

This protocol provides a general guideline for assessing the inhibitory effect of this compound on chemokine-induced cell migration using a Boyden chamber or similar transwell system. Optimization of cell number, incubation time, and chemokine concentration is recommended for each cell type.

Materials:

  • Cells expressing CCR1 (e.g., human monocytes, THP-1 cells)

  • Chemotaxis chamber (e.g., 96-well transwell plate with 5 µm pores)

  • This compound

  • CCR1 Ligand (e.g., CCL3, CCL5)

  • Serum-free cell culture medium

  • DMSO (for stock solution)

  • Detection reagent (e.g., Calcein-AM)

Procedure:

  • Cell Preparation: Culture cells to a healthy state. On the day of the assay, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and ideally ≤ 0.1%.

  • Assay Setup:

    • In the lower chamber of the transwell plate, add the CCR1 ligand (chemoattractant) diluted in serum-free medium. Include a negative control with medium only.

    • In a separate plate, pre-incubate the cell suspension with the different concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

    • Carefully add the cell suspension containing this compound to the upper chamber of the transwell plate.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (typically 1-4 hours), allowing the cells to migrate through the porous membrane.

  • Detection:

    • After incubation, carefully remove the non-migrated cells from the top of the membrane.

    • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye like Calcein-AM, followed by reading the fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for Western Blotting to Assess Downstream Signaling

This protocol outlines a general method to assess the effect of this compound on the phosphorylation of downstream signaling molecules (e.g., Akt, ERK) following CCR1 activation.

Materials:

  • CCR1-expressing cells

  • This compound

  • CCR1 Ligand (e.g., CCL3)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment:

    • Plate CCR1-expressing cells and allow them to adhere and grow.

    • Serum-starve the cells for a few hours before the experiment.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 15-30 minutes.

    • Stimulate the cells with a CCR1 ligand (e.g., CCL3) for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on signaling.

Visualizations

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3/CCL5 CCL3/CCL5 CCR1 CCR1 CCL3/CCL5->CCR1 G_Protein G-Protein CCR1->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization triggers PKC PKC DAG->PKC activates Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival CP481715 This compound CP481715->CCR1

Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prep_Cells Prepare CCR1-expressing cells Preincubation Pre-incubate cells with this compound Prep_Cells->Preincubation Prep_Compound Prepare this compound stock and dilutions Prep_Compound->Preincubation Prep_Ligand Prepare CCR1 ligand (agonist) Stimulation Stimulate cells with CCR1 ligand Prep_Ligand->Stimulation Preincubation->Stimulation Incubation Incubate for assay duration Stimulation->Incubation Detection Measure downstream effect (e.g., migration, signaling) Incubation->Detection Data_Analysis Analyze data and determine IC50 Detection->Data_Analysis

Caption: General experimental workflow for studying the effects of this compound.

Troubleshooting_Guide Start Inconsistent or Unexpected Results Check_Compound Compound Integrity? Start->Check_Compound Check_Cells Cell Health & Receptor Expression? Check_Compound->Check_Cells Yes Solubility Check for precipitation. Prepare fresh stock/dilutions. Check_Compound->Solubility No Check_Assay Assay Conditions? Check_Cells->Check_Assay Yes Passage Use low passage number cells. Check viability. Check_Cells->Passage No Agonist_Conc Optimize agonist concentration (use EC80). Check_Assay->Agonist_Conc No Storage Verify storage conditions (-20°C for stock). Solubility->Storage Receptor_Level Confirm CCR1 expression (e.g., by flow cytometry). Passage->Receptor_Level Incubation_Times Optimize pre-incubation and stimulation times. Agonist_Conc->Incubation_Times Controls Include positive and negative controls. Incubation_Times->Controls

Caption: A logical troubleshooting guide for this compound experiments.

References

CP-481715 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-481715. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting dose-response curves and troubleshooting common issues encountered during experiments with this potent and selective CCR1 antagonist.

Frequently Asked Questions (FAQs)

Q1: My this compound dose-response curve is not a classic sigmoidal shape. What could be the cause?

A1: A non-sigmoidal dose-response curve can arise from several factors. A common atypical shape is a U-shaped or biphasic curve, where the response decreases at intermediate concentrations but increases at higher concentrations.

Potential Causes and Troubleshooting Steps:

  • Off-Target Effects: At high concentrations, this compound may interact with other cellular targets, leading to an unexpected response. Some chemokine receptor antagonists have been shown to interact with other receptors, such as α1-adrenoceptors.

    • Recommendation: Lower the maximum concentration of this compound in your assay. If possible, test for activity against a panel of related GPCRs to identify potential off-target interactions.

  • Cytotoxicity: High concentrations of any compound can induce cellular stress or death, which can confound the results of your primary assay. For example, a decrease in cell viability can appear as a reversal of the inhibitory effect in certain assay formats.

    • Recommendation: Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the concentration range where this compound is non-toxic to your cells.

  • Compound Precipitation: this compound may precipitate out of solution at high concentrations, leading to a decrease in the effective concentration and an apparent loss of activity.

    • Recommendation: Visually inspect your stock solutions and assay plates for any signs of precipitation. Determine the solubility of this compound in your specific assay buffer.

Q2: I am observing significant variability in my IC50 values for this compound between experiments. What are the likely sources of this variation?

A2: Variability in IC50 values is a common issue in cell-based assays. Several experimental parameters can influence the apparent potency of an antagonist.

Key Factors Influencing IC50 Values:

  • Cell Density: The number of cells seeded per well can impact the effective drug concentration per cell and influence the overall response.

  • Agonist Concentration: The concentration of the CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) used to stimulate the cells will directly affect the IC50 of the antagonist. Higher agonist concentrations will require higher antagonist concentrations for inhibition.

  • Incubation Time: The duration of cell exposure to both the antagonist and agonist can alter the observed inhibitory effect.

  • Assay-Specific Parameters: The choice of assay (e.g., calcium mobilization, chemotaxis, GTPγS binding) can yield different IC50 values due to differences in signaling pathway amplification and kinetics.[1][2]

Troubleshooting Flowchart for IC50 Variability:

Start High IC50 Variability CheckCellDensity Is Cell Density Consistent? Start->CheckCellDensity CheckAgonistConc Is Agonist Concentration (and EC50) Consistent? CheckCellDensity->CheckAgonistConc Yes CheckAssayProtocol Review Assay Protocol for Consistency CheckCellDensity->CheckAssayProtocol No CheckIncubationTime Are Incubation Times for Agonist and Antagonist Standardized? CheckAgonistConc->CheckIncubationTime Yes CheckAgonistConc->CheckAssayProtocol No OptimizeAssay Re-optimize Assay Conditions CheckIncubationTime->OptimizeAssay No Solution Consistent IC50 Values CheckIncubationTime->Solution Yes CheckAssayProtocol->OptimizeAssay OptimizeAssay->Solution

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q3: My chemotaxis assay results with this compound are not reproducible. What are some common pitfalls in this type of assay?

A3: Chemotaxis assays are notoriously sensitive to minor variations in experimental setup.

Common Issues and Solutions in Chemotaxis Assays:

IssuePotential CauseRecommended Solution
High background migration Cells are overly motile or the assay medium contains chemoattractants.Wash cells thoroughly and use a serum-free or low-serum medium for the assay.
No migration Cells are not healthy, the agonist is inactive, or the pore size of the membrane is incorrect.Check cell viability, test the agonist activity in another assay, and ensure the membrane pore size is appropriate for your cell type.
"Checkerboard" analysis shows chemokinesis instead of chemotaxis The agonist has diffused into the cell-containing chamber, eliminating the gradient.Ensure the assay is set up quickly and that there are no leaks between the chambers.
Edge effects in multi-well plates Uneven temperature or humidity across the plate.Use a humidified incubator and allow the plate to equilibrate to room temperature before adding cells.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeCell TypeAgonistIC50 (nM)Reference
Receptor Binding (Displacement)CCR1-transfected cells125I-labeled CCL374[1][2]
GTPγS IncorporationCCR1-transfected cellsCCL3/CCL5210[1][2]
Calcium MobilizationCCR1-transfected cellsCCL3/CCL571[1][2]
Monocyte ChemotaxisHuman MonocytesCCL3/CCL555[1][2]
MMP9 ReleaseHuman MonocytesCCL3/CCL554[1][2]
CD11b Up-regulation (whole blood)Human MonocytesCCL3165[1][2]
Actin Polymerization (whole blood)Human MonocytesCCL357[1][2]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

  • Cell Preparation: Plate CCR1-expressing cells (e.g., THP-1 or transfected HEK293) in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a pre-determined EC80 concentration of a CCR1 agonist (e.g., CCL3) to stimulate calcium influx.

  • Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the peak fluorescence response for each well and plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.

Protocol 2: Chemotaxis Assay (Boyden Chamber)

  • Chamber Preparation: Place a porous membrane (e.g., 5 µm pore size for monocytes) between the upper and lower chambers of the Boyden chamber apparatus.

  • Agonist Addition: Add assay medium containing a CCR1 agonist to the lower chamber.

  • Cell Preparation: Resuspend cells in assay medium. Pre-incubate the cells with various concentrations of this compound.

  • Cell Addition: Add the cell suspension to the upper chamber.

  • Incubation: Incubate the chamber for a sufficient time to allow for cell migration (e.g., 1-3 hours).

  • Cell Staining and Counting: Remove the membrane, fix, and stain the cells that have migrated to the lower side. Count the number of migrated cells in several fields of view for each condition.

  • Data Analysis: Plot the number of migrated cells against the log of the this compound concentration to calculate the IC50.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 CCR1 Signaling Pathway CCL3 CCL3 / CCL5 CCR1 CCR1 Receptor CCL3->CCR1 Binds G_protein Gαi/o Protein CCR1->G_protein Activates CP481715 This compound CP481715->CCR1 Blocks PLC PLC G_protein->PLC Chemotaxis Chemotaxis G_protein->Chemotaxis IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization

Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.

cluster_1 Dose-Response Experiment Workflow Prep_Cells Prepare and Plate CCR1-expressing Cells Add_Antagonist Add Serial Dilutions of this compound Prep_Cells->Add_Antagonist Incubate_Antagonist Pre-incubate Add_Antagonist->Incubate_Antagonist Add_Agonist Stimulate with CCR1 Agonist (e.g., CCL3) Incubate_Antagonist->Add_Agonist Incubate_Agonist Incubate for Assay Duration Add_Agonist->Incubate_Agonist Measure_Response Measure Functional Response Incubate_Agonist->Measure_Response Analyze_Data Analyze Data and Generate Dose-Response Curve Measure_Response->Analyze_Data

Caption: General experimental workflow for a this compound dose-response assay.

References

preventing CP-481715 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of CP-481715 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 and its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are implicated in the pathogenesis of inflammatory diseases like rheumatoid arthritis and multiple sclerosis.[2] By binding to CCR1, this compound blocks the downstream signaling pathways activated by these chemokines, which include G-protein activation, intracellular calcium mobilization, and ultimately, the chemotaxis (directed migration) of inflammatory cells.[1][2]

Q2: My this compound precipitated immediately after I added it to my cell culture medium. What is the likely cause?

Immediate precipitation upon addition of a this compound stock solution (typically in DMSO) to your aqueous cell culture medium is most often due to the compound's low aqueous solubility. This "crashing out" occurs when the concentration of this compound exceeds its solubility limit in the final medium. Several factors can contribute to this:

  • High Final Concentration: The intended experimental concentration of this compound may be too high for the aqueous environment of the cell culture medium.

  • Improper Dilution: Rapidly adding a concentrated DMSO stock to the medium can create localized areas of high compound concentration, triggering precipitation before it has a chance to disperse.

  • Stock Solution Concentration: Using a very highly concentrated stock solution can exacerbate the issue of localized concentration upon dilution.

Q3: I observed a precipitate in my media containing this compound after several hours of incubation. What could be the reason?

Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time:

  • Temperature Shifts: Moving plates between the incubator and a microscope stage can cause temperature fluctuations that may decrease the solubility of the compound.

  • pH Changes: The metabolic activity of cells can alter the pH of the medium. For pH-sensitive compounds, this can lead to a decrease in solubility.

  • Interaction with Media Components: this compound may interact with salts, amino acids, or proteins in the serum, forming less soluble complexes over time.[3]

  • Media Evaporation: Inadequate humidity control in the incubator can lead to evaporation of the medium, thereby increasing the concentration of this compound and other components, potentially exceeding its solubility limit.

Q4: What is the recommended solvent for preparing a this compound stock solution?

Q5: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies among different cell lines. However, a final DMSO concentration in the cell culture medium of less than 0.5%, and ideally below 0.1%, is generally considered safe for most cell types. It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.

Troubleshooting Guide

Use the following table to diagnose and resolve common issues with this compound precipitation.

Problem Potential Cause Solution
Immediate Precipitation Final concentration exceeds solubility limit.Lower the final working concentration of this compound.
Improper dilution technique.Pre-warm the media to 37°C. Add the this compound stock solution dropwise while gently swirling the media to ensure rapid and even distribution.
Stock solution is too concentrated.Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media.
Delayed Precipitation (after incubation) Compound instability in the aqueous environment.Perform media changes with freshly prepared this compound-containing media every 24-48 hours.
Interaction with media components.Consider using a different basal media formulation or serum-free media if compatible with your cell line.
Evaporation of media.Ensure proper humidification in the incubator to minimize evaporation.
Inconsistent experimental results Partial precipitation reducing the effective concentration.Visually inspect the media for any signs of precipitation before and during the experiment. If suspected, filter the media through a 0.22 µm syringe filter before adding it to the cells.
Inaccurate stock solution concentration.Verify the concentration of your stock solution. Prepare fresh stock solutions regularly and store them properly.

Data Presentation

Table 1: this compound Properties

PropertyValue
Molecular FormulaC₂₆H₃₁FN₄O₄
Molecular Weight482.55 g/mol
TargetCCR1
Kd for human CCR19.2 nM[1]

Table 2: Recommended Starting Conditions for this compound Stock Solutions

SolventRecommended Starting ConcentrationStorage
DMSO10 mMAliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
EthanolSolubility data not readily available. Empirical testing is recommended.Aliquot and store at -20°C or -80°C.

Note: The solubility of this compound in common solvents and cell culture media is not explicitly stated in the available resources. The recommendations above are based on general practices for poorly soluble small molecules. It is highly recommended to perform a solubility test to determine the maximum soluble concentration in your specific experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes a two-step dilution method to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution. (Molecular Weight = 482.55 g/mol )

    • Carefully weigh the powder and dissolve it in the appropriate volume of DMSO.

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution (e.g., 100 µM):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • In a sterile tube, add 99 µL of pre-warmed cell culture medium.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Mix immediately but gently by pipetting up and down or by flicking the tube. This creates a 100 µM intermediate solution with 1% DMSO.

  • Prepare the Final Working Concentration (e.g., 1 µM):

    • Add the required volume of the 100 µM intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 1 mL of 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of media.

    • The final DMSO concentration will be 0.01%.

    • Gently mix the final solution before adding it to your cells.

Protocol 2: Chemotaxis Assay to Evaluate this compound Efficacy

This protocol is adapted from general chemotaxis assay procedures and can be used to assess the inhibitory effect of this compound on CCR1-mediated cell migration.

Materials:

  • Cells expressing CCR1 (e.g., monocytes, THP-1 cells)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Chemoattractant (e.g., human CCL3 or CCL5)

  • This compound

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

  • Cell viability stain (e.g., Calcein-AM)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Preparation:

    • Culture CCR1-expressing cells to a sufficient density.

    • On the day of the assay, harvest the cells and wash them with chemotaxis buffer.

    • Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

  • Compound and Chemoattractant Preparation:

    • Prepare serial dilutions of this compound in chemotaxis buffer. A typical concentration range to test would be from 0.1 nM to 1 µM to generate a dose-response curve.

    • Prepare the chemoattractant (e.g., CCL3) at a final concentration that induces a submaximal chemotactic response (this needs to be determined empirically, but a starting point could be 10-50 ng/mL).

  • Assay Setup:

    • Add the chemoattractant solution to the lower wells of the chemotaxis chamber.

    • In separate tubes, pre-incubate the cell suspension with the different concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

    • Add the cell suspension (containing the compound or vehicle) to the upper chamber of the transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow for cell migration (typically 1-4 hours, this should be optimized for your cell type).

  • Quantification of Cell Migration:

    • After incubation, carefully remove the upper chamber.

    • Wipe away the non-migrated cells from the top side of the membrane with a cotton swab.

    • Migrated cells on the bottom side of the membrane can be fixed, stained (e.g., with DAPI), and counted under a microscope.

    • Alternatively, for a higher-throughput method, a fluorescent-based detection can be used. Lyse the migrated cells and quantify the fluorescence using a plate reader after staining with a fluorescent dye like Calcein-AM prior to the assay.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value for this compound.

Visualizations

CCR1_Signaling_Pathway CCR1 Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3 CCL3 / CCL5 CCR1 CCR1 CCL3->CCR1 Binds & Activates CP481715 This compound CP481715->CCR1 Binds & Inhibits G_protein G-protein (Gi/o) CCR1->G_protein Activates PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC PKC IP3_DAG->PKC NFkB NF-κB PKC->NFkB Chemotaxis Chemotaxis (Cell Migration) NFkB->Chemotaxis Ca_mobilmobilization Ca_mobilmobilization Ca_mobilmobilization->Chemotaxis

Caption: CCR1 signaling and its inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation cluster_immediate Immediate Precipitation Solutions cluster_delayed Delayed Precipitation Solutions start Precipitation Observed immediate_precip Immediate Precipitation? start->immediate_precip delayed_precip Delayed Precipitation immediate_precip->delayed_precip No lower_conc Lower Final Concentration immediate_precip->lower_conc Yes fresh_media Use Freshly Prepared Media delayed_precip->fresh_media two_step_dilution Use Two-Step Dilution lower_conc->two_step_dilution less_conc_stock Prepare Less Concentrated Stock two_step_dilution->less_conc_stock end Problem Resolved less_conc_stock->end change_media Consider Different Media Formulation fresh_media->change_media humidify Ensure Proper Incubator Humidity change_media->humidify humidify->end

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Assessing CP-481715 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing the effects of CP-481715 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific questions and issues that may arise when evaluating the cytotoxic or cytostatic potential of this compound.

Q1: What is the primary mechanism of action for this compound?

A: this compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). Its primary mechanism is to block the binding of natural ligands, such as chemokines CCL3 (MIP-1α) and CCL5 (RANTES), to the CCR1 receptor. This action inhibits downstream signaling pathways involved in processes like calcium mobilization, monocyte chemotaxis, and inflammatory responses. It is not a traditional cytotoxic agent that directly induces cell death by damaging DNA or disrupting the cell cycle.

Q2: I am not observing significant cell death in my cancer cell lines when using this compound. Is this an expected result?

A: Yes, this is a plausible and expected outcome. Since this compound's primary function is to block a specific signaling pathway, its effect may be cytostatic rather than cytotoxic .[1][2] A cytostatic effect means the compound inhibits cell proliferation and division without directly killing the cells.[3] In contrast, cytotoxic agents cause direct cell death.[3] The CCR1 pathway can be involved in tumor cell proliferation and migration, so blocking it may lead to a reduction in cell growth rate rather than widespread cell death.[4][5]

Q3: How can I distinguish between a cytotoxic and a cytostatic effect?

A: To differentiate between these two effects, it is recommended to use multiple assay types that measure different cellular endpoints:

  • Metabolic Assays (e.g., MTT, XTT, MTS): These measure the metabolic activity of a cell population.[6] A decrease in signal can indicate either cell death or a reduction in proliferation.

  • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These assays measure the release of intracellular components from damaged cells, which is a direct indicator of cytotoxicity.[7] If you see a reduced signal in your MTT assay but no increase in LDH release, the effect is likely cytostatic.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These measure the amount of ATP in viable cells, which correlates with cell number. This method is often more sensitive than colorimetric assays.[7]

  • Direct Cell Counting: Using a hemocytometer or an automated cell counter over a time course can directly measure changes in cell number, providing clear evidence for proliferation inhibition.

Q4: My results show high variability between replicate wells. What are the common causes?

A: High variability is a common issue in plate-based assays and can stem from several factors:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between seeding replicates to prevent settling.

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially with small volumes.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media concentration. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and use only the inner wells for your experiment.[8]

  • Incomplete Solubilization of Formazan (B1609692) (MTT Assay): If using an MTT assay, ensure the formazan crystals are fully dissolved before reading the plate. Use an orbital shaker or gentle pipetting to aid dissolution.[7][8]

Q5: The absorbance readings in my MTT assay are unexpectedly high, even at high concentrations of this compound. What could be wrong?

A: Unusually high absorbance or viability readings can be caused by compound interference or other artifacts:

  • Direct MTT Reduction: The test compound itself might chemically reduce the MTT reagent, leading to a false positive signal for cell viability.[8] To test for this, set up control wells containing culture medium, MTT, and this compound at the same concentrations used in your experiment, but without any cells.[9] If you see a color change, the compound is interfering with the assay.

  • Compound Precipitation: If this compound precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings. Visually inspect the wells under a microscope for any precipitate.

  • Contamination: Bacterial or yeast contamination can also reduce MTT, leading to high background readings.[10] Always ensure aseptic techniques.

Q6: The purple formazan crystals in my MTT assay are not dissolving completely. How can I fix this?

A: Incomplete formazan solubilization leads to inaccurate and variable readings.[8] To improve this, ensure you are using a sufficient volume of a high-quality solubilization solvent like DMSO or an acidified isopropanol (B130326) solution. After adding the solvent, agitate the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[8] Gentle pipetting can also help break up crystal clumps.

Data Presentation: Biological Activity of this compound

While direct cytotoxic IC50 values for this compound are not widely reported, its antagonistic activity against the CCR1 receptor is well-characterized. The following table summarizes key IC50 values from the literature. These concentrations can serve as a reference range for designing your cytotoxicity or cell proliferation experiments.

ParameterCell SystemIC50 Value (nM)Reference
Displacement of 125I-labeled CCL3CCR1-transfected cells74[11]
Inhibition of Calcium MobilizationCCR1-transfected cells71[11]
Inhibition of Monocyte ChemotaxisHuman monocytes55[11]
Inhibition of MMP9 ReleaseHuman monocytes54[11]
Inhibition of CD11b Up-regulationHuman whole blood165[11]
Inhibition of Actin PolymerizationHuman whole blood57[11]

Experimental Protocols

Protocol 1: MTT Cytotoxicity/Cytostatic Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell line of interest in appropriate culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[12]

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phenol red-free medium (recommended to reduce background)[8]

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include "vehicle-only" control wells (containing the same concentration of DMSO as the highest drug concentration) and "medium-only" blank wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[13]

  • Data Analysis: Subtract the average absorbance of the "medium-only" blank from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Alternative Assays
  • Lactate Dehydrogenase (LDH) Assay: Measures the activity of LDH released from the cytosol of damaged cells into the culture medium. This is a direct measure of cytotoxicity due to loss of membrane integrity.[7]

  • ATP-Based Luminescence Assay: Measures ATP levels, which are a strong indicator of metabolically active, viable cells. This method is highly sensitive and less prone to interference from colored compounds.[7]

Visualizations

Signaling and Experimental Workflows

CCR1_Signaling_Pathway cluster_membrane Cell Membrane CCR1 CCR1 Receptor G_Protein G-Protein Coupling CCR1->G_Protein Ligands Chemokines (CCL3, CCL5) Ligands->CCR1 Binds & Activates CP481715 This compound CP481715->CCR1 Blocks Downstream Downstream Signaling (e.g., Ca²+ Mobilization) G_Protein->Downstream Response Cellular Response (Chemotaxis, Proliferation) Downstream->Response Cytotoxicity_Workflow start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Treat cells with This compound dilutions incubate1->treat incubate2 4. Incubate for exposure period (24-72h) treat->incubate2 assay 5. Perform viability assay (e.g., add MTT reagent) incubate2->assay read 6. Solubilize & Read Absorbance assay->read analyze 7. Analyze Data (% Viability vs. Control) read->analyze end End analyze->end Troubleshooting_Tree issue Issue: Unexpectedly High Viability/Absorbance q1 Run 'Compound + Media' control (no cells). Is there a color change? issue->q1 a1_yes Conclusion: Compound directly reduces MTT reagent. q1->a1_yes Yes q2 Inspect wells under microscope. Is precipitate visible? q1->q2 No sol1 Solution: Use an alternative assay (LDH, ATP-based, or cell counting). a1_yes->sol1 a2_yes Conclusion: Compound precipitation is scattering light. q2->a2_yes Yes a3_no Conclusion: Effect is likely cytostatic, not cytotoxic. Or cells are resistant. q2->a3_no No sol2 Solution: Check compound solubility in media. Consider solvent change. a2_yes->sol2 sol3 Solution: Confirm with a direct cytotoxicity assay (e.g., LDH). a3_no->sol3

References

Technical Support Center: CP-481715 Vehicle Control for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-481715 in in vitro assays. Proper vehicle control is critical for obtaining accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, reversible, and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] It binds to human CCR1 with a high affinity, having a dissociation constant (Kd) of 9.2 nM.[1][2] By blocking CCR1, this compound inhibits the downstream signaling triggered by chemokine ligands such as CCL3 and CCL5. This includes blocking calcium mobilization, monocyte chemotaxis, and the release of matrix metalloproteinase 9 (MMP-9).[1][2] this compound demonstrates over 100-fold selectivity for CCR1 compared to other G-protein-coupled receptors.[1][2]

Q2: What is the recommended vehicle for dissolving this compound for in vitro assays?

For most nonpolar small molecules like this compound, the recommended solvent for creating stock solutions for in vitro assays is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

The tolerance to DMSO is highly cell-line dependent. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, while a concentration of 0.1% or lower is considered safe for almost all cell types, including sensitive primary cells.[3][4][5] It is strongly recommended to perform a vehicle dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line and assay duration.[6]

Q4: How do I perform a vehicle (DMSO) dose-response experiment?

To determine the optimal DMSO concentration for your experiments, follow this general protocol:

  • Cell Plating: Seed your cells at the desired density in a multi-well plate.

  • Prepare DMSO Dilutions: Create a serial dilution of DMSO in your cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Include a "medium-only" control.

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned experiment with this compound.

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead staining assay.

  • Data Analysis: Normalize the results to the "medium-only" control. The highest DMSO concentration that does not cause a significant decrease in cell viability is the maximum recommended concentration for your experiments.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in the Vehicle Control Group

Potential Cause Troubleshooting Step
DMSO concentration is too high. Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your specific cell line. For most cell lines, the final DMSO concentration should not exceed 0.5%, with ≤0.1% being ideal.[3][4][5]
Poor quality or improperly stored DMSO. Use anhydrous, high-purity DMSO. Store it in small aliquots at -20°C to prevent water absorption and degradation.
Cell culture contamination (e.g., mycoplasma). Regularly test your cell lines for mycoplasma contamination.
Suboptimal cell health. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent or have been passaged too many times.

Issue 2: this compound Appears to Have No Effect or Reduced Potency

Potential Cause Troubleshooting Step
Compound precipitation. Prepare a fresh stock solution of this compound in 100% anhydrous DMSO. When preparing the final working concentration, add the stock solution to the pre-warmed medium and mix thoroughly to avoid precipitation. A serial dilution approach is recommended.
Incorrect compound concentration. Verify the calculations for your stock and working solutions. Ensure accurate pipetting.
Degraded compound. Store the this compound stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Cell line does not express functional CCR1. Confirm CCR1 expression in your cell line using techniques like qPCR, western blot, or flow cytometry.

Issue 3: High Variability Between Replicate Wells

Potential Cause Troubleshooting Step
Inconsistent cell seeding. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Avoid "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile PBS.
Inaccurate pipetting of vehicle or compound. Use calibrated pipettes and proper pipetting techniques.
Compound precipitation. Visually inspect the wells for any signs of precipitation after adding the compound.

Data Presentation

Table 1: In Vitro Activity of this compound

AssayTargetCell TypeIC50 (nM)
Radioligand DisplacementHuman CCR1CCR1-transfected cells74
Calcium MobilizationHuman CCR1CCR1-transfected cells71
Monocyte ChemotaxisHuman CCR1Monocytes55
MMP-9 ReleaseHuman CCR1Monocytes54
GTPγS IncorporationHuman CCR1CCR1-transfected cells210
CD11b Up-regulationHuman CCR1Monocytes (in whole blood)165
Actin PolymerizationHuman CCR1Monocytes (in whole blood)57

Data compiled from[1][2]

Table 2: General Guidelines for Final DMSO Concentrations in In Vitro Assays

Final DMSO ConcentrationPotential EffectsRecommendation
≤ 0.1%Generally considered safe for most cell lines with minimal effects on cell health and function.[3][4]Highly Recommended for all assays, especially for sensitive cell types and long-term experiments.
0.1% - 0.5%Tolerated by many robust, immortalized cell lines for standard assay durations (24-72 hours).[3]Acceptable for many applications. Always confirm with a vehicle dose-response experiment for your specific cell line.
> 0.5%Increased risk of cytotoxicity, off-target effects, and alterations in gene expression and cell signaling.Use with Caution. Only if absolutely necessary for compound solubility and for short-duration assays. Thorough validation is required.

Experimental Protocols

1. Calcium Mobilization Assay

This protocol is a general guideline for measuring Gq-coupled receptor activation, which can be adapted for Gi-coupled receptors like CCR1 by using cells co-expressing a promiscuous G-protein such as Gα16 or a chimeric G-protein.

  • Diagram of Workflow:

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Treatment & Measurement A Seed cells in a black, clear-bottom 96-well plate B Incubate overnight A->B D Add dye solution to cells B->D C Prepare calcium-sensitive dye loading solution C->D E Incubate for 1 hour at 37°C D->E G Add this compound (antagonist) to cells and incubate E->G F Prepare serial dilutions of This compound and agonist (CCL3/CCL5) F->G H Add agonist (CCL3/CCL5) G->H I Measure fluorescence in a plate reader H->I

Caption: Workflow for a calcium mobilization assay.

  • Methodology:

    • Cell Seeding: Seed cells expressing CCR1 (and a suitable G-protein) into a black, clear-bottom 96-well plate and incubate overnight.

    • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 1 hour at 37°C.

    • Compound Preparation: Prepare serial dilutions of this compound. Also, prepare the CCR1 agonist (e.g., CCL3 or CCL5) at a concentration that elicits a submaximal response (e.g., EC80).

    • Antagonist Treatment: Wash the cells to remove excess dye. Add the diluted this compound solutions to the respective wells and incubate for the desired time.

    • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add the CCR1 agonist to all wells (except for the negative control) and immediately begin measuring the fluorescence intensity over time.

    • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound and determine the IC50 value.

2. Chemotaxis Assay (Transwell Migration Assay)

This protocol measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

  • Diagram of Workflow:

G cluster_setup Assay Setup cluster_cell_prep Cell Preparation cluster_migration Migration cluster_quantification Quantification A Add chemoattractant (CCL3/CCL5) to the lower chamber of a Transwell plate D Add cell suspension to the upper chamber (insert) A->D B Harvest and resuspend cells C Pre-incubate cells with This compound or vehicle B->C C->D E Incubate for 2-4 hours D->E F Remove non-migrated cells from the top of the insert E->F G Stain and quantify migrated cells in the lower chamber F->G

Caption: Workflow for a Transwell chemotaxis assay.

  • Methodology:

    • Assay Setup: Add cell culture medium containing a chemoattractant (e.g., CCL3 or CCL5) to the lower wells of a Transwell plate.

    • Cell Preparation: Harvest cells (e.g., monocytes or a monocytic cell line) and resuspend them in a serum-free medium.

    • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or the vehicle control.

    • Cell Seeding: Add the cell suspension to the upper chamber (the insert with a porous membrane).

    • Incubation: Incubate the plate for a period sufficient to allow cell migration (typically 2-4 hours) at 37°C.

    • Quantification: Remove the inserts. The migrated cells in the lower chamber can be quantified by lysing the cells and using a fluorescent dye (e.g., CyQuant) or by direct cell counting after staining.

    • Data Analysis: Determine the percentage of inhibition of cell migration for each concentration of this compound and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway of CCR1 and Inhibition by this compound

G cluster_ligand cluster_receptor cluster_inhibitor cluster_downstream Downstream Signaling Ligand CCL3 / CCL5 CCR1 CCR1 Receptor Ligand->CCR1 Binds G_Protein G-protein activation (Gαi) CCR1->G_Protein Activates CP481715 This compound CP481715->CCR1 Blocks Ca_Mobilization Calcium Mobilization G_Protein->Ca_Mobilization Chemotaxis Chemotaxis G_Protein->Chemotaxis MMP_Release MMP-9 Release G_Protein->MMP_Release

Caption: CCR1 signaling and its inhibition by this compound.

Logical Workflow for Troubleshooting Vehicle Control Issues

G Start Unexpected result with This compound experiment CheckVehicle Does the vehicle-only control show unexpected effects (e.g., toxicity)? Start->CheckVehicle HighConc Vehicle concentration may be too high CheckVehicle->HighConc Yes BadReagent Vehicle reagent may be of poor quality or contaminated CheckVehicle->BadReagent Yes CellIssue Cell health or contamination may be the issue CheckVehicle->CellIssue Yes CompoundIssue Issue may be with the This compound compound (e.g., precipitation, degradation) CheckVehicle->CompoundIssue No RunTitration Perform vehicle dose-response assay HighConc->RunTitration UseNewReagent Use fresh, high-purity vehicle BadReagent->UseNewReagent CheckCells Check cell health and test for mycoplasma CellIssue->CheckCells CheckCompound Troubleshoot compound preparation and storage CompoundIssue->CheckCompound

Caption: Decision tree for troubleshooting vehicle control problems.

References

Technical Support Center: Minimizing Variability in CP-481715 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in in vivo studies involving the CCR1 antagonist, CP-481715.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, reversible, and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1] Its mechanism of action involves binding to CCR1 and blocking the downstream signaling induced by its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[1] This inhibition prevents the recruitment of leukocytes to sites of inflammation, making it a compound of interest for inflammatory diseases.[2][3]

Q2: What is the appropriate animal model for in vivo studies with this compound?

A2: this compound is highly specific for human CCR1 (hCCR1) and does not effectively inhibit the murine CCR1 receptor. Therefore, it is essential to use human CCR1 transgenic mice (hCCR1 knock-in mice) for in vivo efficacy studies to ensure the compound can interact with its target.[4]

Q3: What are the most common sources of variability in in vivo studies with compounds like this compound?

A3: Variability in in vivo studies can stem from several factors:

  • Compound-related factors: As a poorly soluble compound, the formulation and administration of this compound can significantly impact its absorption and bioavailability, leading to high variability. Inconsistent suspension, particle size, and choice of vehicle are common issues.[5][6]

  • Biological factors: Differences in animal genetics, age, sex, health status, and microbiome can all contribute to varied responses.[2]

  • Procedural factors: Inconsistencies in animal handling, dosing technique (e.g., oral gavage), timing of administration, and environmental conditions (e.g., housing, diet, light cycles) can introduce significant variability.[5]

  • Food effects: The presence or absence of food can alter the absorption of poorly soluble drugs. It is crucial to standardize feeding and fasting protocols.[5]

Q4: How can I convert an in vitro IC50 value for this compound to an appropriate in vivo dose?

A4: There is no direct equation to convert an in vitro IC50 value to an in vivo dose.[7] The optimal in vivo dose depends on the compound's pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties in the specific animal model. A dose-response study is the most reliable method to determine the effective dose. However, literature can provide a starting point. For this compound, an ED50 of 0.2 mg/kg has been reported for inhibiting CCL3-induced neutrophil infiltration in hCCR1 transgenic mice.[4]

Troubleshooting Guides

Issue 1: High Variability in Plasma Drug Concentrations
Potential Cause Troubleshooting Steps
Inconsistent Formulation Ensure the suspension is homogeneous before each dose. Use a consistent method for preparation, including particle size reduction if necessary. Validate the stability of the formulation over the dosing period.
Improper Oral Gavage Technique Ensure all personnel are thoroughly trained in oral gavage to minimize stress and prevent incorrect administration (e.g., tracheal delivery). Consider using palatable formulations for voluntary consumption to reduce stress.[8][9] Pre-coating gavage needles with sucrose (B13894) may also reduce animal stress.[10]
Variable Food Intake Implement a strict and consistent fasting protocol for all animals before dosing. Reintroduce food at a standardized time point after administration.[5]
Animal Health and Stress Acclimatize animals to the facility, housing, and handling procedures before the start of the study. Monitor animal health closely throughout the experiment.[5]
Issue 2: Lack of Efficacy or Inconsistent Results
Potential Cause Troubleshooting Steps
Suboptimal Dose Conduct a dose-response study to determine the optimal dose for the desired biological effect in your specific model.
Poor Bioavailability Re-evaluate the formulation and vehicle. For poorly soluble compounds, consider using vehicles such as a solution of DMSO/polyethylene glycol (PEG) or a suspension in methylcellulose (B11928114).[11][12][13]
Incorrect Animal Model Confirm the use of human CCR1 transgenic mice, as this compound is not effective against murine CCR1.[4]
Variability in Inflammatory Response Standardize the induction of the inflammatory model to ensure a consistent baseline. Use appropriate positive and negative controls in each experimental cohort.

Data Presentation

Table 1: In Vitro Potency and In Vivo Efficacy of this compound

ParameterValueSpeciesAssayReference
Kd 9.2 nMHumanRadiolabeled binding to CCR1[1]
IC50 74 nMHuman125I-labeled CCL3 displacement from CCR1-transfected cells[1]
IC50 55 nMHumanMonocyte chemotaxis[1]
IC50 54 nMHumanMMP9 release[1]
ED50 0.2 mg/kgMouse (hCCR1 transgenic)Inhibition of CCL3-induced neutrophil infiltration[4]

Note: Publicly available in vivo pharmacokinetic data for this compound in mice (e.g., Cmax, Tmax, AUC) is limited. The provided ED50 serves as a guidance for efficacy studies.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol is a general guideline for preparing a suspension of a poorly soluble compound like this compound. The optimal vehicle should be determined empirically.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 10% DMSO/90% corn oil)

  • Mortar and pestle (optional, for particle size reduction)

  • Sterile tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Weigh the this compound powder accurately.

  • Triturate the powder with a mortar and pestle to a fine, uniform consistency, if necessary, to aid in suspension.

  • Prepare the vehicle. For a 0.5% methylcellulose solution, gradually add the methylcellulose powder to heated sterile water while stirring, then allow it to cool to form a clear solution.

  • Add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle to the paste while continuously mixing (vortexing or stirring) to form a uniform suspension.

  • Continuously stir the suspension using a magnetic stirrer during the dosing procedure to ensure homogeneity and prevent settling of the compound.

Protocol 2: In Vivo Study Workflow for this compound

This protocol outlines a general workflow for an in vivo study using this compound in a mouse model of inflammation.

1. Animal Acclimatization and Randomization:

  • House the human CCR1 transgenic mice in a controlled environment for at least one week to acclimatize.
  • Randomly assign animals to treatment groups (vehicle control, this compound low dose, this compound high dose, etc.).

2. Induction of Inflammation:

  • Induce the inflammatory response using a standardized and validated model (e.g., delayed-type hypersensitivity, air pouch model).

3. Dosing:

  • Prepare the this compound formulation as described in Protocol 1.
  • Administer the formulation or vehicle control to the respective groups via oral gavage at the predetermined dose and time. Ensure the suspension is well-mixed before each administration.

4. Monitoring and Sample Collection:

  • Monitor the animals for clinical signs and body weight changes.
  • At the study endpoint, collect relevant samples (e.g., blood for pharmacokinetic analysis, tissue for histology and inflammatory marker analysis).

5. Data Analysis:

  • Analyze the collected data using appropriate statistical methods to determine the effect of this compound on the inflammatory response.

Mandatory Visualizations

CCR1 Signaling Pathway

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3/CCL5 CCL3/CCL5 CCR1 CCR1 CCL3/CCL5->CCR1 Binds G_Protein G-Protein CCR1->G_Protein Activates PLC PLC G_Protein->PLC PLA2 PLA₂ G_Protein->PLA2 Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization PKC PKC PLC->PKC Cellular_Response Cellular Response (Chemotaxis, MMP9 Release) Ca_Mobilization->Cellular_Response PKC->Cellular_Response PLA2->Cellular_Response CP481715 This compound CP481715->CCR1 Inhibits

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow to Minimize Variability

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_post_study Post-Study Phase A 1. Define Clear Objectives and Endpoints B 2. Power Analysis for Sample Size Calculation A->B C 3. Standardize Protocols (Dosing, Scoring, etc.) B->C D 4. Animal Acclimatization (≥ 1 week) C->D E 5. Randomize Animals to Groups D->E F 6. Blind Experimenters to Treatment E->F G 7. Consistent Animal Handling and Environment F->G H 8. Standardized Formulation and Dosing Technique G->H I 9. Consistent Sample Collection & Processing H->I J 10. Appropriate Statistical Analysis I->J

Caption: Logical workflow for designing and executing robust in vivo studies.

References

CP-481715 degradation products and their impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with CP-481715. It addresses potential issues related to the degradation of this compound and offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound, particularly in the solid state, is lactonization.[1] This is an intramolecular cyclization reaction where the amide bond is cleaved, and a lactone ring is formed. This process can be influenced by environmental factors such as humidity.

Q2: What is the likely structure of the main degradation product?

The main degradation product is a lactone. The synthesis of this compound involves the aminolysis of a lactone precursor.[1][2] Therefore, the degradation is likely a reversible reaction where this compound cyclizes back to this precursor.

Q3: How does humidity affect the stability of solid this compound?

Studies have shown that the rate of degradant formation in solid this compound is sensitive to relative humidity (RH). Exposure to high RH can increase the rate of degradation.[1] It is recommended to store solid this compound in a desiccated environment.

Q4: Is there information available on the stability of this compound in solution?

While specific studies on the solution stability of this compound under various conditions (e.g., pH, temperature, light) are not extensively detailed in publicly available literature, it is crucial to assess its stability in your specific experimental buffers and conditions. As a general precaution, solutions should be prepared fresh and protected from light.

Q5: What is the biological activity of the this compound degradation products?

There is currently no publicly available data on the biological activity of the degradation products of this compound, including the lactone degradant. It is unknown whether these products retain any activity as CCR1 antagonists. When investigating the biological effects of this compound, it is important to use a pure, undegraded sample to ensure that the observed effects are solely attributable to the parent compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.

This could be due to the degradation of this compound in your stock solutions or assay buffer.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound before each experiment. Avoid using old solutions that may have undergone degradation.

  • Assess Stock Solution Stability: If you must store stock solutions, perform a stability study by aliquoting the solution and storing it under different conditions (e.g., -20°C, 4°C, room temperature) and for different durations. Test the activity of these aged solutions against a freshly prepared one.

  • Check Buffer Compatibility: Assess the stability of this compound in your assay buffer. Incubate the compound in the buffer for the duration of your experiment and then analyze for degradation (see Issue 2).

  • Use High-Purity Compound: Ensure the purity of your starting material. If possible, obtain a certificate of analysis from the supplier.

Issue 2: Appearance of unknown peaks in chromatography (HPLC/UPLC/LC-MS) analysis.

The presence of extra peaks in your chromatogram may indicate the presence of degradation products.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Sample: Run a chromatogram of a freshly prepared solution of this compound to establish a baseline and confirm the retention time of the parent compound.

  • Perform Forced Degradation Studies: To tentatively identify potential degradation products, you can perform forced degradation studies. This involves subjecting solutions of this compound to stress conditions such as acid, base, oxidation, heat, and light. Analysis of these stressed samples can help in identifying the retention times of the degradation products.

  • Optimize Chromatographic Method: Ensure your chromatographic method is capable of separating the parent compound from its potential degradation products. A stability-indicating method should be developed and validated.

Data Presentation

Table 1: Summary of Known Stability Information for this compound

ConditionFormStability ConcernRecommendation
High HumiditySolidIncreased rate of lactonization.[1]Store in a desiccated environment.
SolutionSolutionPotential for hydrolysis and other degradation pathways.Prepare solutions fresh. Protect from light. Assess stability in your specific buffer.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a suitable stability-indicating HPLC or UPLC method. A method with a photodiode array (PDA) detector is recommended to assess peak purity.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify new peaks, which are potential degradation products.

  • The peak area of the parent compound will decrease as degradation proceeds.

Visualizations

G Degradation Pathway of this compound CP481715 This compound (Amide) Lactone Lactone Degradation Product CP481715->Lactone Lactonization (Intramolecular Cyclization) Humidity High Relative Humidity Humidity->CP481715 Promotes

Caption: Degradation pathway of this compound to its lactone product.

G Troubleshooting Workflow for Inconsistent Biological Activity Start Inconsistent or Low Biological Activity Q1 Are you using a freshly prepared solution? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you confirmed the stability of this compound in your assay buffer? A1_Yes->Q2 Sol1 Prepare a fresh solution of this compound. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the purity of the compound confirmed? A2_Yes->Q3 Sol2 Perform a stability study in the assay buffer. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider other experimental variables. A3_Yes->End Sol3 Obtain a certificate of analysis or re-purify the compound. A3_No->Sol3 Sol3->End

Caption: Workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Ensuring Consistent CP-481715 Activity Across Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent and reliable results when working with the CCR1 antagonist, CP-481715.

Frequently Asked Questions (FAQs)

Q1: We are observing variable inhibitory effects of this compound on chemokine-induced cell migration between different batches. What could be the cause?

A1: Batch-to-batch variability in the activity of this compound can stem from several factors. Firstly, verify the purity and integrity of each batch. Impurities or degradation products could interfere with the compound's activity. Secondly, ensure accurate and consistent preparation of stock solutions and dilutions. The solubility and stability of this compound in your chosen solvent should be confirmed. Finally, variations in experimental conditions, such as cell passage number, serum concentration in the media, and chemokine ligand quality, can significantly impact the observed inhibitory effects. A full validation of a new batch against a previously validated one is recommended.

Q2: How can we perform a quality control check on a new batch of this compound to ensure its activity is comparable to our previous batches?

A2: To ensure the consistent activity of a new batch of this compound, it is recommended to perform a side-by-side comparison with a previously validated batch. A dose-response experiment in a key functional assay, such as a calcium mobilization assay or a chemotaxis assay, is ideal.[1][2] Calculate the IC50 value for both the new and the old batch. The IC50 values should be within an acceptable range of each other. It is also good practice to obtain a certificate of analysis (CoA) from the supplier for each new batch, which should provide information on purity and identity.

Q3: Our IC50 values for this compound in a calcium mobilization assay are higher than what is reported in the literature. What are the potential reasons?

A3: Several factors could contribute to higher than expected IC50 values. Ensure that the concentration of the chemokine ligand (e.g., CCL3 or CCL5) used to stimulate the cells is not excessively high, as this compound is a competitive antagonist.[2] The optimal concentration of the stimulating ligand should be at its EC50 or EC80 to allow for competitive inhibition. Additionally, check the health and CCR1 expression levels of your cells. Lower receptor expression can lead to a reduced window for inhibition. Finally, review your experimental protocol, including incubation times and the specifics of your calcium indicator dye, to ensure they are optimized for your cell type.

Q4: What is the mechanism of action of this compound and how does this relate to potential experimental variability?

A4: this compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] It functions by binding to CCR1 and preventing the binding of its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[2] This action blocks downstream signaling pathways, including G-protein activation, calcium mobilization, and ultimately, cell migration.[1][2] Understanding this competitive antagonism is crucial, as the observed potency (IC50) will be dependent on the concentration of the competing chemokine ligand used in the assay. Variations in ligand concentration between experiments will lead to shifts in the measured IC50 of this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound across various functional assays as reported in the literature. These values can be used as a benchmark for validating the activity of new batches.

Assay TypeLigand/StimulusTarget Cell/SystemReported IC50/KdReference
Radioligand Binding (Kd)-Human CCR19.2 nM[2]
Radioligand Displacement125I-labeled CCL3CCR1-transfected cells74 nM[1][2]
GTPγS IncorporationCCL3/CCL5CCR1-expressing cells210 nM[2]
Calcium MobilizationCCL3/CCL5CCR1-expressing cells71 nM[2]
Monocyte ChemotaxisCCL3/CCL5Human Monocytes55 nM[2]
MMP-9 ReleaseCCL3/CCL5Human Monocytes54 nM[2]
CD11b Up-regulationCCL3Human Whole Blood165 nM[2]
Actin PolymerizationCCL3Human Whole Blood57 nM[2]

Experimental Protocols

Calcium Mobilization Assay for this compound Activity Validation

Objective: To determine the IC50 value of this compound by measuring its ability to inhibit chemokine-induced intracellular calcium mobilization in CCR1-expressing cells.

Materials:

  • CCR1-expressing cells (e.g., THP-1 cells or a stable CCR1-transfected cell line)

  • This compound (new and reference batches)

  • Chemokine ligand (e.g., human CCL3 or CCL5)

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • Pluronic F-127

  • Microplate reader with fluorescence detection capabilities

Methodology:

  • Cell Preparation: Culture CCR1-expressing cells to a sufficient density. On the day of the experiment, harvest and wash the cells with assay buffer.

  • Dye Loading: Resuspend the cells in assay buffer containing the calcium indicator dye and Pluronic F-127. Incubate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Preparation: Prepare a serial dilution of this compound (both new and reference batches) in assay buffer. Also, prepare a solution of the chemokine ligand at a concentration of 2x its predetermined EC80.

  • Assay Plate Setup: Add the dye-loaded cells to the wells of a microplate.

  • Compound Incubation: Add the serially diluted this compound solutions to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the microplate in the reader and begin recording the baseline fluorescence.

  • Ligand Addition: Add the 2x chemokine ligand solution to the wells to initiate the calcium flux.

  • Data Acquisition: Continue recording the fluorescence signal for a sufficient duration to capture the peak response.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis Assay for this compound Functional Assessment

Objective: To evaluate the ability of this compound to inhibit the migration of CCR1-expressing cells towards a chemokine gradient.

Materials:

  • CCR1-expressing cells (e.g., primary human monocytes or a suitable cell line)

  • This compound (new and reference batches)

  • Chemokine ligand (e.g., human CCL3 or CCL5)

  • Chemotaxis chamber (e.g., Boyden chamber or similar transwell system)

  • Cell culture medium with low serum

  • Cell staining and counting reagents

Methodology:

  • Cell Preparation: Harvest and resuspend CCR1-expressing cells in low-serum medium.

  • Compound Incubation: Incubate the cells with various concentrations of this compound (new and reference batches) for 30 minutes at 37°C.

  • Chemotaxis Chamber Setup: Add the chemokine ligand to the lower chamber of the chemotaxis plate. Place the transwell insert into the well.

  • Cell Seeding: Add the pre-incubated cells to the upper chamber of the transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (typically 1-3 hours).

  • Cell Quantification: After incubation, remove the non-migrated cells from the top of the insert. Stain the migrated cells on the underside of the membrane.

  • Data Analysis: Count the number of migrated cells in multiple fields of view for each condition. Plot the number of migrated cells against the this compound concentration to determine the IC50 value.

Visualizations

cluster_0 This compound Quality Control Workflow NewBatch Receive New Batch of this compound CoA Review Certificate of Analysis (Purity, Identity) NewBatch->CoA StockPrep Prepare Stock Solution (e.g., in DMSO) CoA->StockPrep FunctionalAssay Perform Functional Assay (e.g., Calcium Mobilization) StockPrep->FunctionalAssay IC50 Calculate IC50 for Both Batches FunctionalAssay->IC50 RefBatch Use Validated Reference Batch as Control RefBatch->FunctionalAssay Compare Compare IC50 Values IC50->Compare Accept Batch Accepted for Use Compare->Accept Within acceptable range Reject Batch Rejected - Contact Supplier Compare->Reject Outside acceptable range

Caption: Workflow for quality control testing of a new this compound batch.

cluster_1 This compound Mechanism of Action in CCR1 Signaling CCL3_CCL5 Chemokines (CCL3, CCL5) CCR1 CCR1 Receptor CCL3_CCL5->CCR1 Binds and Activates CP481715 This compound CP481715->Inhibition G_protein G-protein Activation CCR1->G_protein Activates Ca_Mobilization Calcium Mobilization G_protein->Ca_Mobilization Cell_Migration Cell Migration Ca_Mobilization->Cell_Migration Inhibition->CCR1 Blocks Binding

Caption: Signaling pathway showing this compound antagonism of CCR1.

References

Technical Support Center: CP-481715 Efficacy and the Impact of Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the CCR1 antagonist, CP-481715. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in-vitro experiments, with a specific focus on the impact of serum on the compound's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and reversible antagonist of the C-C chemokine receptor type 1 (CCR1).[1] Its mechanism of action involves binding to CCR1 and blocking the downstream signaling induced by its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[1] This inhibition prevents inflammatory responses such as calcium mobilization, monocyte chemotaxis, and the release of matrix metalloproteinase 9 (MMP-9).[1]

Q2: How does the presence of serum in my cell culture medium affect the apparent potency (IC50) of this compound?

The presence of serum can potentially decrease the apparent potency of this compound, a phenomenon known as a "serum shift." This is primarily due to the binding of the small molecule to serum proteins, most notably albumin. When bound to these proteins, the compound is not available to interact with its target receptor, CCR1. Therefore, a higher total concentration of the compound is required to achieve the same level of inhibition as in a serum-free environment.

Q3: Is there quantitative data available on the serum shift for this compound?

Q4: What are the typical downstream signaling events inhibited by this compound?

This compound has been shown to inhibit several key signaling events downstream of CCR1 activation, including:

  • Guanosine 5'-O-(thiotriphosphate) incorporation (IC50 = 210 nM)[1]

  • Calcium mobilization (IC50 = 71 nM)[1]

  • Monocyte chemotaxis (IC50 = 55 nM)[1]

  • Matrix metalloproteinase 9 (MMP-9) release (IC50 = 54 nM)[1]

  • CCL3-induced CD11b up-regulation in human whole blood (IC50 = 165 nM)[1]

  • Actin polymerization in human whole blood (IC50 = 57 nM)[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Observed IC50 of this compound is significantly higher than published values. Presence of serum in the assay medium: Serum proteins can bind to this compound, reducing its free concentration and apparent potency.1. Perform the assay in serum-free or low-serum (e.g., 0.1-0.5% BSA) medium to establish a baseline IC50. 2. Conduct a serum shift assay by measuring the IC50 in the presence of varying concentrations of serum (e.g., 1%, 5%, 10% FBS or human serum) to quantify the impact of serum protein binding.
Cell health and viability are poor: Unhealthy or dying cells can lead to inconsistent and unreliable assay results.1. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. 2. Optimize cell seeding density to avoid overgrowth or sparse cultures.
Incorrect assay setup or execution: Errors in reagent preparation, incubation times, or plate reading can lead to inaccurate IC50 values.1. Carefully review and follow the detailed experimental protocol. 2. Ensure proper mixing of all reagents. 3. Use appropriate positive and negative controls in your assay.
High variability between replicate wells. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable responses.1. Ensure the cell suspension is homogenous before and during seeding. 2. Use a calibrated multichannel pipette for cell seeding.
Edge effects on the microplate: Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations.1. Avoid using the outermost wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or water to maintain humidity.
No or very weak inhibition observed at expected concentrations. Degradation of this compound: Improper storage or handling of the compound can lead to loss of activity.1. Store the compound as recommended by the supplier. 2. Prepare fresh stock solutions and working dilutions for each experiment.
Low expression of CCR1 on the cells: The cell line used may not express sufficient levels of the CCR1 receptor.1. Confirm CCR1 expression on your target cells using techniques like flow cytometry or western blotting. 2. Consider using a cell line known to express high levels of CCR1.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Functional Assays

AssayCell Type/MatrixIC50 (nM)Reference
125I-labeled CCL3 DisplacementCCR1-transfected cells74[1]
GTPγS IncorporationCCR1-transfected cells210[1]
Calcium MobilizationCCR1-transfected cells71[1]
Monocyte ChemotaxisHuman Monocytes55[1]
MMP-9 ReleaseHuman Monocytes54[1]
CD11b Up-regulationHuman Whole Blood165[1]
Actin PolymerizationHuman Whole Blood57[1]

Experimental Protocols

Monocyte Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the inhibitory effect of this compound on the migration of monocytes towards a chemoattractant gradient, both in the presence and absence of serum.

Materials:

  • Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)

  • This compound

  • Chemoattractant: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES)

  • Assay Medium (Serum-Free): RPMI 1640 + 0.5% Bovine Serum Albumin (BSA)

  • Assay Medium (Serum-Containing): RPMI 1640 + 10% Fetal Bovine Serum (FBS)

  • 24-well plate with 5 µm pore size cell culture inserts (e.g., Transwell®)

  • Fluorescence plate reader

  • Cell viability stain (e.g., Calcein-AM)

Procedure:

  • Cell Preparation:

    • Culture cells to a sufficient density.

    • For serum-free conditions, starve the cells in Assay Medium (Serum-Free) for 2-4 hours prior to the assay.

    • Resuspend the cells in the appropriate assay medium (serum-free or serum-containing) at a concentration of 1 x 106 cells/mL.

  • Compound Preparation:

    • Prepare a 2X stock solution of this compound at various concentrations in the corresponding assay medium.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of assay medium containing the chemoattractant (e.g., 10 ng/mL CCL3). Include a negative control with assay medium only.

    • In a separate plate, mix 100 µL of the cell suspension with 100 µL of the 2X this compound solution (or vehicle control) and incubate for 30 minutes at 37°C.

    • Carefully place the cell culture inserts into the wells of the 24-well plate.

    • Add 200 µL of the pre-incubated cell/compound mixture to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the inserts.

    • Quantify the number of migrated cells in the lower chamber using a cell viability stain like Calcein-AM according to the manufacturer's protocol and read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot the percentage of inhibition of migration against the log concentration of this compound.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

Serum Protein Binding Assay (Equilibrium Dialysis)

This protocol provides a method to quantify the binding of this compound to serum proteins.

Materials:

  • This compound

  • Human serum

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • LC-MS/MS system for quantification

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the human serum and PBS with this compound to the desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (<0.1%).

  • Equilibrium Dialysis Setup:

    • Add the this compound-spiked human serum to the donor chamber of the equilibrium dialysis device.

    • Add PBS to the receiver chamber.

    • Assemble the device according to the manufacturer's instructions.

  • Incubation:

    • Incubate the device at 37°C with gentle shaking for 4-6 hours to allow the system to reach equilibrium.

  • Sample Analysis:

    • After incubation, collect samples from both the donor (serum) and receiver (PBS) chambers.

    • Analyze the concentration of this compound in both samples using a validated LC-MS/MS method. The concentration in the receiver chamber represents the unbound (free) drug concentration.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following formula: fu = Concentration in receiver chamber / Concentration in donor chamber

    • The percentage of protein binding can be calculated as: % Bound = (1 - fu) * 100

Visualizations

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL3 CCL3 / CCL5 CCR1 CCR1 CCL3->CCR1 Binds G_protein Gαi/βγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates Actin_polymerization Actin Polymerization G_protein->Actin_polymerization Regulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Contributes to MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activates MAPK_pathway->Chemotaxis Contributes to Actin_polymerization->Chemotaxis Leads to CP481715 This compound CP481715->CCR1 Inhibits

Caption: Simplified signaling pathway of CCR1 and the inhibitory action of this compound.

Experimental_Workflow_Serum_Shift start Start: Prepare Cells and Reagents prepare_assay_sf Prepare Assay Plates (Serum-Free Medium) start->prepare_assay_sf prepare_assay_s Prepare Assay Plates (Serum-Containing Medium) start->prepare_assay_s add_cpd_sf Add this compound Dilutions (Serum-Free) prepare_assay_sf->add_cpd_sf add_cpd_s Add this compound Dilutions (Serum-Containing) prepare_assay_s->add_cpd_s add_cells_sf Add Cells add_cpd_sf->add_cells_sf add_cells_s Add Cells add_cpd_s->add_cells_s incubate_sf Incubate add_cells_sf->incubate_sf incubate_s Incubate add_cells_s->incubate_s readout_sf Measure Assay Readout incubate_sf->readout_sf readout_s Measure Assay Readout incubate_s->readout_s analyze_sf Calculate IC50 (Serum-Free) readout_sf->analyze_sf analyze_s Calculate IC50 (Serum-Containing) readout_s->analyze_s compare Compare IC50s and Calculate Serum Shift analyze_sf->compare analyze_s->compare

Caption: Experimental workflow for determining the serum shift of this compound.

References

Technical Support Center: CP-481715 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CP-481715 in functional assays. The information is tailored to address common issues, particularly low signal, that may be encountered during experiments.

I. General Troubleshooting & FAQs

This section addresses common problems that can lead to a low or absent signal across different functional assays for this compound.

Q1: We are not observing any inhibitory effect of this compound in our assay. What are the potential primary causes?

A1: A complete lack of signal can stem from several fundamental issues:

  • Compound Inactivity: Ensure the integrity of your this compound stock. The compound is a potent and selective CCR1 antagonist. Improper storage or handling may have led to degradation.

  • Incorrect Receptor Expression: Confirm that the cell line used in your assay expresses functional human CCR1. This compound is specific for human CCR1 and will not inhibit murine CCR1.

  • Suboptimal Assay Conditions: The assay may not be optimized for detecting CCR1 antagonism. This can include incorrect concentrations of chemokine, cells, or other critical reagents.

  • Inactive Chemokine Ligand: The chemokine (e.g., CCL3, CCL5) used to stimulate the receptor may have lost its activity.

Q2: The signal window in our assay is very narrow, making it difficult to assess the inhibitory effect of this compound. How can we improve it?

A2: A narrow assay window, or low signal-to-noise ratio, can be improved by optimizing several parameters:

  • Cell Density: Titrate the number of cells per well. Too few cells will produce a weak signal, while too many can lead to overcrowding and altered cell health.

  • Chemokine Concentration: Determine the optimal chemokine concentration. Using a concentration that gives a maximal or sub-maximal response (EC80) is often ideal for antagonist assays.

  • Incubation Times: Optimize the incubation times for both the antagonist (this compound) and the chemokine.

  • Reagent Quality: Ensure all reagents, including buffers and media, are of high quality and freshly prepared.

II. Assay-Specific Troubleshooting

This section provides detailed troubleshooting advice for specific functional assays used to characterize this compound.

A. Calcium Mobilization Assay

Q3: We are observing a weak or no calcium signal upon chemokine stimulation, even before adding this compound. What could be the issue?

A3: A weak initial calcium signal is a common problem. Here are some potential causes and solutions:

  • Low Receptor Expression: The level of CCR1 expression on your cells may be insufficient to generate a robust calcium signal.

  • Dye Loading Issues: Ensure that the calcium-sensitive dye (e.g., Fluo-4 AM) is loaded correctly and is not being actively pumped out by the cells. The use of probenecid (B1678239) can help with dye retention in some cell lines.

  • Cell Health: Unhealthy or over-confluent cells will not respond optimally. Ensure cells are in the logarithmic growth phase and have high viability.

  • Constitutive Receptor Activity: Some GPCRs, including CCR1, can exhibit constitutive (agonist-independent) activity, which can lead to receptor internalization and a dampened response to subsequent agonist stimulation.

Troubleshooting Table: Calcium Mobilization Assay

Problem Potential Cause Recommended Solution
Low Signal Low CCR1 expressionUse a cell line with higher CCR1 expression or consider transient transfection.
Inefficient dye loadingOptimize dye concentration and incubation time. Use probenecid if necessary.
Poor cell healthUse cells with high viability from a fresh culture.
Constitutive receptor internalizationMinimize pre-stimulation incubation times.
High Background AutofluorescenceUse phenol (B47542) red-free media. Check for autofluorescence of the compound.
Spontaneous calcium oscillationsEnsure consistent cell density and health.
B. Chemotaxis Assay

Q4: We see very little cell migration towards the chemokine, making it impossible to measure inhibition by this compound. What should we troubleshoot?

A4: Low cell migration in a chemotaxis assay can be due to several factors:

  • Suboptimal Chemokine Gradient: A stable and appropriate chemokine gradient is crucial for directed cell migration.

  • Incorrect Pore Size: The pore size of the transwell insert must be appropriate for the cell type being used.

  • Low Cell Motility: The cells themselves may have low intrinsic migratory capacity.

  • Serum in Media: The presence of serum in the upper chamber can mask the effect of the chemokine, as serum is a potent chemoattractant.

Troubleshooting Table: Chemotaxis Assay

Problem Potential Cause Recommended Solution
Low Migration Weak chemokine gradientOptimize chemokine concentration in the lower chamber.
Inappropriate pore sizeSelect a pore size that is optimal for your specific cell type.
Low cell motilityEnsure cells are healthy and consider using a more motile cell line if possible.
Serum interferenceUse serum-free media in the upper chamber.
High Background Migration Spontaneous migrationIncrease the stringency of the assay (e.g., shorter incubation time).
Chemokinesis vs. ChemotaxisPerform a checkerboard analysis to distinguish between directed and random migration.
C. GTPγS Binding Assay

Q5: The agonist-stimulated GTPγS binding is very low, close to the basal level. How can we improve the signal?

A5: A low signal in a GTPγS binding assay can be challenging. Here are some key areas to focus on:

  • Membrane Preparation Quality: The quality of the cell membrane preparation is critical. Ensure that the membranes are prepared from cells with high CCR1 expression and are stored correctly.

  • Suboptimal Reagent Concentrations: The concentrations of GDP, Mg2+, and NaCl can significantly impact the assay window. These should be empirically optimized for the CCR1 system.

  • Inactive [35S]GTPγS: The radiolabeled GTPγS can degrade over time. Use a fresh stock to ensure high activity.

  • High Basal Activity: Some receptor systems have high constitutive activity, leading to high basal GTPγS binding, which can mask the agonist-stimulated signal.

Troubleshooting Table: GTPγS Binding Assay

Problem Potential Cause Recommended Solution
Low Signal Poor membrane qualityPrepare fresh membranes from a high-expressing cell line.
Suboptimal reagent concentrationsTitrate GDP, Mg2+, and NaCl to find the optimal concentrations.
Degraded [35S]GTPγSUse a fresh aliquot of radioligand.
High Background High constitutive receptor activityOptimize assay conditions to minimize basal signaling.
Non-specific binding of [35S]GTPγSInclude a non-specific binding control with a high concentration of unlabeled GTPγS.

III. Experimental Protocols & Data

A. Key Experimental Parameters for this compound

The following table summarizes key quantitative data for this compound from published literature.

Parameter Value Assay
Kd 9.2 nMRadiolabeled binding to human CCR1
IC50 74 nMDisplacement of 125I-labeled CCL3
IC50 210 nMGTPγS incorporation
IC50 71 nMCalcium mobilization
IC50 55 nMMonocyte chemotaxis
IC50 54 nMMMP9 release
B. Detailed Methodologies

1. Calcium Mobilization Assay Protocol

This protocol provides a general framework for assessing the inhibitory effect of this compound on chemokine-induced calcium mobilization.

  • Cell Preparation:

    • Plate CCR1-expressing cells in a black-walled, clear-bottom 96-well plate at an optimized density.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium and add the dye-loading solution to each well.

    • Incubate for 1 hour at 37°C in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the wells and incubate for 15-30 minutes.

  • Chemokine Stimulation and Signal Detection:

    • Prepare the chemokine agonist (e.g., CCL3 or CCL5) at a concentration that elicits a sub-maximal response (e.g., EC80).

    • Using a fluorescence plate reader with an integrated liquid handler, inject the chemokine agonist into the wells.

    • Measure the fluorescence intensity kinetically for 1-2 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the response against the concentration of this compound to determine the IC50 value.

2. Chemotaxis Assay Protocol (Boyden Chamber)

This protocol outlines a standard procedure for a chemotaxis assay to evaluate the effect of this compound.

  • Preparation:

    • Place transwell inserts with an appropriate pore size into a 24-well plate.

    • Add media containing the chemokine agonist to the lower chamber.

    • In the upper chamber, add a suspension of CCR1-expressing cells in serum-free media.

    • Add serial dilutions of this compound to the upper chamber with the cells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined optimal time to allow for cell migration.

  • Cell Staining and Quantification:

    • Remove the transwell inserts and wipe the top of the membrane to remove non-migrated cells.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the number of migrated cells in several fields of view for each insert.

  • Data Analysis:

    • Calculate the average number of migrated cells for each condition.

    • Plot the number of migrated cells against the concentration of this compound to determine the IC50 value.

3. GTPγS Binding Assay Protocol

This protocol describes a filtration-based GTPγS binding assay to measure the inhibition of G-protein activation by this compound.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line with high CCR1 expression.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, serial dilutions of this compound, and the chemokine agonist in an assay buffer containing GDP, MgCl2, and NaCl.

    • Incubate to allow for binding.

  • Initiation of Reaction:

    • Add [35S]GTPγS to each well to start the reaction.

    • Incubate at 30°C for 30-60 minutes.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding and plot it against the concentration of this compound to calculate the IC50 value.

IV. Visualizations

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine (CCL3/CCL5) Chemokine (CCL3/CCL5) CCR1 CCR1 Chemokine (CCL3/CCL5)->CCR1 Binds & Activates This compound This compound This compound->CCR1 Antagonist (Blocks Binding) G_Protein Gαiβγ CCR1->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Cellular_Response Cellular Response (e.g., Chemotaxis) DAG->Cellular_Response Ca_Release->Cellular_Response Troubleshooting_Workflow Start Low Signal in Assay Check_Compound 1. Check this compound Integrity Start->Check_Compound Check_Cells 2. Verify Cell Health & CCR1 Expression Check_Compound->Check_Cells Check_Ligand 3. Confirm Chemokine Activity Check_Cells->Check_Ligand Optimize_Assay 4. Optimize Assay Parameters Check_Ligand->Optimize_Assay Assay_Specific Assay-Specific Troubleshooting Optimize_Assay->Assay_Specific Calcium Calcium Mobilization Assay_Specific->Calcium Chemotaxis Chemotaxis Assay_Specific->Chemotaxis GTP GTPγS Binding Assay_Specific->GTP Solution Improved Signal Calcium->Solution Chemotaxis->Solution GTP->Solution Calcium_Assay_Workflow Start Start Seed_Cells Seed CCR1-expressing cells Start->Seed_Cells Load_Dye Load with Calcium-sensitive dye Seed_Cells->Load_Dye Add_Antagonist Add this compound Load_Dye->Add_Antagonist Add_Agonist Add Chemokine Agonist Add_Antagonist->Add_Agonist Measure_Fluorescence Measure Fluorescence Add_Agonist->Measure_Fluorescence Analyze_Data Analyze Data (IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Validation & Comparative

A Comparative Analysis of CP-481715 and Other CCR1 Antagonists for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 1 (CCR1) has long been a focal point in the quest for novel therapeutics for inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and transplant rejection. Its role in mediating the migration of leukocytes to sites of inflammation has made it an attractive target for small molecule antagonists. This guide provides a detailed comparison of CP-481715, a potent and selective CCR1 antagonist, with other notable CCR1 antagonists that have entered clinical development, including BX471, MLN3897, AZD4818, and CCX354. We present a comprehensive overview of their performance based on available experimental data, detail key experimental methodologies, and visualize the underlying biological pathways.

In Vitro Potency and Selectivity: A Head-to-Head Comparison

The in vitro activity of a CCR1 antagonist is a critical determinant of its potential therapeutic efficacy. Key parameters include its binding affinity to the CCR1 receptor (expressed as Kd or Ki) and its functional inhibition of chemokine-induced cellular responses (expressed as IC50).

This compound demonstrates high affinity for human CCR1 with a dissociation constant (Kd) of 9.2 nM.[1][2] It effectively displaces the natural ligand CCL3 from CCR1-transfected cells with an IC50 of 74 nM.[1][2] Functionally, it is a potent inhibitor of several CCL3- and CCL5-mediated cellular responses, including calcium mobilization, monocyte chemotaxis, and matrix metalloproteinase 9 (MMP-9) release, with IC50 values in the nanomolar range.[1][2] A key feature of this compound is its high selectivity, showing over 100-fold greater affinity for CCR1 compared to other G-protein coupled receptors, including related chemokine receptors.[1][2]

Other CCR1 antagonists have also shown promise in preclinical studies. BX471 is a potent antagonist with a reported inhibitory constant (Ki) of 1 nM for human CCR1 and exhibits 250-fold selectivity over other chemokine receptors like CCR2, CCR5, and CXCR4.[3][4] It effectively inhibits CCL3-induced calcium mobilization with an IC50 of 5.8 nM in cells expressing human CCR1.[3][5] CCX354 also displays high affinity for CCR1, with a Ki of 1.5 nM in a radioligand binding assay using human monocytes.[6][7]

The following tables summarize the available quantitative data for a direct comparison of these CCR1 antagonists.

Table 1: Comparative Binding Affinities of CCR1 Antagonists

CompoundBinding Affinity (Kd/Ki)Receptor SourceReference
This compoundKd: 9.2 nMHuman CCR1[1][2]
BX471Ki: 1 nMHuman CCR1[3][4][8]
BX471Ki: 215 nMMouse CCR1[3][5]
CCX354Ki: 1.5 nMHuman Monocytes[6][7]

Note: Kd (dissociation constant) and Ki (inhibitory constant) are both measures of binding affinity, with lower values indicating higher affinity. Direct comparison should be made with caution due to potential differences in experimental conditions.

Table 2: Comparative Functional Inhibitory Potency (IC50) of CCR1 Antagonists

CompoundAssayLigandCell TypeIC50Reference
This compound125I-CCL3 DisplacementCCL3CCR1-transfected cells74 nM[1][2]
This compoundCalcium MobilizationCCL3/CCL5CCR1-transfected cells71 nM[1][2]
This compoundMonocyte ChemotaxisCCL3/CCL5Human Monocytes55 nM[1][2]
This compoundMMP-9 ReleaseCCL3/CCL5Human Monocytes54 nM[1][2]
This compoundCD11b Up-regulation (Whole Blood)CCL3Human Monocytes165 nM[1][2]
BX471Calcium MobilizationMIP-1α/CCL3Human CCR1-expressing cells5.8 nM[3]
BX471Calcium MobilizationMIP-1α/CCL3Mouse CCR1-expressing cells198 nM[3][5]
CCX354ChemotaxisCCL15THP-1 cells1.4 nM[6]

Pharmacokinetic Properties

The in vivo performance of a drug is heavily influenced by its pharmacokinetic profile. While comprehensive, directly comparable data is limited, available information provides insights into the oral bioavailability and half-life of these CCR1 antagonists.

Table 3: Comparative Pharmacokinetic Parameters of CCR1 Antagonists

CompoundParameterSpeciesValueReference
This compoundHalf-lifeNot SpecifiedNot Specified
BX471Oral BioavailabilityDog~60%[8]
BX471Half-lifeDog~3 hours[8]
CCX354Half-lifeHuman~7 hours (at 300 mg dose)[7][9]

Clinical Trial Outcomes: A Mixed Landscape

Several of these CCR1 antagonists have advanced into clinical trials for various inflammatory conditions, with mixed results.

  • This compound (Pfizer): Investigated for rheumatoid arthritis, a Phase II trial did not demonstrate significant clinical efficacy.[10]

  • BX471 (Berlex/Schering AG): A Phase II trial in patients with relapsing-remitting multiple sclerosis failed to show a significant treatment difference for the primary endpoint of reducing newly active lesions on MRI scans.[11]

  • MLN3897 (Millennium): In a Phase IIa study for rheumatoid arthritis, MLN3897, in combination with methotrexate (B535133), did not show a discernible improvement in ACR20 response rates compared to placebo, despite achieving high levels of CCR1 occupancy.[12][13]

  • AZD4818 (AstraZeneca): A Phase II trial of inhaled AZD4818 in patients with moderate to severe COPD did not show any beneficial treatment effect on lung function or other clinical outcomes.[14][15]

  • CCX354 (ChemoCentryx): A Phase II trial (CARAT-2) in patients with rheumatoid arthritis showed that CCX354 was generally well-tolerated and demonstrated evidence of clinical activity.[16][17][18][19] In a prespecified population, the ACR20 response at week 12 was 56% for the 200 mg once-daily group compared to 30% for the placebo group.[16][17]

Table 4: Summary of Clinical Trial Outcomes for CCR1 Antagonists

CompoundIndicationPhaseOutcomeReference
This compoundRheumatoid ArthritisIILack of significant efficacy[10]
BX471Multiple SclerosisIIFailed to meet primary endpoint[11]
MLN3897Rheumatoid ArthritisIIaNo discernible activity[12][13]
AZD4818COPDIINo beneficial treatment effect[14][15]
CCX354Rheumatoid ArthritisIIEvidence of clinical activity[16][17]

CCR1 Signaling Pathway

Understanding the signaling cascade initiated by CCR1 activation is crucial for interpreting the mechanism of action of its antagonists. Upon binding of its chemokine ligands (e.g., CCL3, CCL5), CCR1, a G-protein coupled receptor, activates intracellular signaling pathways that ultimately lead to leukocyte migration and inflammation.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/Gq CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Actin Actin Polymerization Ca_release->Actin ERK ERK1/2 PKC->ERK Activates Chemotaxis Chemotaxis & Cell Migration ERK->Chemotaxis Actin->Chemotaxis Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds Antagonist CCR1 Antagonist (e.g., this compound) Antagonist->CCR1 Blocks

Caption: CCR1 signaling cascade leading to cell migration.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific comparison. Below are outlines of the key methodologies used to characterize the CCR1 antagonists discussed in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of a compound to the CCR1 receptor.

Principle: This assay measures the direct interaction of a radiolabeled ligand with the receptor. In a competition assay, the ability of an unlabeled compound (the antagonist) to displace the radiolabeled ligand is quantified to determine its inhibitory constant (Ki).

General Protocol:

  • Membrane Preparation: Membranes from cells overexpressing CCR1 (e.g., HEK293 cells) or from primary cells (e.g., monocytes) are isolated by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled CCR1 ligand (e.g., 125I-CCL3) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the antagonist, from which the Ki can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare CCR1-expressing cell membranes Incubation Incubate membranes, radioligand, and antagonist Membrane_Prep->Incubation Radioligand Prepare radiolabeled CCR1 ligand (e.g., ¹²⁵I-CCL3) Radioligand->Incubation Antagonist_Dilutions Prepare serial dilutions of test antagonist Antagonist_Dilutions->Incubation Filtration Separate bound from free ligand by filtration Incubation->Filtration Counting Quantify radioactivity on filters Filtration->Counting Curve_Fitting Generate competition curve and determine IC₅₀ Counting->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

Objective: To measure the ability of an antagonist to inhibit chemokine-induced intracellular calcium release.

Principle: Activation of CCR1 by a chemokine ligand leads to a transient increase in intracellular calcium concentration ([Ca2+]i). This can be measured using a calcium-sensitive fluorescent dye.

General Protocol:

  • Cell Loading: Cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the CCR1 antagonist.

  • Chemokine Stimulation: The cells are then stimulated with a fixed concentration of a CCR1 ligand (e.g., CCL3).

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in [Ca2+]i, is measured over time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by determining the IC50 from the dose-response curve.

Monocyte Chemotaxis Assay

Objective: To assess the ability of an antagonist to block the migration of monocytes towards a chemokine gradient.

Principle: This assay measures the directional movement of cells in response to a chemical stimulus in a Boyden chamber or a similar multi-well plate with a porous membrane.

General Protocol:

  • Chamber Setup: A multi-well plate with a porous membrane insert (e.g., Transwell®) is used. The lower chamber contains a solution with a CCR1 ligand (chemoattractant), while the upper chamber contains a suspension of monocytes.

  • Antagonist Treatment: The monocytes in the upper chamber are pre-incubated with varying concentrations of the CCR1 antagonist.

  • Incubation: The plate is incubated for a period to allow the monocytes to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration, and the IC50 is determined.

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_migration Migration cluster_quantification Quantification & Analysis Lower_Chamber Add chemoattractant (e.g., CCL3) to lower chamber Incubate Incubate to allow cell migration Lower_Chamber->Incubate Upper_Chamber Add monocytes treated with antagonist to upper chamber Upper_Chamber->Incubate Quantify Quantify migrated cells in lower chamber Incubate->Quantify Analyze Calculate % inhibition and determine IC₅₀ Quantify->Analyze

Caption: Workflow for a monocyte chemotaxis assay.

Conclusion

The development of CCR1 antagonists has been a challenging endeavor, with many promising candidates failing to demonstrate sufficient efficacy in clinical trials. This compound stands out as a potent and highly selective CCR1 antagonist with well-characterized in vitro activity. However, like several of its counterparts, it did not achieve clinical success in rheumatoid arthritis. The mixed results across different CCR1 antagonists, with CCX354 showing some promise, highlight the complexities of targeting the chemokine system. These complexities may arise from factors such as receptor redundancy, the need for sustained high levels of receptor occupancy in vivo, and the specific inflammatory milieu of different diseases. The data and methodologies presented in this guide provide a framework for the objective comparison of past and future CCR1 antagonists, aiding researchers in the rational design and development of more effective therapies for inflammatory diseases.

References

A Comparative Guide to the CCR1 Antagonists: CP-481715 and BX471

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule antagonists of the C-C chemokine receptor type 1 (CCR1), CP-481715 and BX471. Both compounds have been investigated for their therapeutic potential in inflammatory diseases. This document synthesizes available experimental data to offer an objective comparison of their efficacy, supported by detailed methodologies for key experiments and visualizations of relevant biological pathways.

Introduction to CCR1 Antagonism

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a crucial role in mediating the migration of various leukocytes, including monocytes and macrophages, to sites of inflammation. Its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, antagonizing CCR1 has been a key strategy in the development of novel anti-inflammatory therapeutics. Both this compound and BX471 emerged as potent and selective CCR1 antagonists, entering clinical trials for rheumatoid arthritis and multiple sclerosis, respectively.[1][2][3]

In Vitro Efficacy and Potency

Data Summary: In Vitro Efficacy of this compound and BX471

ParameterThis compoundBX471
Binding Affinity
Kd (human CCR1)9.2 nMNot Reported
KiNot Reported1 nM (MIP-1α binding); 5.5 nM (MCP-3 binding)
Functional Inhibition
IC50 (125I-CCL3 displacement)74 nMNot Directly Reported
IC50 (Calcium Mobilization)71 nM5.8 ± 1 nM (human CCR1); 198 ± 7 nM (mouse CCR1)
IC50 (Monocyte Chemotaxis)55 nMNot Directly Reported
IC50 (GTPγS Incorporation)210 nMNot Reported
IC50 (MMP-9 Release)54 nMNot Reported
IC50 (CD11b Up-regulation)165 nM (in human whole blood)Not Reported
IC50 (Actin Polymerization)57 nM (in human whole blood)Not Reported

Note: The data presented is compiled from multiple studies and may not be directly comparable due to variations in experimental protocols.

Signaling Pathway and Mechanism of Action

Both this compound and BX471 are competitive antagonists of CCR1. They bind to the receptor and prevent the binding of its natural chemokine ligands, thereby blocking the downstream signaling cascades that lead to leukocyte migration and activation.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates Ligand CCL3 / CCL5 Ligand->CCR1 Binds Antagonist This compound BX471 Antagonist->CCR1 Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces PKC PKC DAG->PKC Activates Actin_polymerization Actin Polymerization Ca_mobilization->Actin_polymerization PKC->Actin_polymerization Chemotaxis Chemotaxis Actin_polymerization->Chemotaxis Binding_Assay_Workflow start Start prepare_cells Prepare CCR1-expressing cells (e.g., HEK293-CCR1) start->prepare_cells incubate Incubate cells with radiolabeled ligand (e.g., ¹²⁵I-CCL3) and varying concentrations of antagonist (this compound or BX471) prepare_cells->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC₅₀ and binding affinity (Kd/Ki) measure->analyze end End analyze->end Chemotaxis_Assay_Workflow start Start isolate_monocytes Isolate primary human monocytes start->isolate_monocytes setup_chamber Set up a Boyden chamber with a porous membrane separating two wells isolate_monocytes->setup_chamber add_components Add monocytes (pre-incubated with antagonist) to the upper well and a CCR1 ligand (e.g., CCL3) to the lower well setup_chamber->add_components incubate Incubate to allow cell migration add_components->incubate quantify_migration Quantify migrated cells in the lower well (e.g., by cell counting or fluorescence) incubate->quantify_migration analyze Analyze data to determine the inhibitory effect of the antagonist quantify_migration->analyze end End analyze->end

References

CCR1 Antagonists in Rheumatoid Arthritis: A Comparative Analysis of CP-481715 and MLN3897

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two small molecule CCR1 antagonists, CP-481715 and MLN3897, which were investigated as potential therapeutics for rheumatoid arthritis (RA). This document synthesizes available preclinical and clinical data to offer an objective overview of their pharmacological profiles and performance in relevant disease models.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction. The C-C chemokine receptor 1 (CCR1) has been identified as a promising therapeutic target in RA due to its role in mediating the migration of inflammatory leukocytes, such as monocytes and macrophages, into the synovial tissue. Both this compound, developed by Pfizer, and MLN3897, by Millennium Pharmaceuticals, are potent and selective antagonists of CCR1. This guide compares their performance based on available experimental data.

Mechanism of Action: Targeting CCR1-Mediated Inflammation

Both this compound and MLN3897 function by blocking the interaction of pro-inflammatory chemokines, primarily CCL3 (MIP-1α) and CCL5 (RANTES), with their receptor, CCR1. This inhibition is intended to disrupt the downstream signaling cascade that leads to leukocyte chemotaxis, activation, and infiltration into the inflamed synovium, thereby reducing joint inflammation and damage.

CCR1 Signaling Pathway in Rheumatoid Arthritis Ligands CCL3, CCL5 (Chemokines) CCR1 CCR1 Receptor Ligands->CCR1 Binds to G_Protein G-Protein Activation CCR1->G_Protein Activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Downstream Leukocyte Leukocyte Migration & Activation Downstream->Leukocyte Inflammation Synovial Inflammation & Joint Damage Leukocyte->Inflammation Antagonists This compound MLN3897 Antagonists->CCR1 Block

CCR1 signaling pathway targeted by this compound and MLN3897.

Preclinical and Clinical Performance: A Comparative Summary

A direct head-to-head preclinical comparison of this compound and MLN3897 in the same rheumatoid arthritis model is not available in the public domain. This compound's specificity for the human CCR1 receptor necessitated the use of a specialized transgenic mouse model for in vivo evaluation. While preclinical studies for MLN3897 were conducted to support its clinical development, specific quantitative data from these studies are not publicly available. The following tables summarize the available data for each compound.

Table 1: In Vitro Pharmacological Profile of this compound
ParameterValueReference
Binding Affinity (Kd) to human CCR1 9.2 nM[1]
IC50 for displacing 125I-labeled CCL3 74 nM[1]
IC50 for Guanosine 5'-O-(thiotriphosphate) incorporation 210 nM[1]
IC50 for Calcium mobilization 71 nM[1]
IC50 for Monocyte chemotaxis 55 nM[1]
IC50 for Matrix metalloproteinase 9 release 54 nM[1]
IC50 for CCL3-induced CD11b up-regulation (human whole blood) 165 nM[1]
IC50 for CCL3-induced actin polymerization (human whole blood) 57 nM[1]
Selectivity >100-fold for CCR1 over other chemokine receptors[1]
Table 2: In Vivo Efficacy of this compound in a Human CCR1 Transgenic Mouse Model
ModelEndpointDoseResultReference
CCL3-induced neutrophil infiltration (air pouch) Neutrophil count0.2 mg/kgED50[2]
Delayed-Type Hypersensitivity Footpad swellingNot specifiedSignificant inhibition[2]
Delayed-Type Hypersensitivity IFN-γ and IL-2 production by spleen cellsNot specifiedDecreased production[2]
Table 3: Clinical Efficacy of this compound and MLN3897 in Rheumatoid Arthritis Patients
CompoundTrial PhasePrimary EndpointResultReference
This compound Phase IIACR20 response at week 6No significant difference compared to placebo in patients on methotrexate (B535133).[3]
MLN3897 Phase IIaACR20 response at day 84No significant difference compared to placebo (35% vs. 33%) in patients on methotrexate.[2][4]

Experimental Protocols

In Vitro Assays for this compound
  • Radioligand Binding Assay: The binding affinity of this compound to human CCR1 was determined using radiolabeled ligand displacement assays with membranes from CCR1-transfected cells.[1]

  • Calcium Mobilization Assay: The ability of this compound to inhibit CCL3- and CCL5-induced calcium mobilization was measured in CCR1-transfected cells loaded with a calcium-sensitive fluorescent dye.[1]

  • Chemotaxis Assay: The inhibition of monocyte chemotaxis towards CCL3 and CCL5 by this compound was assessed using a Boyden chamber assay.[1]

  • Whole Blood Assays: The activity of this compound in a more physiologically relevant environment was evaluated by measuring the inhibition of CCL3-induced CD11b up-regulation and actin polymerization on monocytes in human whole blood using flow cytometry.[1]

Experimental Workflow for In Vitro Characterization start Start binding Radioligand Binding (Affinity, IC50) start->binding functional Functional Assays start->functional end End binding->end calcium Calcium Mobilization functional->calcium chemotaxis Chemotaxis functional->chemotaxis whole_blood Whole Blood Assays (CD11b, Actin) functional->whole_blood calcium->end chemotaxis->end whole_blood->end

Workflow for in vitro characterization of CCR1 antagonists.
In Vivo Model for this compound: Human CCR1 Knock-in Mice

Due to the human-specific nature of this compound, a transgenic mouse model was generated where the murine CCR1 gene was replaced with the human CCR1 gene.[2] This allowed for the in vivo evaluation of the compound's efficacy.

  • CCL3-Induced Air Pouch Model: Neutrophil infiltration into a subcutaneous air pouch was induced by the injection of CCL3. The effect of orally administered this compound on neutrophil recruitment was quantified.[2]

  • Delayed-Type Hypersensitivity (DTH) Model: A DTH response was induced in the footpad of sensitized mice. The effect of this compound on footpad swelling and T-helper 1 (Th1) cytokine production (IFN-γ and IL-2) by spleen cells was measured.[2]

Clinical Trial Protocol for MLN3897 (Phase IIa)

This was a double-blind, placebo-controlled, randomized, proof-of-concept study in patients with active rheumatoid arthritis who were on a stable dose of methotrexate.[2][4]

  • Patient Population: Patients meeting the American College of Rheumatology (ACR) criteria for RA with active disease despite methotrexate therapy.

  • Treatment: Patients received either 10 mg of oral MLN3897 or a matching placebo once daily for 12 weeks, in addition to their ongoing methotrexate regimen.

  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving at least a 20% improvement in ACR criteria (ACR20) at day 84.

Discussion and Conclusion

Both this compound and MLN3897 are potent and selective antagonists of the CCR1 receptor. Preclinical data for this compound in a humanized mouse model demonstrated its ability to inhibit inflammatory cell infiltration and associated inflammatory responses. However, despite promising preclinical rationale for targeting CCR1 in rheumatoid arthritis, both compounds failed to demonstrate significant clinical efficacy in Phase II trials in patients who were also receiving methotrexate.[2][3][4]

The lack of clinical efficacy for these CCR1 antagonists could be attributed to several factors, including the complexity and redundancy of the chemokine system in rheumatoid arthritis. It is possible that blocking CCR1 alone is insufficient to prevent leukocyte recruitment into the inflamed joint, as other chemokine receptors may compensate for its inhibition.[3]

References

A Comparative Analysis of the CCR1 Antagonists CP-481715 and AZD-4818

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent C-C chemokine receptor type 1 (CCR1) antagonists: CP-481715 and AZD-4818. CCR1 is a key G protein-coupled receptor (GPCR) involved in the recruitment of inflammatory cells, making it an attractive target for the development of therapeutics for inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). This document summarizes available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual diagrams of the relevant signaling pathway and experimental workflows.

Selectivity and Potency Profile

A direct head-to-head comparison of the selectivity profiles of this compound and AZD-4818 is challenging due to the limited publicly available quantitative data for AZD-4818. However, based on existing literature, a summary of their known characteristics is presented below.

This compound is a well-characterized, potent, and selective CCR1 antagonist.[1] It has demonstrated high affinity for human CCR1 and significant selectivity over other chemokine receptors and a broader panel of GPCRs.

AZD-4818 is also a potent, orally active CCR1 antagonist that has been evaluated in clinical trials for COPD.[2][3] While its potency is established, specific quantitative metrics for its binding affinity and a comprehensive selectivity profile are not as readily available in the public domain.

Below is a table summarizing the available quantitative data for both compounds.

ParameterThis compoundAZD-4818Reference
Primary Target Human CCR1Human CCR1[1][3]
Binding Affinity (Kd) 9.2 nMNot Publicly Available[1]
IC50 (Radioligand Displacement) 74 nM ([¹²⁵I]-CCL3)Not Publicly Available[1]
Selectivity >100-fold selective for CCR1 over a panel of other GPCRsPotent CCR1 antagonist[1][2]

Experimental Methodologies

The characterization of CCR1 antagonists like this compound and AZD-4818 typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed, representative protocols for two key experiments.

Radioligand Binding Assay (for determining binding affinity and selectivity)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing information on its binding affinity (Ki or IC50).

Objective: To determine the binding affinity of this compound and AZD-4818 for the human CCR1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human CCR1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radiolabeled CCR1 ligand, such as [¹²⁵I]-CCL3 or [¹²⁵I]-MIP-1α.

  • Test Compounds: this compound and AZD-4818.

  • Assay Buffer: e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.

  • Glass Fiber Filters: Pre-coated with a blocking agent like polyethyleneimine (PEI).

  • Scintillation Fluid and Counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing CCR1 in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A serial dilution of the test compound (this compound or AZD-4818).

    • A fixed concentration of the radioligand (typically at or below its Kd).

    • The cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation. For selectivity profiling, this assay is repeated with membranes from cells expressing other chemokine receptors or GPCRs.

Chemotaxis Assay (for determining functional antagonism)

This assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, providing a measure of its functional antagonist activity.

Objective: To evaluate the ability of this compound and AZD-4818 to block CCR1-mediated cell migration.

Materials:

  • Cells: A cell line or primary cells that express CCR1 and are known to migrate in response to CCR1 ligands (e.g., human monocytes or a CCR1-expressing cell line like THP-1).

  • Chemoattractant: A CCR1 ligand such as CCL3 (MIP-1α) or CCL5 (RANTES).

  • Test Compounds: this compound and AZD-4818.

  • Assay Medium: e.g., RPMI 1640 with 0.5% BSA.

  • Chemotaxis Chamber: e.g., a Boyden chamber or a multi-well chemotaxis plate with a porous membrane (typically 3-8 µm pore size, depending on the cell type).

  • Detection Reagent: A fluorescent dye to label the cells (e.g., Calcein-AM) or a method for cell counting.

Protocol:

  • Cell Preparation: Label the cells with a fluorescent dye according to the manufacturer's instructions. Resuspend the labeled cells in assay medium.

  • Assay Setup:

    • In the lower chamber of the chemotaxis plate, add the assay medium containing the chemoattractant.

    • In the upper chamber, add the cell suspension.

    • To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound (this compound or AZD-4818) before adding them to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 1-4 hours).

  • Cell Migration Measurement:

    • After incubation, remove the non-migrated cells from the top side of the membrane.

    • Quantify the number of cells that have migrated to the lower chamber or the underside of the membrane. This can be done by measuring the fluorescence of the migrated cells or by detaching and counting the cells.

  • Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of the test compound. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the cell migration induced by the chemoattractant, is determined using non-linear regression.

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental design, the following diagrams are provided.

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3/CCL5 CCL3/CCL5 CCR1 CCR1 CCL3/CCL5->CCR1 Binds G_protein Gαi/o CCR1->G_protein Activates PLC PLC G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Chemotaxis & Inflammatory Response Ca_release->Cellular_Response Antagonist This compound AZD-4818 Antagonist->CCR1 Blocks Experimental_Workflow cluster_binding Binding Affinity & Selectivity cluster_functional Functional Antagonism Membrane_Prep CCR1-expressing Cell Membrane Prep Radioligand_Binding Radioligand Binding Assay Membrane_Prep->Radioligand_Binding Data_Analysis_Binding Determine IC50/Ki Radioligand_Binding->Data_Analysis_Binding End End Data_Analysis_Binding->End Cell_Prep Prepare CCR1-expressing Cells Chemotaxis_Assay Chemotaxis Assay Cell_Prep->Chemotaxis_Assay Data_Analysis_Functional Determine IC50 Chemotaxis_Assay->Data_Analysis_Functional Data_Analysis_Functional->End Start Start Start->Membrane_Prep Start->Cell_Prep

References

Validating CP-481715 Antagonist Activity: A Comparative Guide with Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating inflammatory diseases, validating the antagonist activity of small molecules targeting chemokine receptors is a critical step. This guide provides a comprehensive comparison of CP-481715, a potent CCR1 antagonist, with other alternatives, supported by experimental data and detailed protocols for validation.

Performance Comparison of CCR1 Antagonists

The following table summarizes the in vitro antagonist activity of this compound and its alternatives against the human CCR1 receptor. This data is crucial for comparing the potency and efficacy of these compounds in blocking the effects of CCR1 ligands such as CCL3 (MIP-1α) and CCL5 (RANTES).

CompoundTargetAssay TypeLigandIC50 / KiSource
This compound Human CCR1Radioligand Displacement¹²⁵I-labeled CCL3IC50 = 74 nM[1]
Human CCR1Radioligand BindingKd = 9.2 nM[1]
Human CCR1Calcium MobilizationCCL3 / CCL5IC50 = 71 nM[1]
Human CCR1Monocyte ChemotaxisCCL3 / CCL5IC50 = 55 nM[1]
BX471 Human CCR1Radioligand Displacement¹²⁵I-MIP-1α/CCL3Ki = 1.0 ± 0.03 nM
Mouse CCR1Radioligand Displacement¹²⁵I-MIP-1α/CCL3Ki = 215 ± 46 nM
Human CCR1Calcium MobilizationMIP-1α/CCL3IC50 = 5.8 ± 1 nM
Mouse CCR1Calcium MobilizationMIP-1α/CCL3IC50 = 198 ± 7 nM
MLN3897 Human CCR1CD11b UpregulationCCL3IC50 = 210 nM[2]
Human CCR1Alexa647-CCL3 InternalizationAlexa647-CCL3IC50 = 45 nM[2]
AZD-4818 Human CCR1Not SpecifiedNot SpecifiedPotent Antagonist[3]

Signaling Pathway and Antagonist Validation Workflow

To effectively validate the antagonist activity of this compound, it is essential to understand the underlying signaling pathway and the experimental workflow designed to probe its inhibition.

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3 CCL3 / CCL5 (Agonist) CCR1 CCR1 Receptor CCL3->CCR1 Binds G_protein Gαi Protein CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (Chemotaxis, etc.) DAG->Cellular_Response Leads to Ca_release->Cellular_Response Leads to CP481715 This compound (Antagonist) CP481715->CCR1 Blocks Binding

CCR1 Signaling Pathway and this compound Inhibition.

Antagonist_Validation_Workflow cluster_setup Experimental Setup cluster_assays Validation Assays cluster_controls Controls cluster_analysis Data Analysis Cell_Culture Culture CCR1-expressing cells (e.g., THP-1, transfected HEK293) Binding_Assay Competitive Radioligand Binding Assay Cell_Culture->Binding_Assay Calcium_Assay Calcium Mobilization Assay Cell_Culture->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay Cell_Culture->Chemotaxis_Assay Prepare_Reagents Prepare this compound, Agonist (CCL3/CCL5), Controls, Buffers Prepare_Reagents->Binding_Assay Prepare_Reagents->Calcium_Assay Prepare_Reagents->Chemotaxis_Assay Calculate_IC50 Calculate IC50/Ki values Binding_Assay->Calculate_IC50 Calcium_Assay->Calculate_IC50 Chemotaxis_Assay->Calculate_IC50 Positive_Control Positive Control: Agonist (CCL3/CCL5) alone Positive_Control->Binding_Assay Positive_Control->Calcium_Assay Positive_Control->Chemotaxis_Assay Negative_Control Negative Control: Vehicle (DMSO) Negative_Control->Binding_Assay Negative_Control->Calcium_Assay Negative_Control->Chemotaxis_Assay Compound_Control Inactive Compound Control (Optional) Compound_Control->Binding_Assay Compound_Control->Calcium_Assay Compound_Control->Chemotaxis_Assay Compare_Potency Compare potency with alternative antagonists Calculate_IC50->Compare_Potency Validate_Specificity Assess specificity and lack of agonist activity Calculate_IC50->Validate_Specificity

References

Comparative Analysis of CP-481715 Cross-Reactivity with Chemokine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of CP-481715, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), against its primary target and other related chemokine receptors. The data presented is compiled from preclinical studies to offer an objective assessment of the compound's selectivity profile.

Executive Summary

This compound is a small molecule antagonist designed to target the human CCR1 receptor, a key mediator in the recruitment of inflammatory cells.[1] In vitro studies have demonstrated its high affinity and potent inhibition of CCR1-mediated signaling and cellular responses. A comprehensive analysis of its cross-reactivity reveals that this compound is highly selective for CCR1, exhibiting over 100-fold greater selectivity when compared to a panel of other G-protein coupled receptors, including several other chemokine receptors. This high selectivity minimizes the potential for off-target effects, making it a valuable tool for investigating the role of CCR1 in inflammatory diseases.

Quantitative Comparison of this compound Activity

The following tables summarize the in vitro potency of this compound against human CCR1 in various functional assays and its cross-reactivity with other human chemokine receptors.

Table 1: In Vitro Activity of this compound on Human CCR1

Assay TypeLigand(s)ParameterValue (nM)
Radioligand Binding125I-CCL3Kd9.2[1]
Radioligand Displacement125I-CCL3IC5074[1]
Calcium MobilizationCCL3/CCL5IC5071[1]
ChemotaxisCCL3/CCL5IC5055[1]
GTPγS BindingCCL3/CCL5IC50210[1]

Table 2: Selectivity Profile of this compound Against Other Human Chemokine Receptors

Chemokine ReceptorLigand Used in AssayThis compound Inhibition
CCR2CCL2No inhibition at 10 µM
CCR3CCL11No inhibition at 10 µM
CCR4CCL17No inhibition at 10 µM
CCR5CCL4No inhibition at 10 µM
CXCR1CXCL8No inhibition at 10 µM
CXCR2CXCL8No inhibition at 10 µM
CXCR3CXCL10No inhibition at 10 µM
CXCR4CXCL12No inhibition at 10 µM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

CCR1_Signaling_Pathway CCR1 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates CCL3_CCL5 CCL3 / CCL5 CCL3_CCL5->CCR1 Binds CP_481715 This compound CP_481715->CCR1 Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Actin_Polymerization Actin Polymerization PKC->Actin_Polymerization Actin_Polymerization->Chemotaxis

Caption: CCR1 signaling cascade and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Activity cluster_binding Binding Assays cluster_functional Functional Assays Radioligand_Binding Radioligand Binding (Saturation & Competition) Incubation_1 Incubation with ¹²⁵I-CCL3 & this compound Radioligand_Binding->Incubation_1 Membrane_Prep Membrane Preparation (CCR1-transfected cells) Membrane_Prep->Radioligand_Binding Filtration Filtration & Washing Incubation_1->Filtration Scintillation Scintillation Counting Filtration->Scintillation Calcium_Flux Calcium Mobilization Assay Cell_Loading Cell Loading (Fluo-4 AM) Calcium_Flux->Cell_Loading Chemotaxis_Assay Chemotaxis Assay Transwell Transwell Migration Chemotaxis_Assay->Transwell GTPgS_Assay GTPγS Binding Assay Membrane_Incubation Membrane Incubation with ³⁵S-GTPγS, CCL3/CCL5 ± this compound GTPgS_Assay->Membrane_Incubation Stimulation Stimulation with CCL3/CCL5 ± this compound Cell_Loading->Stimulation Fluorescence_Reading Fluorescence Measurement Stimulation->Fluorescence_Reading Cell_Counting Migrated Cell Counting Transwell->Cell_Counting SPA Scintillation Proximity Assay Membrane_Incubation->SPA

Caption: Workflow for in vitro characterization of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in the primary literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd) of this compound to human CCR1 and its ability to displace a radiolabeled ligand (IC50).

Materials:

  • Membranes from HEK293 cells stably transfected with human CCR1.

  • [125I]-CCL3 (radioligand).

  • This compound.

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • GF/B filter plates.

  • Scintillation counter.

Procedure:

  • Saturation Binding:

    • A fixed amount of CCR1-expressing cell membranes is incubated with increasing concentrations of [125I]-CCL3 in the binding buffer.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled CCL3.

    • The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).

    • The mixture is then filtered through GF/B filter plates and washed with ice-cold binding buffer to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The Kd is calculated by non-linear regression analysis of the specific binding data.

  • Competition Binding:

    • CCR1-expressing cell membranes are incubated with a fixed concentration of [125I]-CCL3 (typically at or below the Kd) and increasing concentrations of this compound.

    • The incubation, filtration, and counting steps are performed as described for the saturation binding assay.

    • The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [125I]-CCL3, is determined by non-linear regression.

Calcium Mobilization Assay

Objective: To measure the ability of this compound to inhibit chemokine-induced intracellular calcium release.

Materials:

  • HEK293 cells stably expressing human CCR1.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • CCL3 or CCL5.

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR).

Procedure:

  • CCR1-expressing cells are seeded into 96-well plates and grown to confluence.

  • The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.

  • After washing to remove excess dye, the cells are pre-incubated with various concentrations of this compound or vehicle control.

  • The plate is placed in a FLIPR instrument, and baseline fluorescence is measured.

  • Cells are then stimulated with a pre-determined concentration of CCL3 or CCL5 (typically EC80).

  • The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.

  • The IC50 value is calculated from the concentration-response curve of this compound inhibition.

Chemotaxis Assay

Objective: To assess the effect of this compound on chemokine-directed cell migration.

Materials:

  • Human monocytes or a cell line expressing CCR1 (e.g., THP-1).

  • CCL3 or CCL5.

  • This compound.

  • Chemotaxis chambers (e.g., Transwell plates with a 5 µm pore size).

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA).

  • Cell counting method (e.g., hemocytometer, automated cell counter).

Procedure:

  • The lower chamber of the Transwell plate is filled with assay medium containing various concentrations of CCL3 or CCL5 as the chemoattractant.

  • Cells are pre-incubated with different concentrations of this compound or vehicle control.

  • The cell suspension is then added to the upper chamber of the Transwell insert.

  • The plate is incubated for a period that allows for cell migration (e.g., 90 minutes at 37°C in 5% CO2).

  • After incubation, the non-migrated cells on the upper surface of the filter are removed.

  • The cells that have migrated to the lower side of the filter are fixed, stained, and counted.

  • The IC50 value is determined by quantifying the inhibition of cell migration at different concentrations of this compound.

Conclusion

References

Comparative Efficacy of CP-481715 and Alternatives in Non-Human Primate Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the C-C chemokine receptor type 1 (CCR1) antagonist, CP-481715, and alternative therapeutic agents for rheumatoid arthritis (RA) in the context of non-human primate (NHP) models. Due to the human-specific nature of this compound, direct efficacy data in non-human primate models is not available in published literature. Therefore, this comparison focuses on the compound's mechanism of action and preclinical data from humanized mouse models, juxtaposed with the performance of other relevant therapeutics in established NHP models of collagen-induced arthritis (CIA).

Executive Summary

This compound is a potent and selective antagonist of CCR1, a key receptor in the signaling cascade that drives the migration of inflammatory cells into arthritic joints. While its species specificity has precluded direct evaluation in conventional animal models, studies in human CCR1 transgenic mice have demonstrated its anti-inflammatory potential. In contrast, several other therapeutic agents, including CCR5 antagonists, anti-CD38 antibodies, and anti-IL-6R antibodies, have been evaluated in non-human primate models of arthritis, providing valuable preclinical data on their efficacy in a system more closely related to human physiology. This guide will detail the available data for these comparators and provide the necessary context to evaluate the potential of a CCR1-targeted therapy like this compound.

Data Presentation: Comparative Efficacy in NHP Models

The following tables summarize the quantitative data from studies of alternative therapeutics in non-human primate models of collagen-induced arthritis.

Table 1: Efficacy of a CCR5 Antagonist (SCH-X) in Rhesus Monkey CIA

ParameterVehicle Control (Saline)SCH-X TreatedOutcome
Incidence of Soft-Tissue Swelling5/5 animals2/5 animalsReduction in the number of animals with prominent joint swelling.
Joint Destruction (Histology)Marked erosion in 5/5 animalsAbsent in 4/5 animalsSignificant prevention of cartilage erosion.
C-Reactive Protein (CRP) LevelsElevatedSuppressed acute-phase reactionReduction in a key inflammatory biomarker.
Urinary Collagen Cross-linksIncreasedReduced excretion ratesIndication of reduced joint degradation.

Table 2: Efficacy of an Anti-CD38 Antibody (TAK-079) in Cynomolgus Monkey CIA

Treatment ModalityParameterVehicle ControlTAK-079 (3 mg/kg, i.v. weekly)Dexamethasone (0.1 mg/kg, oral daily)Outcome for TAK-079
Prophylactic Arthritis DevelopmentProgressive DiseasePrevented arthritis development-Complete prevention of arthritis onset.
Therapeutic Arthritis ScoresProgressive WorseningSignificantly lower than control-Significant reduction in clinical signs of arthritis.
Joint SwellingProgressive WorseningSignificantly lower than control-Significant reduction in joint inflammation.
Blood CRP LevelsElevatedDecreased-Reduction in systemic inflammation.
Joint Damage (Histopathology, Radiology)Significant DamageSignificantly less damageSignificantly less damageDemonstrated disease-modifying activity.

Table 3: Efficacy of an Anti-IL-6R Antibody (Tocilizumab) in Cynomolgus Monkey CIA

ParameterVehicle ControlTocilizumab (30 mg/kg, weekly)Outcome
Joint Swelling (16 PIP joints)Progressive SwellingClearly reduced in all animals without anti-drug antibodiesAmelioration of established joint swelling.[1][2]
Neutrophil Infiltration (Histopathology)PresentSignificant decreaseReduction of inflammatory cell influx into the joints.[1]
Number of Osteoclasts (Histopathology)IncreasedSuppressedInhibition of bone-resorbing cells.[3]
RANKL ProductionOverproductionSuppressedReduction in a key factor for osteoclastogenesis.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison of study designs.

Collagen-Induced Arthritis (CIA) in Rhesus Monkeys (Macaca mulatta)

Induction of Arthritis:

  • Immunization: Rhesus monkeys are immunized with 3 to 5 mg of bovine type II collagen dissolved in 0.1 M acetic acid.

  • Emulsification: The collagen solution is emulsified in an equal volume of Complete Freund's Adjuvant (CFA).

  • Administration: The emulsion is injected intradermally at multiple sites on the dorsal skin to minimize ulcerative lesions.

  • Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant may be administered 21 days after the primary immunization.

Clinical Assessment:

  • Scoring: The severity of arthritis is monitored daily or weekly using a semi-quantitative scoring system that assesses redness, swelling, and joint rigidity in the proximal and distal interphalangeal joints.

  • Body Weight: Body weight is measured regularly as an indicator of general health and disease severity.

Biomarker Analysis:

  • Blood Sampling: Blood samples are collected weekly to measure plasma levels of C-reactive protein (CRP) as a marker of systemic inflammation.

  • Urine Collection: Urine is collected to measure the excretion rates of collagen cross-links, such as hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP), which are markers of cartilage and bone degradation, respectively.[4]

Collagen-Induced Arthritis (CIA) in Cynomolgus Monkeys (Macaca fascicularis)

Induction of Arthritis:

  • Immunization: Cynomolgus monkeys are immunized with bovine or chicken type II collagen emulsified in CFA.[5] A typical dose is 4 mg/ml of collagen.[6]

  • Administration: The emulsion is administered via intradermal injections.

  • Booster: A second immunization is typically performed 3 weeks after the initial one.

Clinical Assessment:

  • Joint Swelling: Swelling of the proximal interphalangeal (PIP) joints of the hands and feet is monitored by measuring the longitudinal and transverse axes, from which an oval area is calculated.[1]

  • Clinical Scoring: A visual evaluation system is used to score the severity of arthritis, often with a maximum score based on the number of joints assessed.

Biomarker and Histopathological Analysis:

  • Blood Analysis: Serum is collected weekly to measure inflammatory markers such as CRP and cytokines like IL-6.[1] Hematological parameters are also monitored for signs of anemia.[7]

  • Histopathology: At the end of the study, joints are collected for histopathological examination to assess synovial inflammation, pannus formation, and cartilage and bone erosion.[1][3]

Mandatory Visualization

CCR1 Signaling Pathway

CCR1_Signaling_Pathway Ligand CCL3/CCL5 CCR1 CCR1 (GPCR) Ligand->CCR1 G_Protein Gαi/Gβγ CCR1->G_Protein activates PLC PLC G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Adhesion, Inflammation) Ca_Mobilization->Cellular_Response ERK ERK1/2 Phosphorylation PKC->ERK NFkB NF-κB Activation PKC->NFkB ERK->Cellular_Response NFkB->Cellular_Response CP481715 This compound CP481715->CCR1 blocks

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for NHP CIA Studies

NHP_CIA_Workflow Animal_Selection NHP Selection (Rhesus or Cynomolgus) Immunization Primary Immunization (Collagen + CFA) Animal_Selection->Immunization Booster Booster Immunization (Collagen + IFA) Immunization->Booster Day 21 Arthritis_Onset Onset of Arthritis Immunization->Arthritis_Onset Direct Onset Booster->Arthritis_Onset Treatment Treatment Initiation (Test Compound vs. Vehicle) Arthritis_Onset->Treatment Monitoring Clinical & Biomarker Monitoring (Scoring, Weight, CRP, etc.) Treatment->Monitoring Regular Intervals Endpoint Study Endpoint (Histopathology, Radiology) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: General experimental workflow for preclinical drug evaluation in NHP CIA models.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of CP-481715, a Selective CCR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological profiles of CP-481715, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). The presented data, compiled from key preclinical studies, highlights the compound's activity in both controlled cellular systems and relevant animal models of inflammation, offering valuable insights for researchers in immunology and drug development.

Executive Summary

This compound demonstrates consistent and potent antagonism of the CCR1 pathway in both laboratory and living systems. In vitro studies confirm its ability to block the binding of key chemokines, such as CCL3 and CCL5, to the CCR1 receptor, thereby inhibiting downstream signaling events crucial for inflammatory cell recruitment. These findings are substantiated by in vivo evidence from studies utilizing human CCR1 transgenic mice, where this compound effectively curtails inflammatory cell infiltration in response to chemokine challenge. This guide synthesizes the quantitative data from these studies, details the experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from key in vitro and in vivo studies of this compound, providing a clear comparison of its potency across different experimental settings.

Table 1: In Vitro Activity of this compound

Assay TypeLigand/StimulusCell TypeParameterValueReference
Receptor Binding125I-labeled CCL3Human CCR1-transfected cellsKd9.2 nM[1]
Competitive Binding125I-labeled CCL3Human CCR1-transfected cellsIC5074 nM[1][2]
GTPγS IncorporationCCL3 and CCL5Human CCR1-transfected cellsIC50210 nM[1][2]
Calcium MobilizationCCL3 and CCL5Human monocytesIC5071 nM[1][2]
Monocyte ChemotaxisCCL3 and CCL5Human monocytesIC5055 nM[1][2]
MMP-9 ReleaseCCL3 and CCL5Human monocytesIC5054 nM[1][2]
CD11b Up-regulationCCL3Human whole blood (monocytes)IC50165 nM[1][2]
Actin PolymerizationCCL3Human whole blood (monocytes)IC5057 nM[1][2]

Table 2: In Vivo Activity of this compound

Animal ModelInflammatory StimulusEndpointParameterValueReference
Human CCR1 Transgenic MiceCCL3-induced neutrophil infiltration into skin or air pouchNeutrophil InfiltrationED500.2 mg/kg[3]
Human CCR1 Transgenic MiceDelayed-type hypersensitivityFootpad Swelling-Significant inhibition[3]
Human CCR1 Transgenic MiceDelayed-type hypersensitivityIFN-γ and IL-2 production by spleen cells-Significant decrease[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams were generated using Graphviz.

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3 CCL3 / CCL5 CCR1 CCR1 CCL3->CCR1 Binds CP481715 This compound CP481715->CCR1 Blocks G_protein Gαi/βγ CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Actin Actin Polymerization Ca_release->Actin Gene_expression Inflammatory Gene Expression PKC->Gene_expression Chemotaxis Chemotaxis Actin->Chemotaxis

CCR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro: Monocyte Chemotaxis Assay cluster_invivo In Vivo: Air Pouch Model iv_start Isolate Human Monocytes iv_chamber Prepare Boyden Chamber (Upper: Monocytes, Lower: CCL3 ± this compound) iv_start->iv_chamber iv_incubation Incubate (e.g., 90 min, 37°C) iv_chamber->iv_incubation iv_quantify Quantify Migrated Cells (e.g., staining and counting) iv_incubation->iv_quantify iv_result Calculate IC₅₀ iv_quantify->iv_result ivv_start Create Air Pouch in hCCR1 Transgenic Mice ivv_admin Administer this compound or Vehicle (e.g., oral gavage) ivv_start->ivv_admin ivv_challenge Inject CCL3 into Pouch ivv_admin->ivv_challenge ivv_incubation Incubate (e.g., 4 hours) ivv_challenge->ivv_incubation ivv_lavage Collect Pouch Exudate (Lavage) ivv_incubation->ivv_lavage ivv_quantify Quantify Neutrophil Infiltration (e.g., cell counting, flow cytometry) ivv_lavage->ivv_quantify ivv_result Calculate ED₅₀ ivv_quantify->ivv_result

Generalized workflow for key in vitro and in vivo experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are synthesized from published literature and represent the general procedures used to evaluate this compound.

In Vitro Assays

1. Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound to the human CCR1 receptor.

  • Method:

    • Membranes from cells stably transfected with human CCR1 are prepared.

    • A constant concentration of a radiolabeled CCR1 ligand (e.g., 125I-CCL3) is incubated with the cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete for binding with the radiolabeled ligand.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The dissociation constant (Kd) is determined from saturation binding experiments.

2. Calcium Mobilization Assay

  • Objective: To assess the ability of this compound to block chemokine-induced intracellular calcium release.

  • Method:

    • Human monocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • A CCR1 agonist (e.g., CCL3 or CCL5) is added to stimulate the cells.

    • The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time using a fluorometer.

    • The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the chemokine-induced calcium flux.

3. Chemotaxis Assay

  • Objective: To evaluate the effect of this compound on the migration of inflammatory cells towards a chemokine gradient.

  • Method:

    • A Boyden chamber or a similar multi-well migration plate with a porous membrane is used.

    • The lower chamber is filled with media containing a CCR1 agonist (e.g., CCL3) and varying concentrations of this compound.

    • A suspension of human monocytes is placed in the upper chamber.

    • The chamber is incubated for a period (e.g., 90 minutes) at 37°C to allow for cell migration through the membrane.

    • The number of cells that have migrated to the lower chamber is quantified, typically by staining the cells and counting them under a microscope or using a plate reader-based method.

    • The IC50 value is calculated as the concentration of this compound that inhibits cell migration by 50%.

4. CD11b Up-regulation Assay

  • Objective: To measure the effect of this compound on the activation-induced expression of the adhesion molecule CD11b on monocytes.

  • Method:

    • Human whole blood is incubated with various concentrations of this compound.

    • The blood is then stimulated with CCL3 to induce monocyte activation.

    • The red blood cells are lysed, and the remaining leukocytes are stained with fluorescently labeled antibodies against CD14 (to identify monocytes) and CD11b.

    • The expression level of CD11b on the surface of CD14-positive monocytes is quantified by flow cytometry.

    • The IC50 is determined as the concentration of this compound that reduces the CCL3-induced up-regulation of CD11b by 50%.

In Vivo Assays

1. CCL3-Induced Neutrophil Infiltration (Air Pouch Model)

  • Objective: To assess the efficacy of this compound in blocking chemokine-driven inflammatory cell recruitment in a living organism.

  • Method:

    • An air pouch is created on the dorsum of human CCR1 transgenic mice by subcutaneous injection of sterile air.

    • Several days later, the mice are treated with various doses of this compound or a vehicle control, typically via oral gavage.

    • Inflammation is induced by injecting CCL3 directly into the air pouch.

    • After a defined period (e.g., 4 hours), the mice are euthanized, and the air pouch is lavaged with saline to collect the exudate.

    • The total number of cells and the number of neutrophils in the lavage fluid are determined by cell counting and differential analysis (e.g., flow cytometry or stained cytospins).

    • The dose of this compound that reduces neutrophil infiltration by 50% (ED50) is calculated.

2. Delayed-Type Hypersensitivity (DTH) Model

  • Objective: To evaluate the effect of this compound on a T-cell-mediated inflammatory response.

  • Method:

    • Human CCR1 transgenic mice are sensitized by an injection of an antigen (e.g., methylated bovine serum albumin) emulsified in an adjuvant.

    • Several days later, the mice are challenged by injecting the same antigen into a hind footpad. The contralateral footpad is injected with saline as a control.

    • Mice are treated with this compound or vehicle before and/or after the challenge.

    • The degree of inflammation is quantified by measuring the increase in footpad thickness over 24-48 hours.

    • At the end of the experiment, spleens may be harvested, and splenocytes re-stimulated with the antigen ex vivo to measure the production of Th1 cytokines like IFN-γ and IL-2 by ELISA.

    • The efficacy of this compound is determined by its ability to reduce footpad swelling and cytokine production compared to the vehicle-treated group.

References

A Head-to-Head Comparison of Small Molecule CCR1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and certain cancers. The receptor's role in mediating the migration of monocytes and other leukocytes to sites of inflammation has driven the development of numerous small molecule inhibitors. This guide provides an objective, data-driven comparison of several prominent small molecule CCR1 inhibitors, summarizing their performance based on publicly available preclinical and clinical data.

Performance Comparison of CCR1 Inhibitors

The following table summarizes the in vitro potency of several small molecule CCR1 inhibitors. The data is compiled from various radioligand binding and functional assays, providing a quantitative basis for comparison. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Compound NameCompany/OriginatorTarget SpeciesAssay TypeLigandCell Line/SystemPotency (nM)Citation(s)
BX471 Berlex/Schering AGHumanRadioligand Binding (Ki)MIP-1αCCR1-transfected HEK2931[1][2]
MouseRadioligand Binding (Ki)MIP-1αCCR1-transfected HEK293215[1]
HumanCalcium Mobilization (IC50)MIP-1αTHP-15.8[1]
CP-481,715 PfizerHumanRadioligand Binding (Kd)CP-481,715CCR1-transfected cells9.2[3][4]
HumanRadioligand Binding (IC50)CCL3CCR1-transfected cells74[3][4]
HumanCalcium Mobilization (IC50)CCL3/CCL5Not Specified71[3]
HumanChemotaxis (IC50)MonocytesNot Specified55[3]
CCX354 ChemoCentryxHumanRadioligand Binding (Ki)CCL15Human blood monocytes1.5[5]
HumanChemotaxis (IC50)CCL15THP-1 cellsNot Specified[5]
UCB35625 UCBHumanChemotaxis (IC50)MIP-1αCCR1 transfectants9.6[6]
BL5923 HumanBinding Assay (IC50)Not SpecifiedNot Specified20
MouseBinding Assay (IC50)Not SpecifiedNot Specified22
RatBinding Assay (IC50)Not SpecifiedNot Specified28
HumanCalcium Mobilization (IC50)CCL3Not Specified16
HumanChemotaxis (IC50)Not SpecifiedNot Specified3

Selectivity Profiles

The therapeutic utility of a CCR1 inhibitor is significantly influenced by its selectivity against other chemokine receptors and G-protein coupled receptors (GPCRs). Off-target effects can lead to undesirable side effects. The following table provides a summary of the reported selectivity for some of the CCR1 inhibitors.

Compound NameSelectivity ProfileCitation(s)
BX471 >250-fold selective for CCR1 over CCR2, CCR5, and CXCR4. >10,000-fold selective for CCR1 compared with a panel of 28 other GPCRs.[1]
CP-481,715 >100-fold selective for CCR1 as compared with a panel of G-protein-coupled receptors including related chemokine receptors.[3][4]
BL5923 Lacks any significant binding to human CCR2, CCR4, CCR5, CCR6, CCR7, CXCR1, CXCR2, or CXCR3 (IC50 >50 μM).
UCB35625 Also a potent antagonist of CCR3 (IC50 = 93.8 nM in eotaxin-induced chemotaxis).[6]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the CCR1 signaling pathway and a typical experimental workflow.

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand (CCL3, CCL5) Ligand (CCL3, CCL5) CCR1 CCR1 Ligand (CCL3, CCL5)->CCR1 Binds to G_protein Gαi/o, Gβγ CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Actin Actin Polymerization PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: CCR1 Signaling Pathway

Experimental_Workflow cluster_assays In Vitro Assays cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki/Kd) Selectivity Screen against a panel of other chemokine receptors and GPCRs Binding->Selectivity Calcium Calcium Mobilization Assay (Determine IC50) Calcium->Selectivity Chemotaxis Chemotaxis Assay (Determine IC50) Chemotaxis->Selectivity Animal_Models Animal Models of Disease (e.g., Rheumatoid Arthritis, MS) Selectivity->Animal_Models Start Compound Synthesis & Optimization Start->Binding Start->Calcium Start->Chemotaxis

Caption: Experimental Workflow for CCR1 Inhibitor Evaluation

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for CCR1 by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably transfected with human CCR1.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.

  • Assay buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-CCL3 (MIP-1α) or [¹²⁵I]-CCL5 (RANTES) at a concentration equal to its Kd.

  • Non-radiolabeled ("cold") ligand (e.g., CCL3) for determining non-specific binding.

  • Test compound (CCR1 inhibitor) at various concentrations.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Harvest CCR1-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand, and 50 µL of the test compound at various concentrations.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of cold ligand (e.g., 1 µM CCL3).

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 5-10 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through the 96-well filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chemotaxis Assay (Boyden Chamber)

Objective: To measure the ability of a CCR1 inhibitor to block the migration of cells towards a CCR1 ligand.

Materials:

  • Monocytes (e.g., from peripheral blood mononuclear cells) or a monocytic cell line (e.g., THP-1).

  • Chemotaxis buffer: RPMI 1640 with 0.5% BSA.

  • CCR1 ligand (chemoattractant): CCL3 or CCL5 at its EC50 concentration.

  • Test compound (CCR1 inhibitor) at various concentrations.

  • Boyden chamber apparatus with polycarbonate filters (typically 5 µm pore size for monocytes).

  • Calcein-AM fluorescent dye.

  • Fluorescence plate reader.

Protocol:

  • Cell Preparation:

    • Label the monocytes or THP-1 cells with Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled cells in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant (e.g., CCL3) to the lower wells of the Boyden chamber.

    • Place the filter membrane over the lower wells.

    • Add the pre-incubated cell suspension to the upper wells of the chamber.

  • Incubation:

    • Incubate the Boyden chamber at 37°C in a 5% CO₂ incubator for 1-3 hours to allow for cell migration.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the top of the filter.

    • Measure the fluorescence of the migrated cells on the underside of the filter or in the lower chamber using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Calcium Mobilization Assay

Objective: To assess the ability of a CCR1 inhibitor to block the increase in intracellular calcium concentration induced by a CCR1 agonist.

Materials:

  • HEK293 cells stably expressing CCR1.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (B1678239) (optional, to prevent dye leakage).

  • CCR1 agonist: CCL3 or CCL5 at its EC80 concentration.

  • Test compound (CCR1 inhibitor) at various concentrations.

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • Plate the CCR1-expressing HEK293 cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in assay buffer.

    • Remove the growth medium from the cells and add the dye-loading solution.

    • Incubate the plate for 60 minutes at 37°C to allow for dye uptake.

    • Wash the cells with assay buffer to remove extracellular dye.

  • Assay Measurement:

    • Place the plate in a fluorescence imaging plate reader.

    • Add the test compound at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading.

    • Add the CCR1 agonist to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the calcium response for each concentration of the test compound compared to the agonist-only control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

References

CP-481715: A Comparative Guide to a Potent CCR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the C-C chemokine receptor 1 (CCR1) antagonist, CP-481715, with other notable CCR1 antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate reference compound for their studies in inflammation, autoimmune diseases, and other CCR1-mediated pathologies.

Introduction to this compound

This compound is a potent, selective, and reversible small-molecule antagonist of the human CCR1 receptor.[1][2] CCR1 is a key chemokine receptor involved in the recruitment of inflammatory cells, including monocytes and macrophages, to sites of inflammation. Its role in the pathogenesis of various inflammatory conditions, such as rheumatoid arthritis and multiple sclerosis, has made it a significant target for therapeutic intervention.[3][4] this compound acts as a competitive antagonist, effectively blocking the binding of CCR1 ligands like CCL3 (MIP-1α) and CCL5 (RANTES) and subsequently inhibiting downstream signaling pathways.[1]

Comparative Performance Data

The following tables summarize the in vitro performance of this compound in comparison to other well-characterized CCR1 antagonists: BX471, CCX354, MLN3897, and AZD4818.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these assays, the test compound's ability to displace a radiolabeled ligand from the CCR1 receptor is measured. The data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

CompoundLigand DisplacedCell Line/MembraneKi (nM)IC50 (nM)
This compound [¹²⁵I]-CCL3CCR1-transfected cells9.2 (Kd)74
BX471[¹²⁵I]-MIP-1αCCR1-transfected HEK29315.5
CCX354[¹²⁵I]-CCL15Human blood monocytes1.5-
MLN3897[¹²⁵I]-CCL3RPMI 8226 membranes-2.5
AZD4818[¹²⁵I]-MIP-1αHuman recombinant CCR1-0.004 µM

Note: A lower Ki or IC50 value indicates a higher binding affinity.

Functional Antagonism Assays

Functional assays assess the ability of a compound to inhibit the biological response triggered by agonist binding to the receptor. Key functional assays for CCR1 antagonists include calcium mobilization and chemotaxis assays.

Calcium Mobilization Assay

Upon ligand binding, CCR1 activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays measure the ability of an antagonist to block this agonist-induced calcium flux.

CompoundAgonistCell LineIC50 (nM)
This compound CCL3/CCL5CCR1-transfected cells71
BX471MIP-1α/CCL3Human CCR1-expressing cells5.8
CCX354Not specifiedNot specifiedNot available
MLN3897Not specifiedNot specifiedNot available
AZD4818Not specifiedNot specifiedNot available

Chemotaxis Assay

Chemotaxis, or directed cell migration, is a primary function of chemokine receptors. Chemotaxis assays measure the ability of a compound to inhibit the migration of cells towards a chemoattractant.

CompoundChemoattractantCell TypeIC50 (nM)
This compound CCL3Human monocytes55
BX471MIP-1αTHP-1 cells1.5
CCX354CCL15THP-1 cells1.4
MLN3897CCL3RPMI 8226 cellsNot specified (potent)
AZD4818CCL3RPMI 8226 cellsNot specified (potent)

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to enable replication and further investigation.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for the CCR1 receptor.

Materials:

  • CCR1-expressing cell membranes (e.g., from transfected HEK293 cells)

  • Radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3)

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a microplate, incubate the CCR1-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To measure the ability of a test compound to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • CCR1-expressing cells (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • CCR1 agonist (e.g., CCL3)

  • Test compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Seed CCR1-expressing cells in a black-walled, clear-bottom microplate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.

  • Wash the cells to remove excess dye and add assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compound for a specified time.

  • Measure baseline fluorescence using the plate reader.

  • Inject the CCR1 agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Determine the IC50 value of the test compound by plotting the inhibition of the agonist-induced calcium response against the compound concentration.

Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of a test compound to inhibit the directed migration of cells towards a CCR1 ligand.

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pore size)

  • CCR1-expressing cells (e.g., human monocytes or THP-1 cells)

  • CCR1 ligand/chemoattractant (e.g., CCL3)

  • Test compound

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell staining dye (e.g., Calcein AM)

Procedure:

  • Place the chemoattractant, with or without the test compound, in the lower chamber of the Boyden apparatus.

  • Label the CCR1-expressing cells with a fluorescent dye.

  • Add the labeled cells to the upper chamber, which is separated from the lower chamber by a porous membrane.

  • Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 90 minutes to 3 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Quantify the number of cells that have migrated to the lower side of the membrane by measuring the fluorescence of the migrated cells.

  • Determine the IC50 value of the test compound by plotting the inhibition of chemotaxis against the compound concentration.

Visualizations

CCR1 Signaling Pathway

CCR1_Signaling_Pathway Ligand CCL3 / CCL5 CCR1 CCR1 Receptor Ligand->CCR1 Binds G_protein Gi/o Protein CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, Akt) Ca_release->Downstream PKC->Downstream Chemotaxis Chemotaxis & Cell Migration Downstream->Chemotaxis CP481715 This compound (Antagonist) CP481715->CCR1 Blocks

Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells 1. Prepare CCR1-expressing cells (e.g., monocytes) add_cells 5. Add cells to upper chamber prep_cells->add_cells prep_chemo 2. Prepare chemoattractant (e.g., CCL3) ± Antagonist add_chemo 4. Add chemoattractant to lower chamber prep_chemo->add_chemo prep_chamber 3. Assemble Boyden Chamber prep_chamber->add_chemo add_chemo->add_cells incubate 6. Incubate at 37°C add_cells->incubate remove_nonmigrated 7. Remove non-migrated cells incubate->remove_nonmigrated quantify 8. Quantify migrated cells (fluorescence) remove_nonmigrated->quantify analyze 9. Analyze data and determine IC50 quantify->analyze

Caption: General workflow for a Boyden chamber chemotaxis assay.

References

Demystifying the Setback: Why the CCR1 Antagonist CP-481715 Stumbled in Rheumatoid Arthritis Trials

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel oral therapies for rheumatoid arthritis (RA) has been marked by both promising breakthroughs and significant hurdles. One such candidate, CP-481715, a selective antagonist of the C-C chemokine receptor 1 (CCR1), showed initial promise in preclinical models but ultimately failed to demonstrate convincing efficacy in Phase II clinical trials. This comprehensive guide dissects the clinical trial data of this compound, compares it with a contemporaneous alternative, and explores the potential reasons for its clinical failure, offering valuable insights for researchers and drug development professionals.

The rationale for targeting CCR1 in rheumatoid arthritis stems from the receptor's crucial role in mediating the migration of inflammatory cells, particularly monocytes and macrophages, into the synovial tissue of joints. These cells are key players in the destructive inflammatory cascade characteristic of RA. By blocking CCR1, it was hypothesized that the influx of these damaging cells could be curtailed, thereby reducing inflammation and joint damage.

Clinical Trial Performance: A Tale of Two CCR1 Antagonists

Simultaneously, another oral CCR1 antagonist, MLN3897 (developed by Millennium Pharmaceuticals), was also undergoing Phase IIa clinical trials for RA. The availability of published data for MLN3897 provides a valuable benchmark against which to understand the challenges faced by this class of drugs.

Quantitative Data Summary
Drug Trial Phase Patient Population Dosage Primary Endpoint ACR20 Response Rate (Drug) ACR20 Response Rate (Placebo) Outcome
This compound IIRA patients on stable methotrexate (B535133)Not explicitly detailed in available sourcesACR20 ResponseVaried by dose, with some doses showing a transient, non-significant improvement over placeboVaried over timeFailed to meet efficacy endpoints
MLN3897 IIaRA patients on stable methotrexate with active disease10 mg once dailyACR20 Response at Day 8435%[1]33%[1]Failed to show a significant difference from placebo [1]

Experimental Protocols: A Closer Look at the Trial Designs

A detailed understanding of the experimental protocols is crucial for interpreting the clinical trial outcomes.

This compound Phase II Trial (Inferred)

Based on the graphical data presented by Gladue et al. (2010), the Phase II trial of this compound likely involved the following:

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Patient Population: Patients with active rheumatoid arthritis who were on a stable background therapy of methotrexate.

  • Intervention: Multiple dosage arms of oral this compound or placebo.

  • Duration: At least 8 weeks, with assessments at weeks 2, 4, 6, and 8. At week 6, patients on this compound were switched to placebo for a 2-week washout period.

  • Primary Outcome Measure: The primary efficacy endpoint was likely the proportion of patients achieving an ACR20 response at a prespecified time point.

MLN3897 Phase IIa Trial

The published study on MLN3897 provides a more detailed protocol:

  • Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.[1]

  • Patient Population: Patients meeting the American College of Rheumatology (ACR) criteria for RA who had been on a stable dose of methotrexate for at least 6 months and had active disease.[1] Eligibility criteria included having at least 3 tender and 3 swollen joints.[2]

  • Intervention: 10 mg of oral MLN3897 or a matching placebo once daily for 12 weeks, in addition to their ongoing methotrexate treatment.[1]

  • Primary Outcome Measure: The primary efficacy endpoint was the difference in the percentage of patients achieving an ACR20 response at day 84 between the MLN3897 and placebo groups.[1]

Visualizing the Mechanisms and Challenges

To better understand the biological rationale and the potential reasons for the clinical trial failures, the following diagrams illustrate the targeted signaling pathway and a conceptual workflow of the clinical trial process.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3 CCL3/MIP-1α CCR1 CCR1 Receptor CCL3->CCR1 CCL5 CCL5/RANTES CCL5->CCR1 G_Protein G-protein Signaling CCR1->G_Protein Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Downstream Inflammation Pro-inflammatory Gene Expression Downstream->Inflammation Cell_Migration Cell Migration & Adhesion Downstream->Cell_Migration CP481715 This compound CP481715->CCR1 Antagonism

Figure 1: Simplified CCR1 Signaling Pathway and the Action of this compound.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Active RA on Methotrexate) Randomization Randomization Patient_Recruitment->Randomization Treatment_Arm Treatment Arm (this compound or MLN3897) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 12 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Efficacy_Assessment Efficacy Assessment (ACR20/50/70, DAS28) Treatment_Period->Efficacy_Assessment Data_Analysis Data Analysis (Comparison to Placebo) Efficacy_Assessment->Data_Analysis Outcome Outcome Data_Analysis->Outcome

References

CCR1 Antagonists: A Comparative Guide to Translational Challenges from Bench to Bedside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of C-C chemokine receptor 1 (CCR1) antagonists from promising preclinical candidates to effective clinical therapies has been fraught with challenges. This guide provides a comprehensive comparison of the performance of key CCR1 antagonists, including CP-481715, with a focus on the translational hurdles that have limited their success. We delve into the available clinical trial data, experimental protocols, and the underlying biological complexities that continue to make CCR1 a challenging therapeutic target.

Performance of CCR1 Antagonists in Clinical Trials

The clinical development of CCR1 antagonists has been marked by a series of disappointing outcomes across various inflammatory conditions. While generally well-tolerated, these agents have largely failed to demonstrate significant clinical efficacy. The following tables summarize the available quantitative data from key clinical trials.

Table 1: Efficacy of CCR1 Antagonists in Rheumatoid Arthritis (RA)

CompoundTrial PhaseNDosing RegimenPrimary EndpointACR20 Response Rate (Drug vs. Placebo)Key Findings & Citations
CP-481,715 Phase 2----A reformulated version dosed twice daily failed to show clinical efficacy, potentially due to lower drug levels and high placebo responses.[1] A small proof-of-concept study with 300 mg every eight hours showed a trend towards clinical improvement and a marked decrease in synovial macrophages.[1]
MLN3897 Phase 2a-10 mg once daily (+ MTX)ACR20 response at day 8435% vs. 33% (p=0.72)No discernible activity despite high CCR1 occupancy (≥90%).[2][3]
CCX354-C Phase 2 (CARAT-2)160100 mg BID or 200 mg QD (+ MTX)Safety and Tolerability100 mg BID: 43% vs. 39% (p=0.62)200 mg QD: 52% vs. 39% (p=0.17)Showed a good safety profile and some evidence of clinical activity, particularly in a prespecified patient population.[4][5][6]

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria.[7][8][9][10] N: Number of patients. MTX: Methotrexate (B535133). BID: Twice daily. QD: Once daily.

Table 2: Efficacy of CCR1 Antagonists in Other Inflammatory Diseases

CompoundDiseaseTrial PhaseNDosing RegimenPrimary EndpointKey Findings & Citations
BX471 Multiple SclerosisPhase 2---Failed to demonstrate therapeutic efficacy.[11]
AZD-4818 COPDPhase 265300 µg inhaled BIDChange in FEV1No significant difference compared to placebo.[12]

COPD: Chronic Obstructive Pulmonary Disease. FEV1: Forced Expiratory Volume in 1 second.

Table 3: Binding Affinities of Select CCR1 Antagonists

CompoundTargetBinding Affinity (Ki or IC50)Citation
BX471 Human CCR1Ki = 1 nM[13]
AZD-4818 Chemokine CCR1Potent antagonist[14]

Key Translational Challenges

The disparity between promising preclinical data and disappointing clinical outcomes for CCR1 antagonists highlights several key translational challenges:

  • Redundancy in the Chemokine System: The chemokine network is complex, with multiple ligands capable of binding to multiple receptors.[15][16][17] This redundancy may allow for compensatory mechanisms to overcome the blockade of a single receptor like CCR1, thereby diminishing the therapeutic effect.[1][16]

  • High Receptor Occupancy Requirement: It is hypothesized that very high and sustained levels of CCR1 occupancy may be necessary to achieve a clinically meaningful effect.[1] The clinical trials conducted so far may not have achieved the required level of receptor engagement to overcome the inflammatory drive.

  • Species Differences: Significant differences in the expression and function of CCR1 exist between humans and animal models, complicating the translation of preclinical findings.[15]

  • Complexity of Inflammatory Diseases: The pathogenesis of diseases like rheumatoid arthritis and multiple sclerosis is multifactorial, involving numerous inflammatory mediators and cell types. Targeting a single receptor may not be sufficient to significantly alter the disease course.

Experimental Protocols

Detailed methodologies for the clinical trials cited are crucial for interpreting the results. Below are summaries of the protocols for two key studies.

MLN3897 in Rheumatoid Arthritis (Phase 2a)
  • Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.[2][3]

  • Patient Population: Patients with active rheumatoid arthritis who were on a stable dose of methotrexate.[2][3]

  • Treatment: Patients received either 10 mg of MLN3897 or a matching placebo orally once daily for 12 weeks, in addition to their ongoing methotrexate therapy.[2][3]

  • Primary Efficacy Endpoint: The difference in the percentage of patients achieving an ACR20 response at day 84 between the MLN3897 and placebo groups.[2][3]

  • Pharmacodynamic Assessment: CCR1 occupancy was measured using a macrophage inflammatory protein 1alpha internalization assay.[2][3]

CCX354-C in Rheumatoid Arthritis (CARAT-2, Phase 2)
  • Study Design: A 12-week, double-blind, randomized, placebo-controlled trial.[4][5]

  • Patient Population: 160 patients with active rheumatoid arthritis despite being on a stable dose of methotrexate for at least 16 weeks, with a tender and swollen joint count of ≥8 and a C-reactive protein (CRP) level >5 mg/l.[4][5]

  • Treatment: Patients received placebo, CCX354-C 100 mg twice daily, or 200 mg once daily for 12 weeks.[4][5]

  • Endpoints: The primary endpoint was safety and tolerability. Efficacy endpoints included ACR response rates, changes in the 28-joint disease activity score-CRP (DAS28-CRP), and individual ACR components.[4][5]

Visualizing the Biological Context

To better understand the mechanism of action and the experimental approaches, the following diagrams illustrate the CCR1 signaling pathway and a general workflow for evaluating CCR1 antagonists.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3 CCL3 (MIP-1α) CCR1 CCR1 CCL3->CCR1 CCL5 CCL5 (RANTES) CCL5->CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activation PLC PLC G_protein->PLC Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway PKC->MAPK Inflammation Inflammation MAPK->Inflammation PI3K_Akt->Chemotaxis Adhesion Cell Adhesion Chemotaxis->Adhesion Antagonist CCR1 Antagonist (e.g., this compound) Antagonist->CCR1 Blockade Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_outcome Translational Outcome Binding Binding Assays (Ki, IC50) Functional Functional Assays (Ca²⁺ flux, Chemotaxis) Binding->Functional Animal Animal Models of Disease (e.g., Collagen-Induced Arthritis) Functional->Animal Phase1 Phase 1 (Safety, PK/PD in healthy volunteers) Animal->Phase1 Phase2 Phase 2 (Efficacy & Safety in patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal trials for registration) Phase2->Phase3 Failure Lack of Efficacy or Unacceptable Toxicity Phase2->Failure Negative Outcome Success Regulatory Approval & Clinical Use Phase3->Success Positive Outcome Phase3->Failure Negative Outcome

References

A Comparative Guide to the Pharmacokinetics of CP-481715 and Newer CCR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the first-generation CCR1 antagonist, CP-481715, and newer antagonists that have since entered clinical development. The information presented is intended to support research and development efforts in the field of inflammatory diseases by offering a clear, data-driven comparison of these compounds.

Introduction to CCR1 Antagonism

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a significant role in the recruitment of leukocytes to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases has made it an attractive therapeutic target. This has led to the development of numerous small molecule antagonists, with this compound being one of the earliest to enter clinical trials. Over the years, newer antagonists with potentially improved pharmacokinetic and pharmacodynamic properties have emerged.

Pharmacokinetic Data Comparison

The following table summarizes the available human pharmacokinetic data for this compound and a selection of newer, orally administered CCR1 antagonists. This data is primarily derived from Phase I clinical trials conducted in healthy volunteers.

Compound Name (Developer)Dosing RegimenTmax (hr)Cmax (ng/mL)AUC (ng·h/mL)T1/2 (hr)Key Findings & Citations
This compound (Pfizer)Single oral doses up to 3000 mg----All doses were well tolerated with linear pharmacokinetics observed up to the 300 mg dose.[1] Specific Cmax, AUC, and T1/2 values from the Phase I study are not publicly available in the cited abstract.
CCX354 (ChemoCentryx)Single oral doses from 1-300 mg~2-3~5000 (at 300 mg)~26,407 (at 300 mg)~7 (at 300 mg)Showed a linear dose-exposure profile and was well tolerated.[2] High levels of receptor coverage were achieved.
BMS-817399 (Bristol Myers Squibb)Oral administration----A potent, selective, and orally bioavailable CCR1 antagonist that entered clinical trials for rheumatoid arthritis.[3][4] Specific human pharmacokinetic parameters are not detailed in the available literature.

Note: Dashes (-) indicate that specific data was not available in the cited public domain resources.

Experimental Protocols

The pharmacokinetic data presented above were primarily generated from Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose studies in healthy volunteers. Below is a representative experimental protocol synthesized from common practices in such trials.

Representative Phase I Pharmacokinetic Study Protocol

1. Study Design:

  • Single Ascending Dose (SAD): Small cohorts of healthy volunteers receive a single oral dose of the investigational drug or a placebo. Doses are escalated in subsequent cohorts based on safety and tolerability data from the previous cohort.

  • Multiple Ascending Dose (MAD): Following the SAD phase, cohorts of healthy volunteers receive multiple doses of the investigational drug or placebo over a set period (e.g., 7-14 days) to assess steady-state pharmacokinetics and safety upon repeated administration.

2. Subject Population:

  • Healthy male and/or female volunteers, typically between 18 and 55 years of age.

  • Subjects undergo a comprehensive screening process, including medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests to ensure they meet the inclusion and exclusion criteria.

3. Dosing and Administration:

  • The investigational drug is administered orally as a tablet, capsule, or solution after a standardized overnight fast.

  • The effect of food on absorption may be evaluated in a separate cohort where the drug is administered after a high-fat meal.

4. Pharmacokinetic Blood Sampling:

  • Serial blood samples are collected at predefined time points before and after drug administration. A typical schedule might include pre-dose (0 hour), and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • For MAD studies, trough concentrations are often measured before each dose, with a full pharmacokinetic profile determined after the first and last doses.

5. Bioanalytical Method:

  • Plasma concentrations of the parent drug and any major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method is validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Dose proportionality is assessed for Cmax and AUC.

7. Safety and Tolerability Assessments:

  • Safety is monitored throughout the study via adverse event reporting, clinical laboratory tests, vital signs, physical examinations, and ECGs.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in evaluating these CCR1 antagonists, the following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the CCR1 signaling pathway.

G cluster_screening Screening & Enrollment cluster_dosing Dosing Period cluster_sampling Pharmacokinetic Sampling cluster_analysis Data Analysis & Reporting s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Medical History & Physical Exam s2->s3 s4 Baseline Safety Labs & ECG s3->s4 d1 Randomization (Drug vs. Placebo) s4->d1 d2 Drug Administration (Fasted/Fed) d1->d2 d3 Clinical Monitoring d2->d3 p1 Serial Blood Collection d3->p1 p2 Plasma Processing p1->p2 p3 Bioanalysis (LC-MS/MS) p2->p3 a1 Pharmacokinetic Parameter Calculation p3->a1 a3 Statistical Analysis a1->a3 a2 Safety & Tolerability Assessment a2->a3 a4 Clinical Study Report a3->a4

Figure 1. Experimental workflow for a Phase I pharmacokinetic clinical trial.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ccr1 CCR1 Receptor g_protein Heterotrimeric G-protein (Gαi, Gβγ) ccr1->g_protein Activates ligand Chemokine Ligand (e.g., CCL3, CCL5) ligand->ccr1 Binds & Activates antagonist CCR1 Antagonist (e.g., this compound) antagonist->ccr1 Binds & Blocks plc Phospholipase C (PLC) g_protein->plc Activates pi3k PI3K g_protein->pi3k Activates ca_mobilization Ca²⁺ Mobilization plc->ca_mobilization mapk MAPK Cascade pi3k->mapk chemotaxis Chemotaxis & Cell Migration mapk->chemotaxis ca_mobilization->chemotaxis

Figure 2. Simplified CCR1 signaling pathway and the mechanism of antagonist action.

Discussion

The development of CCR1 antagonists has been challenging, with several compounds failing to demonstrate sufficient efficacy in later-stage clinical trials despite promising preclinical and early clinical data. One of the key considerations for this class of drugs is the need for high and sustained receptor occupancy to effectively block the inflammatory cascade.

This compound, as an early CCR1 antagonist, demonstrated a favorable safety profile and linear pharmacokinetics at lower doses. However, the lack of publicly available detailed pharmacokinetic parameters makes a direct quantitative comparison with newer agents challenging.

Newer antagonists like CCX354 have been developed with the aim of achieving high receptor coverage throughout the dosing interval. The pharmacokinetic profile of CCX354, with a half-life of approximately 7 hours, supports twice-daily or potentially high once-daily dosing to maintain therapeutic concentrations. The development of BMS-817399 also highlights the continued interest in targeting CCR1 for inflammatory diseases.

The choice of a suitable CCR1 antagonist for further development or for use as a research tool will depend on a careful evaluation of its pharmacokinetic and pharmacodynamic properties, alongside its safety profile. The data and methodologies presented in this guide are intended to aid researchers in making these critical assessments.

References

A Comparative Guide to the Structural and Functional Differences of CP-481715 and Other CCR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the C-C chemokine receptor 1 (CCR1) antagonist CP-481715 with other notable antagonists that have entered clinical development: MLN3897, BX471, and AZD-4818. The focus is on their structural distinctions and the resulting impact on their pharmacological profiles, supported by available experimental data.

Structural Comparison of CCR1 Antagonists

The chemical structures of this compound, MLN3897, BX471, and AZD-4818 reveal distinct scaffolds, highlighting the diverse chemical approaches to antagonizing the CCR1 receptor.

This compound is characterized by a quinoxaline-2-carboxamide (B189723) core linked to a substituted octyl amide side chain. Its IUPAC name is (4R)-4-(aminocarbonyl)-N-[(1S)-1-[(3-fluorophenyl)methyl]-2-hydroxy-7-methyl-6-oxooctan-2-yl]-2-quinoxalinecarboxamide.

MLN3897 features a complex heterocyclic system, identified as (4S)-4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol.

BX471 is a non-peptide antagonist with the IUPAC name 2,4-difluoro-N-[5-[[[(3S)-1-(2-hydroxy-2-methylpropyl)-3-piperidinyl]amino]carbonyl]-2-pyridinyl]benzamide.

AZD-4818 is a spirocyclic piperidine (B6355638) derivative, with the IUPAC name (S)-2-(2-chloro-5-(3-(5-chloro-3H-spiro[benzofuran-2,4'-piperidin]-1'-yl)-2-hydroxypropoxy)-4-(methylcarbamoyl)phenoxy)-2-methylpropanoic acid.

The following diagram illustrates the core structural differences between these four CCR1 antagonists.

G CP_core Quinoxaline-2-carboxamide CP_side Substituted Octyl Amide CP_core->CP_side MLN_core Benzoxepino-pyridine MLN_side Substituted Piperidine MLN_core->MLN_side Propylidene Linker BX_core Difluorobenzamide BX_side Substituted Piperidine BX_core->BX_side Amide Linkage AZD_core Spiro[benzofuran-piperidine] AZD_side Substituted Phenoxy Propanoic Acid AZD_core->AZD_side Propoxy Linker

Core structural motifs of this compound and other CCR1 antagonists.

Quantitative Comparison of Pharmacological Activity

The following table summarizes the available quantitative data for the binding affinities and functional antagonism of this compound and its comparators. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to potential variations in experimental conditions.

CompoundBinding Affinity (CCR1)Calcium Mobilization (IC50)Monocyte Chemotaxis (IC50)Other Functional Data (IC50)
This compound Kd = 9.2 nM[1]71 nM[1]55 nM[1]GTPγS incorporation: 210 nM[1] MMP-9 release: 54 nM[1]
MLN3897 IC50 = 0.8 nMData not availableData not availableInhibits osteoclastogenesis
BX471 Ki = 1 nMHuman: 5.8 nM Mouse: 198 nM18 nM-
AZD-4818 Potent inhibitor of [125I]-CCL3 bindingData not availableData not availableInhibits neutrophil influx in vivo

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a test compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cells: HEK293 cells stably transfected with human CCR1.

  • Radioligand: [125I]-CCL3 (MIP-1α).

  • Test Compounds: this compound or other antagonists.

  • Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.5% bovine serum albumin (BSA).

  • Wash Buffer: Assay buffer without BSA.

  • Filtration Plate: 96-well glass fiber filter plates (e.g., Millipore).

  • Scintillation Counter.

Procedure:

  • Cell Membrane Preparation: Culture CCR1-transfected HEK293 cells and harvest. Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of a high concentration of unlabeled CCL3 (e.g., 1 µM) for non-specific binding.

    • 25 µL of serially diluted test compound.

    • 50 µL of [125I]-CCL3 at a final concentration near its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.

Materials:

  • Cells: Human monocytes or CCR1-transfected cell lines (e.g., THP-1).

  • Calcium Indicator Dye: Fura-2 AM.

  • Agonist: CCL3 (MIP-1α) or CCL5 (RANTES).

  • Test Compounds: this compound or other antagonists.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 1% BSA.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Loading: Incubate the cells with Fura-2 AM in assay buffer for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved to its active form.

  • Washing: Centrifuge the cells and resuspend them in fresh assay buffer to remove extracellular dye.

  • Assay Setup: Add the cell suspension to the wells of a 96-well black-walled, clear-bottom plate.

  • Antagonist Pre-incubation: Add various concentrations of the test compound to the wells and incubate for 10-20 minutes.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

  • Agonist Stimulation: Add a pre-determined concentration of the CCR1 agonist (e.g., CCL3) to the wells and immediately begin recording the fluorescence ratio over time.

  • Data Analysis: The change in the fluorescence ratio corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the antagonist to determine the IC50 for inhibition of calcium mobilization.

Monocyte Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the directed migration of monocytes towards a CCR1 chemokine.

Materials:

  • Cells: Freshly isolated human peripheral blood monocytes or a monocytic cell line (e.g., THP-1).

  • Chemoattractant: CCL3 (MIP-1α) or CCL5 (RANTES).

  • Test Compounds: this compound or other antagonists.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Chemotaxis Chamber: 96-well chemotaxis plate with a porous membrane (e.g., Transwell with 5 µm pores).

  • Cell Viability/Quantification Reagent: Calcein-AM or similar.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Preparation: Resuspend the monocytes in assay medium.

  • Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.

  • Assay Setup:

    • Add assay medium containing the chemoattractant to the lower wells of the chemotaxis plate.

    • For the negative control, add assay medium without the chemoattractant.

    • Place the Transwell inserts into the wells.

    • Add the pre-incubated cell suspension to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye that binds to nucleic acids (e.g., CyQuant) or by pre-labeling the cells with a viability stain like Calcein-AM and measuring the fluorescence in the lower chamber.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (chemoattractant alone). Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the CCR1 signaling pathway leading to chemotaxis and a typical experimental workflow for evaluating CCR1 antagonists.

G cluster_pathway CCR1 Signaling Pathway Chemokine CCL3 / CCL5 CCR1 CCR1 Receptor Chemokine->CCR1 G_protein Gαi/o Activation CCR1->G_protein Antagonist This compound & Others Antagonist->CCR1 PLC PLCβ Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Actin Actin Polymerization Ca_Mobilization->Actin Chemotaxis Cell Migration Actin->Chemotaxis

Simplified CCR1 signaling cascade leading to cell migration.

G cluster_workflow Antagonist Evaluation Workflow Start Start Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays (Ca²⁺ Mobilization, Chemotaxis) Binding_Assay->Functional_Assay Determine_IC50 Determine IC50 Functional_Assay->Determine_IC50 Selectivity Selectivity Profiling (Other GPCRs) Determine_IC50->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization

General workflow for the evaluation of novel CCR1 antagonists.

References

Assessing the Therapeutic Window of CP-481715 and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of CP-481715, a potent and selective C-C chemokine receptor type 1 (CCR1) antagonist, and its analogs. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate an objective assessment of the potential of these compounds in the development of anti-inflammatory therapeutics.

This compound and similar CCR1 antagonists represent a promising class of drugs for treating various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[1] Their mechanism of action involves blocking the interaction of pro-inflammatory chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), with their receptor, CCR1, thereby inhibiting the recruitment of inflammatory cells to tissues.[1] This guide compares the performance of this compound with other notable CCR1 antagonists that have entered clinical development, providing a valuable resource for researchers in the field.

Comparative Efficacy and Potency Data

The following tables summarize the in vitro and in vivo potency of this compound and selected comparator CCR1 antagonists. This quantitative data allows for a direct comparison of their biological activity.

Table 1: In Vitro Activity of CCR1 Antagonists

CompoundTargetAssay TypeSpeciesIC50 (nM)Reference
This compound Human CCR1[125I]-CCL3 BindingHuman74[1][2]
Human CCR1Calcium MobilizationHuman71[1][2]
Human CCR1Monocyte ChemotaxisHuman55[1][2]
Human CCR1MMP-9 ReleaseHuman54[1][2]
Human CCR1GTPγS IncorporationHuman210[1][2]
Human CCR1CD11b Upregulation (Whole Blood)Human165[1][2]
Human CCR1Actin Polymerization (Whole Blood)Human57[1][2]
MLN3897 Human CCR1Not SpecifiedHumanPotent (Specific value not available in search results)[3][4]
BX471 Human CCR1Not SpecifiedHumanPotent (Specific value not available in search results)[3][4][5]
AZD-4818 Human CCR1Not SpecifiedHumanPotent (Specific value not available in search results)[3][4]

Table 2: In Vivo Efficacy of this compound

CompoundModelSpeciesEndpointED50 (mg/kg)Reference
This compound CCL3-induced Neutrophil Infiltration (Skin)Human CCR1 Transgenic MiceInhibition of Neutrophil Infiltration0.2
This compound CCL3-induced Neutrophil Infiltration (Air Pouch)Human CCR1 Transgenic MiceInhibition of Neutrophil Infiltration0.2
This compound Delayed-Type HypersensitivityHuman CCR1 Transgenic MiceInhibition of Footpad SwellingSignificant inhibition
Safety and Pharmacokinetic Profile of this compound

A Phase I clinical trial in healthy male volunteers provided initial safety and pharmacokinetic data for this compound.

Table 3: Phase I Clinical Trial Data for this compound

ParameterObservationReference
Safety Well-tolerated with doses up to 3000 mg. No significant prolongation of the corrected QT interval.[6]
Pharmacokinetics Linear pharmacokinetics up to a 300 mg dose.[6]
Drug Interactions Clearance decreased by cyclosporin, suggesting interaction with P-glycoprotein.[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.

Radioligand Binding Assay
  • Objective: To determine the binding affinity of the compound to the CCR1 receptor.

  • Method:

    • Membranes from cells stably expressing human CCR1 are prepared.

    • Membranes are incubated with a constant concentration of radiolabeled CCR1 ligand (e.g., [125I]-CCL3) and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a gamma counter.

    • The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Calcium Mobilization Assay
  • Objective: To measure the functional antagonist activity of the compound by assessing its ability to block chemokine-induced intracellular calcium release.

  • Method:

    • Cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of the test compound.

    • A CCR1 agonist (e.g., CCL3 or CCL5) is added to stimulate the cells.

    • The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.

Chemotaxis Assay
  • Objective: To evaluate the ability of the compound to inhibit the migration of cells towards a chemokine gradient.

  • Method:

    • A chemotaxis chamber (e.g., Boyden chamber or transwell plate) with a porous membrane is used.

    • The lower chamber contains a CCR1 agonist (e.g., CCL3) as a chemoattractant.

    • A suspension of CCR1-expressing cells (e.g., monocytes or transfected cell lines) is pre-incubated with varying concentrations of the test compound and then added to the upper chamber.

    • The chamber is incubated to allow cell migration through the membrane.

    • The number of cells that have migrated to the lower chamber is quantified by counting under a microscope, by fluorescence, or by flow cytometry.

    • The IC50 value is calculated as the concentration of the compound that inhibits cell migration by 50%.

In Vivo Model of Inflammation (Human CCR1 Transgenic Mice)
  • Objective: To assess the in vivo efficacy of the compound in a relevant animal model.

  • Method:

    • Human CCR1 transgenic mice, which express the human CCR1 receptor, are used.

    • The test compound is administered to the animals at various doses via an appropriate route (e.g., oral gavage).

    • Inflammation is induced by injecting a CCR1 ligand (e.g., CCL3) into a specific site, such as the skin or an air pouch.

    • After a set period, the site of inflammation is lavaged or a tissue sample is collected.

    • The number of infiltrating inflammatory cells (e.g., neutrophils) is quantified by cell counting or flow cytometry.

    • The ED50 value, the dose of the compound that produces 50% of the maximal inhibitory effect, is determined.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the CCR1 signaling pathway and a general workflow for evaluating CCR1 antagonists.

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist Antagonist Action CCL3/CCL5 CCL3/CCL5 CCR1 CCR1 CCL3/CCL5->CCR1 Binds to G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Inflammatory_Response Inflammatory_Response PKC->Inflammatory_Response MAPK->Inflammatory_Response This compound This compound This compound->CCR1 Blocks Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis Binding_Assay Radioligand Binding Assay (Determine Affinity) Functional_Assays Functional Assays (Calcium Mobilization, Chemotaxis) Binding_Assay->Functional_Assays Potent Binders Selectivity_Screen Selectivity Screening (vs. other receptors) Functional_Assays->Selectivity_Screen Active Compounds PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies Selective Compounds Efficacy_Models Efficacy Models (e.g., hCCR1 Transgenic Mice) PK_Studies->Efficacy_Models Favorable PK Toxicity_Studies Toxicology Studies (Determine Safety Profile) Efficacy_Models->Toxicity_Studies Efficacious Compounds Therapeutic_Window Therapeutic Window Assessment (Efficacy vs. Toxicity) Efficacy_Models->Therapeutic_Window Toxicity_Studies->Therapeutic_Window

References

Safety Operating Guide

Navigating the Safe Disposal of CP-481715: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of CP-481715, a potent and selective CCR1 antagonist used in inflammatory disease research. Adherence to these protocols is essential for maintaining a secure and compliant laboratory environment.

It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound and to follow all institutional and local regulations regarding chemical waste disposal. The information provided herein is intended as a general guide and should be supplemented by your organization's established safety protocols.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate safety measures.

PPE / Safety MeasureSpecification
Gloves Chemical-resistant nitrile gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat, fully buttoned.
Ventilation Handle in a well-ventilated area or a chemical fume hood.
Spill Kit Ensure a chemical spill kit is readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Segregation of Waste :

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Waste should be segregated at a minimum into solid and liquid waste streams.

  • Waste Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Waste Accumulation :

    • Keep the waste container securely closed except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal of Empty Containers :

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • The first rinseate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

    • Deface the label of the empty, rinsed container before disposal in accordance with your institution's guidelines for non-hazardous lab glass or plastic.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup for the accumulated this compound waste.

    • Provide the EHS office or contractor with an accurate description and quantity of the waste.

Experimental Context: CCR1 Signaling Pathway

This compound is a selective antagonist of the C-C chemokine receptor type 1 (CCR1). Understanding its mechanism of action within the CCR1 signaling pathway is crucial for researchers. The diagram below illustrates the general signaling cascade initiated by the binding of chemokines like CCL3 and CCL5 to CCR1, and how this compound acts as an inhibitor.

CCR1_Signaling_Pathway cluster_ligands Chemokines cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response CCL3 CCL3 (MIP-1α) CCR1 CCR1 CCL3->CCR1 CCL5 CCL5 (RANTES) CCL5->CCR1 G_Protein G-protein Activation CCR1->G_Protein 1. PLC PLC Activation G_Protein->PLC 2. MAPK MAPK Pathway G_Protein->MAPK 2. Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization 3. Actin_Polymerization Actin Polymerization Ca_Mobilization->Actin_Polymerization Chemotaxis Chemotaxis MAPK->Chemotaxis Actin_Polymerization->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation CP481715 This compound CP481715->CCR1 Inhibits

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

This guide is intended to provide essential, immediate safety and logistical information for the proper disposal of this compound. By adhering to these procedures and consulting the relevant safety data sheets and local regulations, laboratories can ensure a safe working environment and responsible chemical waste management.

References

Essential Safety and Operational Guide for Handling CP-481715

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CP-481715. The following procedural steps and data are designed to ensure the safe handling, use, and disposal of this potent and selective CCR1 antagonist.

Compound Data

This compound is a small molecule, reversible, and selective antagonist for the human C-C chemokine receptor 1 (CCR1).[1][2] Its primary research application is in the study of inflammatory diseases such as rheumatoid arthritis.[1][2][3]

Pharmacological Data

ParameterValueDescriptionSource
Kd 9.2 nMBinding affinity for human CCR1.[1][2]
IC50 74 nMConcentration to displace 125I-labeled CCL3 from CCR1-transfected cells.[1][2]
IC50 210 nMInhibition of CCL3 and CCL5 to stimulate receptor signaling.[2][3]
IC50 71 nMInhibition of calcium mobilization.[2][3]
IC50 55 nMInhibition of monocyte chemotaxis.[2][3]
IC50 54 nMInhibition of MMP9 release.[2][3]
IC50 165 nMInhibition of CCL3-induced CD11b up-regulation in human whole blood.[2]
IC50 57 nMInhibition of actin polymerization in human whole blood.[2]

Personal Protective Equipment (PPE)

  • Body Protection: A fire-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[5]

  • Eye and Face Protection: Safety glasses with side-shields are the minimum requirement.[6] For tasks with a higher risk of splashing, such as preparing solutions or pouring large volumes, a face shield worn over safety goggles is mandatory.[5][6]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] For prolonged handling or when higher protection is needed, consider double-gloving or using thicker, chemical-resistant gloves.[6][7] Always remove and replace gloves immediately after any known contact with the chemical and wash hands thoroughly.[6]

  • Foot Protection: Closed-toe shoes are required to prevent injuries from dropped objects or spills.[5]

  • Respiratory Protection: If working with the powdered form of the compound or in a poorly ventilated area where aerosols may be generated, a respirator (e.g., N95 or higher) is necessary.[5]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Review SDS/Safety Info Review SDS/Safety Info Don PPE Don PPE Review SDS/Safety Info->Don PPE Proceed if safe Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Record Data Record Data Perform Experiment->Record Data Decontaminate Work Area Decontaminate Work Area Record Data->Decontaminate Work Area Experiment complete Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A typical workflow for handling this compound, from preparation to disposal.

Operational Plans

Spill Response

In the event of a chemical spill, prompt and appropriate action is critical to minimize hazards.

For a small spill:

  • Alert Personnel: Immediately alert others in the vicinity.[8]

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.[8][9]

  • Contain the Spill: Use absorbent materials like clay, pet litter, or fine sand to prevent the spread of a liquid spill.[9] For a powder spill, lightly mist the area with water or cover it with a plastic sheet to prevent it from becoming airborne.[9]

  • Clean Up: Add absorbent materials until all the liquid is absorbed.[9]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent. A 30% bleach solution can be effective for general decontamination, followed by wiping with water.[8][9]

  • Dispose: All contaminated materials, including absorbent pads and cleaning equipment, must be disposed of as hazardous waste.[9]

For a large or unknown spill, or if you are unsure how to proceed, evacuate the area and call for emergency assistance. [10]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[11]

Waste Segregation and Labeling:

  • Solid Waste: Contaminated items such as gloves, paper towels, and empty vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container.[12] Do not mix with other waste streams unless compatibility is confirmed.[13]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), the quantity, date of generation, and the principal investigator's contact information.[11]

Hazardous Waste Disposal Pathway

cluster_lab Laboratory cluster_ehs Environmental Health & Safety (EHS) Generate Waste Generate Waste Segregate Waste Segregate by Type (Solid/Liquid) Generate Waste->Segregate Waste Label Container Label with Contents & Hazard Info Segregate Waste->Label Container Store Securely Store in Secondary Containment Label Container->Store Securely Request Pickup Request Pickup Store Securely->Request Pickup EHS Collection EHS Collection Request Pickup->EHS Collection Final Disposal Final Disposal EHS Collection->Final Disposal Transport to certified facility

Caption: The logical flow for the proper disposal of hazardous waste generated from this compound experiments.

Experimental Protocols Cited

While detailed, step-by-step experimental protocols for the use of this compound are proprietary to the developing institutions, the cited literature describes the following methodologies in their studies:

  • Radiolabeled Binding Studies: These experiments were conducted to determine the binding affinity (Kd) of this compound to human CCR1 and its ability to displace a radiolabeled ligand (125I-labeled CCL3).[2][3]

  • Receptor Signaling Assays: The inhibitory effect of this compound on receptor signaling was measured through guanosine (B1672433) 5'-O-(thiotriphosphate) incorporation assays.[2][3]

  • Calcium Mobilization Assays: The ability of the compound to block calcium mobilization in response to chemokines was assessed.[2][3]

  • Chemotaxis Assays: The inhibition of monocyte migration towards a chemokine gradient was quantified.[2][3]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The release of matrix metalloproteinase 9 (MMP9) was measured using this technique.[2]

  • Flow Cytometry: The up-regulation of CD11b and actin polymerization in human whole blood were analyzed using flow cytometry.[2]

For detailed protocols, it is recommended to refer to the original publications.

CCR1 Signaling Pathway Inhibition by this compound

cluster_pathway CCR1 Signaling CCL3_CCL5 CCL3 / CCL5 (Chemokines) CCR1 CCR1 Receptor CCL3_CCL5->CCR1 Binds to G_Protein G-Protein Activation CCR1->G_Protein Activates CP481715 This compound CP481715->CCR1 Blocks Ca_Mobilization Calcium Mobilization G_Protein->Ca_Mobilization MMP9_Release MMP9 Release G_Protein->MMP9_Release Chemotaxis Monocyte Chemotaxis Ca_Mobilization->Chemotaxis

Caption: this compound acts as an antagonist, blocking the binding of chemokines like CCL3 and CCL5 to the CCR1 receptor.

References

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